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Decyl disulfide

Cat. No.: B1670170
CAS No.: 10496-18-1
M. Wt: 346.7 g/mol
InChI Key: IDJPKRIELSFBPE-UHFFFAOYSA-N
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Description

Decyl disulfide is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42S2 B1670170 Decyl disulfide CAS No. 10496-18-1

Properties

IUPAC Name

1-(decyldisulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPKRIELSFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146874
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10496-18-1
Record name Decyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Decyl Disulfide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of decyl disulfide (C₂₀H₄₂S₂), a symmetrical organic disulfide. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical and physical properties of this compound, outlines detailed synthesis protocols, discusses its chemical reactivity, and explores its current and potential applications. The guide emphasizes the causal relationships behind its properties and experimental methodologies, ensuring a deep, actionable understanding for the scientific community.

Introduction to this compound

This compound, also known as dithis compound or 1-(decyldisulfanyl)decane, is an organosulfur compound characterized by a disulfide bond (S-S) linking two decyl groups.[1][2] The disulfide bond is a pivotal functional group, imparting unique chemical reactivity and structural characteristics that are leveraged in various scientific and industrial fields. While seemingly a simple symmetrical dialkyl disulfide, its long alkyl chains confer specific properties such as hydrophobicity and the ability to form ordered structures on surfaces. Understanding the interplay between the disulfide core and the decyl chains is crucial for its application in advanced materials and biological systems. Disulfide bonds are integral to the structure and function of many proteins and peptides, and synthetic disulfides like this compound serve as valuable models for studying their behavior.[3][4]

Chemical Structure and Physicochemical Properties

The fundamental architecture of this compound consists of two ten-carbon alkyl chains covalently linked through a sulfur-sulfur bond. The S-S bond length is approximately 2.05 Å, and the C-S-S-C dihedral angle tends towards 90°, which minimizes steric hindrance and stabilizes the molecule.[5] This non-planar geometry is a hallmark of disulfide-containing molecules.

Molecular Structure

The structure of this compound can be represented as CH₃(CH₂)₉-S-S-(CH₂)₉CH₃. The two long, flexible alkyl chains dominate the molecule's overall size and van der Waals interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents and temperature conditions, which is essential for designing experiments and applications.

PropertyValueSource
Molecular Formula C₂₀H₄₂S₂[1][6]
Molecular Weight 346.68 g/mol [1][2][6]
IUPAC Name 1-(decyldisulfanyl)decane[1]
CAS Number 10496-18-1[1][6]
Appearance Liquid[7]
Boiling Point 208 °C at 2 mmHg[2][8]
Melting Point 17 °C[7]
Density 0.89 g/cm³[2][8]
Solubility Insoluble in water[9]
LogP (Octanol/Water) 9.9[1]

Synthesis of this compound

Symmetrical disulfides like this compound are most commonly synthesized by the oxidation of the corresponding thiol, in this case, 1-decanethiol. This method is efficient and high-yielding.[5] An alternative approach involves the reaction of an alkyl halide with a sulfur source.[10][11]

Synthesis via Oxidation of 1-Decanethiol

The oxidation of thiols to disulfides is a fundamental transformation in organic sulfur chemistry. A variety of oxidizing agents can be employed, with iodine and hydrogen peroxide being common choices in a laboratory setting. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to sulfonic acids.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification thiol 1-Decanethiol (2 eq.) reaction Reaction Vessel Stirring at Room Temperature thiol->reaction oxidant Oxidizing Agent (e.g., I₂, H₂O₂) oxidant->reaction solvent Solvent (e.g., Ethanol) solvent->reaction extraction Solvent Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product Reactivity_Pathways Decyl_Disulfide This compound (R-S-S-R) Thiol 1-Decanethiol (2 R-SH) Decyl_Disulfide->Thiol Reduction (e.g., DTT, TCEP) Thiosulfinate Thiosulfinate (R-S(O)-S-R) Decyl_Disulfide->Thiosulfinate Oxidation (Strong Oxidants) Exchange_Product Mixed Disulfide (R-S-S-R') Decyl_Disulfide->Exchange_Product Thiol-Disulfide Exchange Reactant_Thiol Thiol (R'-SH) Reactant_Thiol->Exchange_Product Thiol-Disulfide Exchange

References

Decyl Disulfide (CAS 10496-18-1): A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Disulfide

Decyl disulfide, with the CAS Registry Number 10496-18-1, is a symmetrical dialkyl disulfide characterized by two ten-carbon alkyl chains linked by a covalent sulfur-sulfur bond.[1][2] While its structure appears straightforward, the interplay between its long, hydrophobic alkyl chains and the redox-active disulfide bridge endows it with unique physicochemical properties. This makes it a molecule of significant interest in fields ranging from materials science to drug delivery. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's synthesis, characterization, reactivity, and potential applications is paramount for leveraging its capabilities. This guide provides an in-depth technical overview, moving beyond basic data to explain the causality behind its behavior and the rationale for specific experimental methodologies.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are dictated by its molecular structure: a C20 hydrocarbon backbone interrupted by a disulfide linkage.[1] This combination results in a highly nonpolar, hydrophobic compound with specific thermal and spectroscopic signatures.

Core Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning experiments, from selecting appropriate solvents to setting up purification parameters.

PropertyValueSource
CAS Number 10496-18-1[1]
Molecular Formula C₂₀H₄₂S₂[1][3]
Molecular Weight 346.68 g/mol [1][3][4]
IUPAC Name 1-(decyldisulfanyl)decane[3]
Boiling Point 208 °C at 2 mmHg[2][5]
Density ~0.89 g/cm³[2][5]
Refractive Index 1.4790 - 1.4840[2]
LogP (XLogP3) 9.9[3]
Structural Representation

The molecular structure of this compound is fundamental to its function.

Caption: Chemical structure of this compound (C₂₀H₄₂S₂).

Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Authoritative spectral data is available from public databases such as the NIST WebBook and PubChem.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by a prominent triplet corresponding to the terminal methyl (CH₃) protons, a complex multiplet for the numerous methylene (CH₂) groups of the alkyl chains, and a distinct triplet downfield for the methylene group adjacent to the sulfur atom (-CH₂-S-), shifted due to the electronegativity of the sulfur.

    • ¹³C NMR: The carbon spectrum shows distinct signals for each carbon in the decyl chain, with the carbon directly bonded to sulfur appearing at a characteristic chemical shift.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 346, corresponding to the molecular weight.[1][3] The fragmentation pattern will be dominated by cleavage of the C-C and C-S bonds, yielding characteristic hydrocarbon fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching and bending vibrations from the long alkyl chains. The S-S stretch is typically weak and can be difficult to observe, but the C-S stretch is also present in the fingerprint region.[1][3]

Synthesis and Purification

The preparation of symmetrical disulfides like this compound is most commonly achieved through the oxidation of the corresponding thiol (decanethiol) or via nucleophilic substitution using an alkyl halide.[7] The choice of method often depends on the availability of starting materials, scale, and desired purity.

Synthesis from Alkyl Halides: A Robust Approach

A reliable method involves the reaction of a decyl halide (e.g., 1-iododecane or 1-bromodecane) with a sulfur source like sodium sulfide, followed by in-situ oxidation.[7][8] This approach avoids the need to handle the highly odorous decanethiol directly.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Extraction cluster_3 Purification cluster_4 Final Product A Charge reactor with 1-Iododecane, Na2S·3H2O, and an oxidizing agent (e.g., C2Cl6) in a solvent (e.g., PEG-200) B Stir at room temperature. Monitor reaction progress (e.g., by TLC) until starting halide is consumed. A->B C Quench with H2O B->C D Extract with organic solvent (e.g., EtOAc-Hexane) C->D E Combine organic layers, dry, and concentrate D->E F Purify via silica gel column chromatography E->F G Characterize pure This compound (NMR, MS, IR) F->G

Caption: General workflow for synthesizing this compound from an alkyl halide.

Detailed Experimental Protocol

The following protocol is a representative example based on established methods for disulfide synthesis from alkyl halides.[7][8]

Objective: To synthesize dithis compound from 1-iododecane.

Materials:

  • 1-Iododecane

  • Sodium sulfide trihydrate (Na₂S·3H₂O)

  • Hexachloroethane (C₂Cl₆)

  • Polyethylene glycol 200 (PEG-200)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-iododecane (2.0 mmol) and hexachloroethane (1.5 mmol) in PEG-200 (2 mL).

  • Initiation: Add sodium sulfide trihydrate (2.2 mmol) to the solution at room temperature. The reaction is typically initiated without external heating.

  • Reaction Monitoring: Stir the mixture vigorously. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 1-iododecane spot. The reaction is generally complete within 30 to 150 minutes.[8]

  • Workup: Upon completion, dilute the reaction mixture with deionized water (1 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract four times with a 1:1 (v/v) mixture of ethyl acetate and hexane (4 x 2 mL). The hydrophobic product will partition into the organic layer.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure dithis compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 1.3.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the S-S bond. This bond is the molecule's reactive center, susceptible to both reduction and oxidation, and capable of participating in exchange reactions.

Thiol-Disulfide Exchange

The thiol-disulfide exchange is a critical reaction in biochemistry and materials science.[9] It involves the reaction of a thiol (R'-SH) with a disulfide (R-S-S-R) to form a new disulfide (R-S-S-R') and a new thiol (R-SH). This process is fundamental to protein folding and the mechanism of redox-responsive drug delivery systems.[9][10] The reaction proceeds via a nucleophilic attack of a thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulfide bond.

ThiolDisulfideExchange cluster_reactants Reactants cluster_transition Transition State (SN2-like) cluster_products Products Thiol R'-S⁻H⁺ (Thiolate) TS [R'-S---S(R)---S-R]⁻ Thiol->TS Nucleophilic Attack Disulfide R-S-S-R (this compound) Disulfide->TS NewDisulfide R-S-S-R' (New Disulfide) TS->NewDisulfide NewThiol R-S⁻H⁺ (New Thiolate) TS->NewThiol Leaving Group

Caption: Mechanism of thiol-disulfide exchange.

Redox Chemistry
  • Reduction: The disulfide bond can be readily cleaved by reducing agents to yield two molecules of the corresponding thiol (decanethiol).[11][12] Common laboratory reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride. This reaction is central to applications in drug delivery, where the high intracellular concentration of glutathione (GSH), a biological thiol, can reduce the disulfide bond and release a conjugated drug.[9][10]

  • Oxidation: Stronger oxidizing agents can oxidize the disulfide to higher oxidation states, such as thiosulfinates (R-S(O)-S-R) or sulfonic acids (R-SO₃H).[11] This reactivity is generally less exploited but is important to consider for compatibility with other reagents.

Applications in Research and Drug Development

The unique properties of this compound and its congeners make them valuable in several advanced applications.

  • Self-Assembled Monolayers (SAMs): While alkanethiols are more common for forming SAMs on gold surfaces, disulfides can also be used.[13] The S-S bond can cleave upon adsorption to the metal surface, leading to the formation of a densely packed monolayer of decylthiolate. These surfaces are used to study interfacial phenomena, create biosensors, and control surface wettability.

  • Lubricant Additives and Corrosion Inhibitors: The long alkyl chains provide hydrophobicity and lubricity, while the sulfur atoms can interact with metal surfaces to form a protective layer. This makes long-chain dialkyl disulfides suitable for use as additives in industrial lubricants and as corrosion inhibitors.[2]

  • Redox-Responsive Drug Delivery Systems: The disulfide bond is a key functional group for creating "smart" drug delivery systems.[10] A therapeutic agent can be conjugated to a polymer or nanoparticle via a disulfide linker. This conjugate remains stable in the oxidative environment of the bloodstream. However, upon entering a cell, the significantly higher concentration of glutathione (GSH) rapidly reduces the disulfide bond, cleaving the linker and releasing the drug specifically at the target site.[10] This strategy enhances therapeutic efficacy while minimizing off-target side effects.

  • Precursors in Organic Synthesis: this compound can serve as a precursor for generating the decylthiolate nucleophile under reducing conditions or for synthesizing unsymmetrical disulfides via thiol-disulfide exchange reactions.[7][14]

Safety, Handling, and Storage

As with any chemical, proper handling of this compound is essential for laboratory safety. While it is less volatile and odorous than its corresponding thiol, precautions should still be taken.

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[15] Avoid inhalation of any mists or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents, strong bases, and strong reducing agents with which it may be incompatible.[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

This compound is more than a simple organosulfur compound; it is a versatile molecule whose properties are being increasingly harnessed for sophisticated applications. Its combination of hydrophobic alkyl chains and a redox-sensitive disulfide bond provides a powerful platform for materials science and biomedical research. For scientists and developers, a thorough understanding of its synthesis, reactivity, and analytical profile is the foundation for innovation, whether in designing next-generation drug delivery systems, creating novel functional surfaces, or as a building block in complex organic synthesis.

References

Solubility and stability of decyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility and Stability of Decyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a symmetrical dialkyl disulfide, serves as a fundamental model for understanding the behavior of disulfide bonds in lipophilic environments. Its simple, unbranched alkyl chains and the presence of the redox-active disulfide linkage make it a molecule of interest in fields ranging from materials science to drug delivery. The disulfide bond is a critical functional group in numerous biological and pharmaceutical systems, offering a reversible covalent linkage that can be manipulated for targeted release or dynamic self-assembly.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound: its solubility in various solvent systems and its chemical stability under a range of conditions. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the primary degradation pathways that impact the molecule's integrity. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and characterize this compound and related long-chain dialkyl disulfides in their work.

Introduction to this compound

This compound (C₂₀H₄₂S₂) is an organic molecule characterized by two decyl (C₁₀H₂₁) chains linked by a disulfide (-S-S-) bond.[4] Its structure imparts a significant nonpolar character, making it highly lipophilic. The disulfide bond itself is a unique covalent linkage with a relatively low bond energy (~60 kcal/mol), making it susceptible to cleavage under specific chemical and thermal conditions.[5] This susceptibility is not a liability but rather a feature that is exploited in various applications, most notably in drug delivery systems where the disulfide bond can act as a cleavable linker for targeted drug release in the reducing environment of the cell.[1][2][3][6][7]

The long alkyl chains of this compound drive its self-assembly into ordered structures on surfaces and can influence the properties of formulations in which it is incorporated. Understanding its solubility is paramount for formulation development, whether for creating homogeneous solutions for biological assays or for incorporating it into non-aqueous delivery vehicles. Similarly, a thorough understanding of its stability is critical for predicting its shelf-life, its compatibility with other excipients, and its behavior in biological systems.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. For this compound, its highly nonpolar nature, a consequence of its long alkyl chains, is the primary determinant of its solubility characteristics. The principle of "like dissolves like" is the guiding tenet for predicting its solubility.[8]

Theoretical Considerations

This compound is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether. It will likely exhibit moderate solubility in solvents of intermediate polarity like ethanol and acetone, and poor solubility in polar solvents such as water.[9] In aqueous systems, its solubility is expected to be negligible. For drug development applications requiring administration in aqueous media, formulation strategies such as the use of co-solvents, surfactants, or lipid-based delivery systems are necessary.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of this compound in a range of common laboratory solvents. It is important to note that experimentally determined values for this compound are not widely available in the literature; therefore, these values should be considered estimates based on the behavior of structurally similar long-chain organic molecules.

Solvent Solvent Polarity (Dielectric Constant) Expected Solubility Comments
Water80.1Insoluble (<0.1 mg/L)The hydrophobic nature of the decyl chains dominates.
Methanol32.7Slightly SolubleLimited solubility due to the polarity of the hydroxyl group.
Ethanol24.5SolubleA good balance of polarity for dissolving the disulfide.
Acetone20.7SolubleA good solvent for many organic compounds.
Dichloromethane9.1Very SolubleA common solvent for nonpolar to moderately polar compounds.
Toluene2.4Very SolubleA nonpolar aromatic solvent.
Hexane1.9Very SolubleA nonpolar aliphatic solvent, ideal for dissolving long alkyl chains.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the solubility of this compound in various solvents.[10] The shake-flask method is a standard technique for assessing the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or sealed test tubes

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or GC-MS for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. For colloidal suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of the disulfide bond is a critical factor in the application of this compound. Degradation can occur through several pathways, primarily involving reduction, oxidation, or disulfide exchange reactions.[11]

Degradation Pathways

The disulfide bond is susceptible to cleavage by reducing agents, which convert it into two thiol groups (decanethiol in this case). This is a key mechanism for drug release in disulfide-linked conjugates, as the intracellular environment is significantly more reducing than the extracellular space due to the high concentration of glutathione (GSH).[3]

Caption: Reductive cleavage of this compound.

Strong oxidizing agents can oxidize the disulfide bond to various sulfur oxides, such as thiosulfinates and thiosulfonates, and ultimately to sulfonic acids. This pathway is generally less relevant in biological systems but can be a concern during chemical synthesis and long-term storage if exposed to oxidative conditions.

Caption: Oxidative degradation pathway of this compound.

In the presence of free thiols, this compound can undergo an exchange reaction to form a new, mixed disulfide and release one of the decyl chains as decanethiol. This is a common reaction in biological fluids where free cysteine residues on proteins can interact with disulfide-containing molecules.[11]

Caption: Thiol-disulfide exchange reaction.

High temperatures or UV radiation can induce homolytic cleavage of the S-S bond, generating thiyl radicals (Decyl-S•). These highly reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.[5][12]

Experimental Protocol: Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various conditions (e.g., pH, temperature, presence of reducing/oxidizing agents).

Materials:

  • This compound stock solution in a suitable solvent (e.g., ethanol).

  • A series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Solutions of reducing agents (e.g., glutathione, dithiothreitol).

  • Solutions of oxidizing agents (e.g., hydrogen peroxide).

  • Temperature-controlled incubators or water baths.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

  • Sample Preparation: In separate vials, dilute the this compound stock solution into the various test solutions (buffers, reducing/oxidizing agent solutions) to a final known concentration.

  • Incubation: Place the vials in incubators set at the desired temperatures. A control sample should be kept at a low temperature (e.g., 4°C) to minimize degradation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Reaction Quenching (if necessary): For reactions with reducing or oxidizing agents, it may be necessary to quench the reaction at each time point by adding a specific reagent or by rapid dilution and analysis.

  • Analysis: Analyze each sample by HPLC to determine the remaining concentration of this compound. The appearance of new peaks will indicate the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. The degradation kinetics can be determined by fitting the data to an appropriate rate law (e.g., zero-order, first-order).

Caption: General workflow for stability assessment.

Conclusion

This compound, while a simple molecule, provides a valuable platform for understanding the fundamental physicochemical properties of long-chain dialkyl disulfides. Its solubility is governed by its pronounced nonpolar character, necessitating the use of non-aqueous solvents or specialized formulation approaches for applications in polar media. The disulfide bond, the molecule's reactive center, is susceptible to degradation via reduction, oxidation, and thiol-disulfide exchange. A thorough understanding and experimental characterization of these properties are essential for any researcher, scientist, or drug development professional seeking to utilize this compound or related compounds in their work. The protocols and theoretical considerations outlined in this guide provide a robust framework for such characterization, enabling the rational design of experiments and formulations.

References

Mechanism of decyl disulfide formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanisms of Decyl Disulfide Formation

Introduction

This compound (C₂₀H₄₂S₂) is a symmetrical dialkyl disulfide that serves as a crucial building block in various chemical applications, from materials science to the synthesis of more complex organosulfur compounds.[1][2] Its structure, characterized by a covalent sulfur-sulfur bond linking two decyl chains, imparts specific chemical and physical properties that are leveraged in lubricants, polymers, and as a thiol surrogate in organic synthesis.[1][3] Understanding the fundamental mechanisms of its formation is paramount for researchers and process chemists seeking to optimize synthesis, control purity, and scale production efficiently.

This guide provides an in-depth exploration of the core chemical pathways leading to the formation of this compound. We will move beyond simple reaction schemes to dissect the underlying mechanisms, providing a rationale for experimental choices and process parameters. The methodologies presented are grounded in established chemical principles, ensuring a robust and reproducible approach to synthesis.

The primary routes to this compound, which will be discussed in detail, include:

  • Oxidative Coupling of 1-Decanethiol: The most direct and common method, involving the oxidation of the corresponding thiol.[4]

  • Nucleophilic Substitution Routes from Decyl Halides: A valuable alternative that avoids the use of odorous thiols as starting materials.[1][4]

Each section will provide a mechanistic overview, a detailed experimental protocol with justifications for key steps, and visual aids to clarify complex transformations.

Part 1: Oxidative Coupling of 1-Decanethiol

The oxidation of thiols is the most fundamental and widely employed strategy for synthesizing symmetrical disulfides like this compound.[5] This process involves the formal removal of two hydrogen atoms from two thiol molecules (1-decanethiol in this case) to form a disulfide bond and a reduced oxidant byproduct.

Core Mechanisms of Thiol Oxidation

The conversion of thiols to disulfides is a redox reaction that can proceed through several mechanistic pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions.[6][7]

A. Two-Electron Oxidation Pathways: This is the most common mechanism, particularly with oxidants like hydrogen peroxide (H₂O₂), iodine (I₂), or oxygen in the presence of a catalyst. The process can initiate via the formation of a sulfenic acid (RSOH) intermediate.[8] This highly reactive intermediate rapidly condenses with a second thiol molecule to yield the disulfide and water.

B. One-Electron Oxidation (Radical Pathway): In some systems, particularly those involving certain metal catalysts or photochemical conditions, the reaction can proceed via a one-electron oxidation of the thiol to form a thiyl radical (RS•).[8] Two of these radicals then combine to form the stable disulfide bond. This pathway is less common for preparative synthesis but is crucial in many biological and radical-initiated polymerization contexts.

The choice of oxidant is a critical experimental decision. While strong oxidants can be effective, they risk over-oxidation of the disulfide to form thiosulfinates (R-S(O)-S-R) or sulfonic acids (RSO₃H).[5] Therefore, milder and more selective oxidizing systems are generally preferred. A common and environmentally benign choice is aqueous hydrogen peroxide, often used in a solvent like trifluoroethanol which promotes the reaction under neutral conditions.[9]

Visualization: General Mechanism of Thiol Oxidation

The following diagram illustrates the two-electron oxidation pathway, a prevalent mechanism for the formation of this compound from 1-decanethiol.

G reactant reactant intermediate intermediate product product reagent reagent thiol1 2 R-SH (1-Decanethiol) sulfenic_acid R-SOH (Sulfenic Acid Intermediate) thiol1->sulfenic_acid Oxidation Step 1 oxidant [O] (e.g., H₂O₂) disulfide R-S-S-R (this compound) sulfenic_acid->disulfide Condensation thiol2 R-SH thiol2->disulfide Nucleophilic Attack water H₂O

Caption: Generalized two-electron oxidation pathway for disulfide formation.

Experimental Protocol: H₂O₂-Mediated Oxidation of 1-Decanethiol

This protocol describes a reliable and scalable method for synthesizing this compound using hydrogen peroxide as the oxidant.[10]

Materials:

  • 1-Decanethiol (CAS: 143-10-2)[11][12]

  • 2,2,2-Trifluoroethanol (TFE)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether or Hexane

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-decanethiol (1.0 eq) in trifluoroethanol (approx. 5 mL per 1 g of thiol).

    • Causality: TFE is an excellent solvent for this reaction; it is highly polar, promoting the oxidation, yet it solubilizes the nonpolar alkyl thiol. The reaction proceeds efficiently at room temperature under these conditions.[9]

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

    • Causality: The oxidation of thiols is an exothermic process. Initial cooling helps to control the reaction rate and prevent potential side reactions or a dangerous temperature runaway, especially during the initial addition of the oxidant.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (1.1 eq) dropwise to the stirred solution over 15-30 minutes using an addition funnel.

    • Causality: A slight excess of the oxidant ensures complete conversion of the thiol. Dropwise addition is critical for maintaining temperature control.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting thiol spot has disappeared (typically 12-24 hours).

    • Causality: TLC provides a simple, qualitative method to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.

  • Quenching: Upon completion, cool the mixture again in an ice bath and carefully add a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.

    • Causality: This is a critical safety and purification step. Sodium sulfite reduces unreacted H₂O₂, preventing it from posing a hazard during the workup and solvent evaporation stages. A negative test with starch-iodide paper can confirm the absence of peroxide.[10]

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the product into an organic solvent like diethyl ether or hexane (3x volumes). Combine the organic layers.

    • Causality: this compound is nonpolar and will partition into the organic phase, while the TFE, salts, and other water-soluble byproducts remain in the aqueous phase.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

    • Causality: The brine wash removes residual water and TFE from the organic layer. MgSO₄ is a neutral drying agent that efficiently removes trace water before solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil can be purified further by vacuum distillation or column chromatography if necessary to yield pure this compound.[2][3]

Data Summary: Oxidative Methods
Oxidizing SystemCatalyst/SolventTypical YieldReference
H₂O₂Trifluoroethanol~97%[10]
Air (O₂)Fe(III)/NaIExcellent[9]
Iodine (I₂)EtOAc (catalytic)High[5]
DMSONone (thermal)Good to Excellent[9]

Part 2: Synthesis from Decyl Halides and a Sulfur Source

An alternative and powerful strategy for synthesizing symmetrical disulfides avoids the use of volatile and malodorous thiols as starting materials.[4] This approach typically involves the reaction of an alkyl halide, such as 1-bromodecane or 1-chlorodecane, with a nucleophilic sulfur-containing reagent.

Core Mechanism: Bunte Salt and Disulfide Routes

A. Via Sodium Thiosulfate (Bunte Salt Pathway): A common method involves reacting a decyl halide with sodium thiosulfate (Na₂S₂O₃) to form an S-alkyl thiosulfate, commonly known as a Bunte salt.[4] This is a classic Sₙ2 reaction where the thiosulfate anion acts as the nucleophile. The resulting Bunte salt can then be hydrolyzed under acidic conditions or treated with reagents like iodide to induce reductive dimerization, yielding the symmetrical disulfide.

B. Via Sodium Disulfide: A more direct route involves the reaction of a decyl halide with sodium disulfide (Na₂S₂).[13] Sodium disulfide can be prepared in situ by reacting elemental sulfur with sodium sulfide (Na₂S). The disulfide dianion (S₂²⁻) acts as a potent nucleophile, displacing the halide from two molecules of the decyl halide to directly form the disulfide bond. This method is often employed in industrial-scale production due to the low cost of the reagents.[13]

Visualization: Workflow from Decyl Halide

This diagram outlines the synthetic workflow for producing this compound from a decyl halide and sodium disulfide.

G reagent reagent intermediate intermediate product product process process Na2S Na₂S (Sodium Sulfide) Na2S2 Na₂S₂ (Sodium Disulfide) Na2S->Na2S2 Sulfur S₈ (Elemental Sulfur) Sulfur->Na2S2 In situ preparation Reaction Sₙ2 Reaction Na2S2->Reaction DecylHalide 2 R-X (1-Bromodecane) DecylHalide->Reaction DecylDisulfide R-S-S-R (this compound) Reaction->DecylDisulfide Disulfide Bond Formation

Caption: Synthesis of this compound via the sodium disulfide route.

Experimental Protocol: Synthesis from 1-Bromodecane

This protocol is adapted from general procedures for the synthesis of symmetrical disulfides from alkyl halides.[4][13]

Materials:

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur Powder

  • 1-Bromodecane (CAS: 112-29-8)

  • Phase Transfer Catalyst (PTC), e.g., Tetrabutylammonium Bromide (TBAB)

  • Toluene or a similar organic solvent

  • Deionized Water

Procedure:

  • Preparation of Sodium Disulfide: In a reaction vessel, dissolve sodium sulfide nonahydrate (1.0 eq) in water. To this solution, add powdered sulfur (1.0 eq) and heat the mixture to 60-80 °C with stirring until the sulfur completely dissolves, forming a dark reddish solution of sodium disulfide.

    • Causality: Preparing the sodium disulfide solution in situ is often more convenient and reliable than handling the pure, highly hygroscopic solid. Heating accelerates the dissolution of sulfur.

  • Reaction Setup: To the aqueous sodium disulfide solution, add toluene and a catalytic amount of a phase transfer catalyst like TBAB (e.g., 1-5 mol%).

    • Causality: The reaction occurs between an aqueous nucleophile (Na₂S₂) and an organic substrate (1-bromodecane). The PTC is essential to shuttle the disulfide anion from the aqueous phase to the organic phase where it can react with the alkyl halide, dramatically increasing the reaction rate.[14][15]

  • Substrate Addition: Heat the biphasic mixture to 90-100 °C. Slowly add 1-bromodecane (2.0 eq relative to Na₂S) to the vigorously stirred mixture over 1-2 hours.

    • Causality: Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the action of the PTC. Slow addition of the alkyl halide helps control the exothermicity of the Sₙ2 reaction and minimizes side reactions.

  • Reaction Completion: Maintain the temperature and stirring for an additional 2-4 hours after the addition is complete to ensure full conversion. Monitor by TLC or GC analysis.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

    • Causality: This removes the aqueous phase containing unreacted salts and the PTC.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.[16]

Part 3: Purification and Characterization

Regardless of the synthetic route, proper purification and rigorous characterization are essential to confirm the identity and purity of the final product.

Purification Techniques
  • Washing/Extraction: As described in the protocols, aqueous washes are critical for removing inorganic salts, catalysts, and water-soluble solvents. For syntheses run under basic conditions, a wash with a dilute acid may be necessary, followed by a water wash to neutrality.

  • Distillation: For thermally stable, liquid disulfides like this compound, vacuum distillation is the preferred method for achieving high purity. It effectively separates the product from non-volatile impurities and any lower-boiling starting materials.

  • Chromatography: Flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate) can be used for smaller-scale purification or to separate the disulfide from byproducts of similar volatility.

Characterization Methods

The structure of this compound (C₁₀H₂₁-S-S-C₁₀H₂₁) can be unambiguously confirmed using standard spectroscopic techniques.[2][17]

TechniqueExpected Observations for this compound
¹H NMR (CDCl₃)~2.68 ppm (triplet, 4H): Protons on the carbons directly attached to the sulfur atoms (-CH₂-S-). The triplet is due to coupling with the adjacent CH₂ group. ~1.67 ppm (multiplet, 4H): Protons on the β-carbons (-CH₂-CH₂-S-). ~1.26 ppm (broad multiplet, 28H): Protons of the remaining methylene groups in the alkyl chains. ~0.88 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₃).
¹³C NMR (CDCl₃)~39.2 ppm: Carbon directly attached to sulfur (-CH₂-S-). ~31.9 - 22.7 ppm: Other sp³ carbons of the decyl chain. ~14.1 ppm: Terminal methyl carbon.
FT-IR (neat)~2920, 2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains. ~1465 cm⁻¹: C-H bending vibrations. ~500-540 cm⁻¹: Weak S-S stretching vibration (often difficult to observe).
Mass Spec. (EI)m/z = 346.3 [M]⁺: Molecular ion peak.[3] Characteristic fragmentation patterns including cleavage of the S-S bond and C-S bonds.

Conclusion

The formation of this compound is governed by well-understood reaction mechanisms that offer chemists flexibility in synthetic design. The oxidative coupling of 1-decanethiol is a direct, high-yielding, and atom-economical approach, particularly when using green oxidants like H₂O₂. For applications where the use of thiols is undesirable due to their odor or handling requirements, synthesis from decyl halides via nucleophilic substitution with a sulfur source provides a robust and scalable alternative.

The choice of method ultimately depends on factors such as the availability and cost of starting materials, the required scale of the reaction, and the desired purity of the final product. By understanding the core mechanistic principles and the causality behind the experimental protocols, researchers and drug development professionals can confidently select and optimize a synthetic route to meet their specific needs.

References

Decyl Disulfide: A Technical Guide to Synthesis, Characterization, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of decyl disulfide, a symmetrical long-chain dialkyl disulfide. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core physicochemical properties, synthesis, and characterization of this compound, and explore its applications in redox-responsive drug delivery systems and self-assembled monolayers.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a disulfide bond linking two decyl chains.

Molecular Formula: C₂₀H₄₂S₂[1]

Molecular Weight: 346.7 g/mol [1]

Synonyms: Dithis compound, 1-(decyldisulfanyl)decane[1]

CAS Number: 10496-18-1

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₂₀H₄₂S₂PubChem[1]
Molecular Weight 346.7 g/mol PubChem[1]
Appearance White or colorless to light yellow liquid or solid
Boiling Point 208 °C at 2 mmHg
LogP 9.9PubChem[1]

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be approached through two primary, reliable methods: the transformation of alkyl halides and the oxidation of thiols. The choice of method often depends on the starting materials' availability, desired purity, and scalability.

Synthesis from Alkyl Halides

A rapid and efficient method for preparing symmetrical disulfides involves the reaction of alkyl halides with a combination of sodium sulfide nonahydrate (Na₂S·9H₂O) and carbon disulfide (CS₂) in an appropriate solvent like dimethylformamide (DMF). This method is advantageous due to its high yield and mild reaction conditions.[2]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Solvent cluster_products Products R_X 2 R-X (Decyl Halide) RSSR R-S-S-R (this compound) R_X->RSSR Na2S Na₂S·9H₂O Na2S->RSSR CS2 CS₂ CS2->RSSR DMF DMF NaX 2 NaX CS2_regen CS₂ (regenerated)

Figure 1: General reaction scheme for the synthesis of symmetrical disulfides from alkyl halides.

Experimental Protocol:

  • To a solution of sodium sulfide nonahydrate (1.0 mmol) in DMF (2 mL), add carbon disulfide (1.0 mmol) at room temperature. The solution will turn dark red.

  • To this vigorously stirred mixture, add the decyl halide (e.g., 1-bromodecane) (1.0 mmol).

  • Continue stirring at room temperature. The reaction is typically rapid, with a color change from red to yellow indicating the progress of the reaction.[2]

  • Upon completion (monitored by TLC), the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices: The combination of Na₂S·9H₂O and CS₂ in situ generates a reactive sulfur species that acts as a sulfur transfer reagent.[2] DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the nucleophilic substitution reaction.

Oxidation of Decanethiol

The oxidation of thiols to disulfides is a classic and widely used transformation. A variety of oxidizing agents can be employed, with iodine in a suitable solvent being a common and effective choice.[3]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Solvent cluster_products Products R_SH 2 R-SH (Decanethiol) RSSR R-S-S-R (this compound) R_SH->RSSR I2 I₂ I2->RSSR Solvent Wet Acetonitrile HI 2 HI cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) DDS_stable Drug Carrier with Disulfide Linker (Stable) DDS_cleaved Disulfide Cleavage DDS_stable->DDS_cleaved Cellular Uptake Drug_release Drug Release DDS_cleaved->Drug_release cluster_process SAM Formation Disulfide_solution This compound in Solution SAM Self-Assembled Monolayer Disulfide_solution->SAM Gold_surface Gold Substrate Gold_surface->SAM

References

Unlocking the Potential of Decyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of decyl disulfide, a versatile molecule with significant, yet underexplored, potential across various research domains. For researchers, scientists, and drug development professionals, this document serves as a technical resource, elucidating the core principles, practical methodologies, and future directions for the application of this compound. We will delve into its synthesis, its pivotal role in the formation of self-assembled monolayers, its promise in redox-responsive drug delivery systems, and its emerging applications in agriculture and as a potential antioxidant.

This compound: Physicochemical Properties and Synthesis

This compound (C₂₀H₄₂S₂) is a symmetrical dialkyl disulfide characterized by two decyl chains linked by a disulfide bond. Its long alkyl chains confer significant hydrophobicity, a key feature influencing its applications in surface science and drug delivery.

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₀H₄₂S₂--INVALID-LINK--[1]
Molecular Weight 346.68 g/mol --INVALID-LINK--[1]
CAS Number 10496-18-1--INVALID-LINK--[1]
Boiling Point 208 °C at 2 mmHg--INVALID-LINK--[2]
Melting Point -13.99 °C--INVALID-LINK--[2]
Density 0.89 g/cm³--INVALID-LINK--[2]
LogP (Octanol/Water Partition Coefficient) 11.321 (estimated)--INVALID-LINK--[2]
Synthesis of this compound

A common and efficient method for synthesizing symmetrical disulfides like this compound is through the oxidative coupling of the corresponding thiols or via reaction of alkyl halides with a sulfur source.[3] A general and practical laboratory-scale synthesis starting from an alkyl halide is outlined below.

Experimental Protocol: Synthesis from 1-Iododecane [2]

Materials:

  • 1-Iododecane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Polyethylene glycol 200 (PEG-200)

  • Hexachloroethane (C₂Cl₆) or Carbon tetrachloride (CCl₄)

  • Ethyl acetate-hexane mixture (1:1, v/v)

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyl halide (e.g., 1-iododecane, 2 mmol) and C₂Cl₆ or CCl₄ (1.5 mmol) in PEG-200 (2 mL).

  • At room temperature, add Na₂S·9H₂O (0.291 g, 2.2 mmol) to the solution.

  • Stir the reaction mixture continuously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyl halide is completely consumed (typically 30 to 150 minutes).

  • Upon completion, dilute the reaction mixture with deionized water (1 mL).

  • Extract the product with an ethyl acetate-hexane mixture (1:1, v/v; 4 x 2 mL).

  • Combine the organic extracts, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield pure this compound.

Application in Self-Assembled Monolayers (SAMs)

This compound is an excellent candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[4] The disulfide bond cleaves upon adsorption to the gold surface, forming two gold-thiolate bonds, resulting in a densely packed, organized monolayer.[5][6] These SAMs can be used to modify surface properties such as wettability, adhesion, and biocompatibility, and to construct platforms for biosensors and nanoelectronics.

Workflow for SAM Formation and Characterization

SAM_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization gold_substrate Gold Substrate cleaning Substrate Cleaning (e.g., Piranha solution, UV/Ozone) gold_substrate->cleaning immersion Immerse Cleaned Substrate in Disulfide Solution (24-48 hours) cleaning->immersion thiol_solution Prepare 1 mM this compound in Ethanol rinsing Rinse with Ethanol immersion->rinsing drying Dry with Nitrogen Stream rinsing->drying contact_angle Contact Angle Goniometry drying->contact_angle xps X-ray Photoelectron Spectroscopy (XPS) drying->xps GSH_Cleavage Drug-S-S-Carrier Drug-S-S-Carrier Drug-SH Drug-SH Drug-S-S-Carrier->Drug-SH Thiol-Disulfide Exchange Carrier-SH Carrier-SH Drug-S-S-Carrier->Carrier-SH GSH 2 GSH GSSG GSSG

References

Introduction: The Precautionary Principle in Practice

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of Decyl Disulfide

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS 10496-18-1). As a Senior Application Scientist, my objective is to present a framework grounded in established safety principles, while transparently addressing the existing gaps in substance-specific toxicological data. This guide is structured to empower laboratory personnel to conduct a thorough risk assessment and implement field-proven safety protocols.

This compound, also known as 1-(decyldisulfanyl)decane, belongs to the dialkyl disulfide family.[1] While specific applications in drug development are not broadly documented in public literature, disulfide-containing molecules are of significant interest in biochemistry and pharmacology for their role in protein structure and as potential therapeutic agents. The core challenge in handling this compound lies in the absence of a comprehensive, substance-specific toxicological profile.[2] Therefore, a conservative approach, leveraging data from structurally related compounds and adhering to the precautionary principle, is not just recommended but essential for ensuring personnel safety and experimental integrity. This guide treats all protocols as self-validating systems, emphasizing the causality behind each safety recommendation.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. While this compound is a relatively simple molecule, its handling requires acknowledging both what is known and what must be inferred.

Physicochemical Characteristics

The known physical and chemical properties of this compound are summarized below. This data is critical for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 10496-18-1[1][3]
Molecular Formula C₂₀H₄₂S₂[1][4]
Molecular Weight 346.68 g/mol [3][4][5]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 208 °C at 2 mmHg[3][5]
Density 0.89 g/cm³[3][5]
Melting Point -13.99 °C[5]
Solubility Insoluble in water[2]
Synonyms Dithis compound, 1-(Decyldisulfanyl)decane[1][3][5]
Toxicological Assessment: A Read-Across Approach

The toxicity of dialkyl disulfides is known to be inversely related to the length of the alkyl chain; shorter chains are generally more toxic.[6] Dimethyl disulfide (DMDS), the simplest member of this family, is considered a worst-case surrogate and exhibits moderate to high acute toxicity upon ingestion and inhalation.[6][7] Conversely, larger molecules like di-n-octathis compound are not considered hazardous under OSHA 29 CFR 1910.1200.[2]

Given that this compound (C10 alkyl chains) falls between these extremes, it should be handled as a substance with potential for moderate toxicity . Key potential health effects, extrapolated from related compounds, include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[7][8]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[7][8] Prolonged exposure to high concentrations could lead to central nervous system effects such as dizziness or headache.[7]

  • Aspiration Hazard: If ingested, aspiration into the lungs could cause severe damage.[7]

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Section 2: Hazard Identification and Risk Assessment

Before any work with this compound begins, a formal, documented risk assessment is mandatory. This process must be specific to the planned experiment, considering the quantities used, the procedures involved, and the laboratory environment.

Potential HazardAssociated RiskMitigation Strategy
Chemical Skin/eye irritation, respiratory effects, unknown chronic effects.Use of appropriate engineering controls and PPE. Minimize quantities.
Physical Potential for flammability (data lacking, but assumed based on other disulfides).Store away from ignition sources. Use non-sparking tools.[8][9]
Procedural Spills, aerosol generation during handling (e.g., vortexing, sonicating).Conduct manipulations in a fume hood. Develop and follow a detailed SOP.

Section 3: Engineering and Administrative Controls

The primary defense against chemical exposure is the implementation of robust engineering and administrative controls. Reliance on PPE alone is insufficient.

  • Primary Engineering Control: All manipulations of this compound that could generate aerosols or vapors—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[10]

  • Ventilation: The laboratory should have a general exhaust ventilation system to maintain air quality.[11]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work commences. This SOP should cover every step from material retrieval to waste disposal.

    • Access Control: Designate specific areas for the storage and handling of this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide. This training must be documented.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the potential routes of exposure identified in the risk assessment.

Body PartPPE SpecificationRationale and Source
Eyes/Face Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a splash hazard.Protects against splashes and vapors.[8][9][12]
Hands Chemically resistant gloves (e.g., Nitrile). The suitability and breakthrough time should be confirmed with the glove manufacturer for the specific solvent being used. Gloves should be changed immediately if contamination is suspected.Prevents skin contact. The most likely route of exposure.[7][12]
Body A flame-resistant laboratory coat. Additional protective clothing (e.g., apron) may be required based on the scale of the experiment.Protects skin and clothing from spills and splashes.[9]
Respiratory Not typically required when working in a certified fume hood. If engineering controls are inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[12]Provides protection against inhalation of high concentrations of vapor.[12]

Section 5: Standard Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk. The following protocols provide a baseline for developing experiment-specific SOPs.

Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE as specified in Section 4.

  • Chemical Retrieval: Transport the this compound container in a secondary, shatterproof container.

  • Manipulation: Perform all transfers and manipulations inside the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[8]

  • Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have been exposed.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[10]

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container.[7][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7][8]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[7]

Section 6: Emergency Procedures

Preparedness is paramount. All laboratory personnel must know the location of emergency equipment (safety shower, eyewash station, fire extinguisher, spill kit) and be trained in its use.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If they feel unwell, seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response Protocol

This protocol is for small spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS: If available, refer to the Safety Data Sheet for specific instructions.

  • Ventilation: Ensure the fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated, and close doors to prevent vapor spread.[13]

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Create a dike around the spill using absorbent material from a chemical spill kit.[13]

  • Absorption: Working from the outside in, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14]

  • Collection: Using spark-proof tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[13][14]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal and label the waste container. Dispose of all contaminated materials (including PPE) as hazardous waste.[14]

  • Reporting: Document the incident according to institutional policy.[13]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

  • Procedure: In case of a small fire, trained personnel may use a fire extinguisher. For larger fires, or if you are not trained, activate the fire alarm, evacuate the area, and close the doors behind you.

  • Hazards: Upon combustion, this compound may produce hazardous decomposition products, including carbon oxides and sulfur oxides.[2][12] Firefighters should wear self-contained breathing apparatus (SCBA).[12]

Section 7: Waste Disposal

Chemical waste must be managed in strict accordance with local, regional, and national regulations.

  • Identification: All waste containing this compound must be classified as hazardous chemical waste.[15]

  • Segregation: Keep this compound waste separate from other waste streams to prevent incompatible reactions.[15]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the contents.

  • Disposal: Arrange for pickup and disposal through the institution's environmental health and safety department. Do not pour this compound down the drain.

This compound Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely working with this compound in a research environment.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Conclusion

The safe handling of this compound requires a proactive and informed approach. Due to the limited availability of specific toxicity data, researchers must operate with a heightened sense of caution, treating the substance as potentially hazardous. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, the risks associated with this compound can be effectively managed. The principles and protocols outlined in this guide provide the necessary framework for scientists to work safely while advancing their research objectives.

References

A Senior Application Scientist's Guide to High-Purity Decyl Disulfide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require high-purity decyl disulfide for their work. This document provides a comprehensive overview of commercial suppliers, quality assessment methodologies, and critical applications, empowering you to make informed decisions for your demanding research and development projects.

The Critical Role of Purity: Why High-Grade this compound is Essential

This compound (C₂₀H₄₂S₂), a symmetrical disulfide, is more than a mere chemical reagent; it is a critical component in various advanced applications, particularly within the pharmaceutical and biotechnology sectors. The disulfide bond (-S-S-) is a key functional group, offering a unique combination of stability and cleavability that is exploited in sophisticated drug delivery systems and in the structural stabilization of complex biomolecules.[1][2][3][4][5]

In drug development, the purity of excipients and reagents is paramount. Impurities can lead to unpredictable side reactions, altered bioavailability, and potential toxicity, jeopardizing years of research and significant financial investment. For this compound, this is particularly crucial in its role as a linker in antibody-drug conjugates (ADCs) or in the formation of self-assembled monolayers (SAMs) for biosensor applications.[6][7][8] Even trace impurities can interfere with the delicate mechanisms of targeted drug release or disrupt the ordered structure of a SAM, rendering the system ineffective.

This guide, therefore, emphasizes the sourcing and verification of high-purity this compound (typically >95%) to ensure the reproducibility and success of your scientific endeavors.

Commercial Sourcing of High-Purity this compound: A Comparative Overview

Identifying a reliable supplier for high-purity this compound requires careful consideration of not just the stated purity but also the supplier's reputation, quality control processes, and the transparency of their documentation. Below is a comparative table of notable commercial suppliers.

SupplierStated Purity/GradeAnalytical Data ProvidedKey Considerations
Tokyo Chemical Industry (TCI) >95.0% (GC)Specifications, Certificate of Analysis (CoA) available upon request.[9]A well-established supplier with a strong reputation for quality. Purity is specified by Gas Chromatography (GC).
Santa Cruz Biotechnology Research GradeCertificate of Analysis available for lot-specific data.[10]Primarily for research use. It is crucial to obtain the lot-specific CoA to confirm purity.
ChemicalBook Varies by supplier (e.g., 99%)Lists multiple suppliers with varying stated purities.[11]A platform that connects various suppliers; diligence is required to vet the actual manufacturer.
LabSolutions 95%Basic properties provided on the website.[12]Offers various pack sizes suitable for research purposes.
DC Chemicals Biochemical GradeA sample CoA is available on their website.[13]Positions the product for biochemical applications, suggesting suitability for biological research.
Simson Pharma Limited High QualityStates that every compound is accompanied by a Certificate of Analysis.Specializes in pharmaceutical standards, which may indicate a higher level of quality control.

Note: The availability and specifications from these suppliers are subject to change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis before purchase.

The Cornerstone of Confidence: Understanding and Scrutinizing the Certificate of Analysis (CoA)

A Certificate of Analysis is the most critical document for verifying the purity and quality of your this compound. It is a formal record from the supplier's quality control department that confirms the product meets its specifications.

A comprehensive CoA for high-purity this compound should include the following:

  • Product Identification: Chemical name (this compound or Dithis compound), CAS number (10496-18-1), molecular formula (C₂₀H₄₂S₂), and molecular weight (346.68 g/mol ).[11][14][15]

  • Physical Properties: Appearance (typically a colorless to pale yellow liquid or solid), refractive index, and density.[11][16]

  • Purity Assay: The specific analytical method used to determine purity (e.g., GC, HPLC) and the resulting purity value (e.g., >99%). A representative CoA from Thermo Fisher Scientific for a similar disulfide compound shows an assay by GLC (Gas-Liquid Chromatography) of 99.7%.[16]

  • Identification Data: Spectroscopic data that confirms the chemical structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Trace Impurity Analysis: Identification and quantification of any significant impurities. This is crucial as even small amounts of reactive impurities can have detrimental effects.

Experimental Workflow for CoA Verification

The following diagram illustrates a logical workflow for a researcher upon receiving a batch of this compound.

CoA_Verification_Workflow cluster_procurement Procurement cluster_verification In-House Verification cluster_decision Decision start Select Supplier & Order this compound receive Receive Shipment with CoA start->receive review_coa Review Supplier's CoA receive->review_coa analytical_testing Perform In-House Analytical Testing (GC-MS, NMR) review_coa->analytical_testing compare Compare In-House Data with CoA analytical_testing->compare accept Accept Batch for Use in Experiments compare->accept Data Matches reject Reject Batch & Contact Supplier compare->reject Discrepancies Found

Caption: Workflow for verifying the quality of this compound.

Methodologies for Purity Assessment: A Practical Guide

To ensure the utmost confidence in your starting material, in-house verification of purity is often warranted, especially for critical applications. The two most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating volatile and semi-volatile compounds and provides both quantitative (purity) and qualitative (identity) information.

Principle: The sample is vaporized and injected into a gas chromatograph, where it travels through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol for GC-MS Analysis of this compound:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve with at least five concentration points.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

    • Confirm the identity of the main peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.[15]

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[17][18]

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol for Quantitative ¹H NMR of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a known purity and its resonances should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Spectrometer: Bruker 400 MHz or higher field instrument.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation of all protons. This is critical for accurate quantification. A d1 of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the -CH₂-S- protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Applications of High-Purity this compound in Drug Development

The unique properties of the disulfide bond make high-purity this compound a valuable tool in several areas of drug development.

Reversible Linkers in Drug Delivery Systems

Disulfide bonds are relatively stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[6][8][19] This differential stability is exploited in the design of stimuli-responsive drug delivery systems.[7][20]

Drug_Delivery cluster_circulation Systemic Circulation (Oxidative) cluster_cell Target Cell (Reductive Cytosol) ADC_stable Antibody-Drug Conjugate (ADC) Drug-S-S-Linker-Antibody Stable in Bloodstream ADC_cleaved ADC Internalization Drug-SH + HS-Linker-Antibody Disulfide Cleavage by Glutathione (GSH) ADC_stable:linker->ADC_cleaved Internalization & High GSH Concentration Drug_release Active Drug Release ADC_cleaved->Drug_release Synthesis Decanethiol 2x Decanethiol (C₁₀H₂₁SH) Decyl_Disulfide This compound (C₁₀H₂₁-S-S-C₁₀H₂₁) Decanethiol->Decyl_Disulfide + Oxidizing_Agent Oxidizing Agent (e.g., I₂, H₂O₂) Oxidizing_Agent->Decyl_Disulfide Byproduct Byproduct (e.g., 2HI, H₂O) Decyl_Disulfide->Byproduct +

References

Methodological & Application

Application Note & Protocol: Formation of High-Quality Self-Assembled Monolayers of Decyl Disulfide on Gold Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formation of high-quality self-assembled monolayers (SAMs) from decyl disulfide on gold substrates. This protocol is designed for researchers, scientists, and drug development professionals who require well-defined, robust, and reproducible organic thin films for applications ranging from biosensing and surface chemistry to nanotechnology. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol, and discuss critical parameters that influence the final quality of the monolayer.

Introduction: The Rationale for Disulfide-Based SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[1][2] Alkanethiols and their corresponding dialkyl disulfides on gold are the most extensively studied systems due to the strong, covalent nature of the gold-sulfur bond, which results in stable and well-defined monolayers.[1][3] While alkanethiols are commonly used, dialkyl disulfides, such as this compound, offer a valuable alternative.

The formation of a SAM from a dialkyl disulfide proceeds via the cleavage of the disulfide (S-S) bond upon adsorption to the gold surface, leading to the formation of two gold-thiolate (Au-S-R) species.[3][4] This mechanism results in a monolayer that is structurally and chemically indistinguishable from one formed from the corresponding alkanethiol (decanethiol).[3][5] The primary advantage of using disulfides can be their lower volatility and potentially greater stability in solution against oxidation compared to thiols, which can be beneficial for certain experimental setups and long-term storage of the precursor material.[6]

This guide will focus on providing a robust protocol for the formation of this compound SAMs, ensuring a high degree of order and surface coverage, which is critical for downstream applications.

The Mechanism of this compound SAM Formation on Gold

The self-assembly of this compound on a gold surface is a thermodynamically driven process that can be conceptualized in two main stages:

  • Initial Adsorption and Disulfide Bond Cleavage: this compound molecules in solution rapidly adsorb onto the clean gold surface. The interaction between the sulfur atoms and the gold surface is strong enough to induce the cleavage of the S-S bond. This results in the formation of two decylthiolate species bound to the gold surface.[3][4]

  • Monolayer Organization and Optimization: Following the initial chemisorption, the tethered decyl chains, which are initially in a disordered state, begin to organize into a densely packed, quasi-crystalline structure.[1][2] This ordering is driven by van der Waals interactions between the adjacent alkyl chains. Over time, this process minimizes the free energy of the system, leading to a well-ordered monolayer with the alkyl chains tilted at a specific angle relative to the surface normal to maximize packing density.[1]

The quality of the final SAM is highly dependent on several experimental parameters, including the cleanliness of the gold substrate, the concentration of the this compound solution, the choice of solvent, the immersion time, and the temperature.[2][7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the formation of this compound SAMs on gold substrates.

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
This compound ((C₁₀H₂₁)₂S₂)≥98%Sigma-Aldrich, Alfa Aesar
Gold-coated substratese.g., silicon wafers with Ti/Au (10 nm/100 nm)Various
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, ACS gradeFisher Scientific
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, ACS gradeFisher Scientific
Deionized (DI) Water18.2 MΩ·cmMillipore Milli-Q or equivalent
Nitrogen (N₂) GasHigh purityLocal supplier
Substrate Preparation: The Foundation of a High-Quality SAM

A pristine gold surface is paramount for the formation of a well-ordered SAM. The following procedure is recommended for cleaning gold substrates.

Safety Precaution: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidant. It reacts violently with organic materials. Always handle it with extreme caution inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Solvent Rinse: Begin by thoroughly rinsing the gold substrate with ethanol, followed by copious amounts of DI water to remove gross organic contaminants and particulates.

  • Piranha Etching:

    • Prepare the piranha solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a clean glass beaker. Always add the peroxide to the acid. The solution will become hot.

    • Using clean, non-reactive tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.[8]

  • Post-Etch Rinsing:

    • Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

    • Follow with a final rinse with absolute ethanol to displace the water.[8]

  • Drying: Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.[9] The substrates should be used immediately for SAM formation to prevent atmospheric contamination.

SAM Formation: The Self-Assembly Process
  • Prepare the this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 3.467 mg of this compound (MW: 346.7 g/mol ) in 10 mL of absolute ethanol.

    • Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution.[8]

  • Immersion:

    • Place the clean, dry gold substrates in a clean glass container (e.g., a petri dish or a scintillation vial).

    • Immediately immerse the substrates in the 1 mM this compound solution, ensuring the entire gold surface is covered.[9]

  • Incubation:

    • To minimize oxidation and contamination, it is good practice to purge the headspace of the container with nitrogen gas before sealing it tightly with a lid or Parafilm®.[8]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[8][9] While SAM formation begins within minutes, longer incubation times generally lead to more ordered and densely packed monolayers with fewer defects.[1]

  • Rinsing:

    • After the incubation period, carefully remove the substrates from the disulfide solution using clean tweezers.

    • Rinse the SAM-coated substrates thoroughly with fresh absolute ethanol for 10-15 seconds to remove any non-covalently bound (physisorbed) molecules.[8]

    • For a more rigorous cleaning, you can place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.[8]

  • Final Drying: Dry the substrates under a gentle stream of nitrogen gas.

Storage of SAM-Coated Substrates

Store the functionalized substrates in a clean, dry, and inert environment, such as a desiccator or under a nitrogen atmosphere, until they are ready for use or characterization.[8] While gold-thiolate bonds are relatively stable, prolonged exposure to ambient air and light can lead to oxidation and degradation of the monolayer.[10]

Visualization of the Experimental Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_storage Storage & Characterization SolventRinse Solvent Rinse (Ethanol, DI Water) PiranhaEtch Piranha Etching (H₂SO₄/H₂O₂) SolventRinse->PiranhaEtch PostEtchRinse Post-Etch Rinse (DI Water, Ethanol) PiranhaEtch->PostEtchRinse Drying1 Drying (N₂ Gas) PostEtchRinse->Drying1 Immersion Immerse Substrate Drying1->Immersion Immediate Use SolutionPrep Prepare 1 mM Decyl Disulfide in Ethanol SolutionPrep->Immersion Incubation Incubate (18-24h) Room Temperature Immersion->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying2 Drying (N₂ Gas) Rinsing->Drying2 Storage Store in Desiccator or under N₂ Drying2->Storage Characterization Surface Characterization (e.g., XPS, Contact Angle) Storage->Characterization

Caption: Workflow for creating this compound SAMs on gold.

Characterization and Quality Control

To ensure the formation of a high-quality SAM, it is essential to characterize the modified surface.

ParameterTechniqueTypical Expected Result for this compound SAM
Surface Wettability Contact Angle GoniometryAdvancing contact angle of water: ~110° (indicative of a hydrophobic, methyl-terminated surface)[9]
Monolayer Thickness Ellipsometry~12-15 Å (consistent with a monolayer of standing decyl chains)
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of a S 2p peak at ~162 eV, corresponding to a gold-thiolate bond.[3]
Surface Morphology Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM)Highly ordered domains with molecular-scale resolution.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Water Contact Angle Incomplete SAM formation, contaminated substrate or solution, or monolayer degradation.Ensure substrate is impeccably clean before immersion. Use high-purity reagents and solvents. Prepare fresh disulfide solution. Minimize exposure of the final SAM to air and light.
Inconsistent Results Variations in substrate quality, cleaning procedure, immersion time, or solution concentration.Standardize all protocol steps. Use substrates from the same batch. Ensure consistent timing and temperature for all steps.
Visible Haze on Surface Physisorbed multilayers of disulfide.Increase the rigor of the post-incubation rinsing step. Sonication in fresh ethanol is often effective.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the formation of high-quality this compound self-assembled monolayers on gold surfaces. By carefully controlling the experimental parameters, particularly substrate cleanliness and incubation conditions, researchers can generate well-defined and robust surfaces suitable for a wide array of applications in materials science, biotechnology, and drug development. The inherent stability and ease of formation make disulfide-based SAMs a powerful tool for surface functionalization.

References

Decyl Disulfide in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of Decyl Disulfide in Nanotechnology

In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and surface chemistry of nanoparticles is paramount to their function. This compound emerges as a versatile and highly effective reagent in the synthesis of a variety of nanoparticles, playing a dual role as both a robust capping agent and a reliable sulfur source. Its long alkyl chains provide excellent steric stabilization for colloidal nanoparticles, preventing aggregation and enabling their dispersion in nonpolar solvents. Furthermore, the disulfide bond can be thermally cleaved to provide a reactive sulfur species for the formation of metal sulfide nanocrystals, such as quantum dots.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the mechanisms and methodologies for utilizing this compound in the synthesis of gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and cadmium sulfide (CdS) quantum dots. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.

The Mechanistic Underpinnings of this compound's Utility

This compound's effectiveness in nanoparticle synthesis stems from two primary chemical behaviors: its ability to form self-assembled monolayers (SAMs) on metal surfaces and its thermal decomposition to yield reactive sulfur.

As a Capping Agent: Formation of Self-Assembled Monolayers

When introduced into a synthesis medium containing metallic nanoparticles like gold or silver, this compound molecules adsorb onto the nanoparticle surface. This process is driven by the strong affinity of sulfur for these noble metals. The disulfide bond (S-S) can cleave, leading to the formation of a stable gold-thiolate or silver-thiolate bond.[1][2] The long decyl chains then orient themselves outwards, creating a dense, hydrophobic monolayer that sterically hinders nanoparticle agglomeration.[3][4] This self-assembly is a thermodynamically driven process that results in highly stable and well-dispersed nanoparticles.

As a Sulfur Source: Thermolytic Decomposition

In the synthesis of metal sulfide nanoparticles, such as CdS quantum dots, this compound serves as a precursor for the sulfur component. At elevated temperatures in a high-boiling point solvent, the disulfide bond undergoes homolytic cleavage, generating decylthiyl radicals (C₁₀H₂₁S•).[5] These radicals are highly reactive and can donate their sulfur atom to a metal precursor in the reaction mixture, leading to the nucleation and growth of the metal sulfide nanocrystals.[5] This controlled release of sulfur is a key advantage of using this compound, as it allows for precise control over the growth kinetics of the quantum dots.

Visualization of this compound's Roles

cluster_capping As a Capping Agent cluster_sulfur As a Sulfur Source DDS This compound NP Au or Ag Nanoparticle DDS->NP Adsorption & S-S Cleavage SAM Self-Assembled Monolayer NP->SAM Formation of stable thiolate bond DDS_S This compound Heat High Temperature DDS_S->Heat Thermolysis Radicals Decylthiyl Radicals Heat->Radicals Metal_Precursor Metal Precursor (e.g., Cd-oleate) Radicals->Metal_Precursor Sulfur Donation MS_NP Metal Sulfide Nanoparticle (e.g., CdS) Metal_Precursor->MS_NP Nucleation & Growth DDS_main This compound DDS_main->DDS  Forms SAMs DDS_main->DDS_S  Provides Sulfur

Caption: Dual functionality of this compound in nanoparticle synthesis.

Protocols for Nanoparticle Synthesis Using this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of gold nanoparticles, silver nanoparticles, and cadmium sulfide quantum dots.

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the well-established Brust-Schiffrin method, utilizing this compound as the stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

Experimental Workflow:

start Start phase_transfer Phase Transfer of AuCl4- start->phase_transfer add_dds Add this compound phase_transfer->add_dds reduction Reduction with NaBH4 add_dds->reduction purification Purification & Isolation reduction->purification end End purification->end

Caption: Workflow for the synthesis of this compound-capped AuNPs.

Procedure:

  • Preparation of Gold Solution: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water to create an aqueous gold solution.

  • Phase Transfer: In a separate flask, dissolve 150 mg of TOAB in 40 mL of toluene. Add the aqueous gold solution to the toluene solution and stir vigorously for 15-20 minutes. The aqueous phase should become colorless as the AuCl₄⁻ ions are transferred to the organic phase, which will turn a deep orange-red.

  • Addition of this compound: To the organic phase containing the gold ions, add a solution of this compound in toluene. The molar ratio of Au to this compound can be varied to control the final nanoparticle size (see Table 1). A typical starting ratio is 1:1.

  • Reduction: While stirring vigorously, rapidly add a freshly prepared solution of 35 mg of NaBH₄ in 10 mL of ice-cold deionized water. The color of the organic phase will immediately change to a deep ruby red or black, indicating the formation of gold nanoparticles.

  • Stabilization: Allow the reaction to stir for at least 4 hours to ensure complete formation and stabilization of the nanoparticles.

  • Purification:

    • Separate the organic phase and wash it three times with deionized water.

    • Reduce the volume of the organic phase by rotary evaporation.

    • Add an excess of ethanol to precipitate the this compound-capped AuNPs.

    • Centrifuge the mixture, discard the supernatant, and resuspend the nanoparticle pellet in toluene.

    • Repeat the precipitation and centrifugation steps two more times.

  • Storage: Store the purified AuNPs dispersed in toluene in a sealed vial in the dark.

Table 1: Influence of Reactant Ratios on AuNP Size (Representative Data)

Au:this compound Molar RatioAverage Nanoparticle Diameter (nm)
1:0.55-7
1:13-5
1:21-3

Note: Actual sizes may vary depending on reaction conditions. This table illustrates the general trend that a higher concentration of the capping agent leads to smaller nanoparticles.

Protocol 2: Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)

This protocol employs a chemical reduction method with this compound as the capping agent.[6]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Silver Solution: Dissolve 17 mg of AgNO₃ in 50 mL of deionized water in an Erlenmeyer flask.

  • Preparation of Capping Agent Solution: In a separate beaker, dissolve an appropriate amount of this compound in 20 mL of ethanol. The amount will depend on the desired final nanoparticle size. A good starting point is a 2:1 molar ratio of this compound to AgNO₃.

  • Mixing: Add the this compound solution to the aqueous silver nitrate solution while stirring vigorously. The solution may become slightly cloudy.

  • Reduction: While maintaining vigorous stirring, add 10 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution dropwise. The solution will turn a characteristic yellow-brown color, indicating the formation of silver nanoparticles.

  • Aging: Continue stirring the solution for 1-2 hours at room temperature to allow for complete reaction and stabilization.

  • Purification:

    • Precipitate the AgNPs by adding an equal volume of acetone and centrifuging.

    • Discard the supernatant and redisperse the nanoparticles in ethanol.

    • Repeat the precipitation and centrifugation process twice more.

  • Storage: Store the purified AgNPs dispersed in ethanol.

Protocol 3: Hot-Injection Synthesis of Cadmium Sulfide (CdS) Quantum Dots

This protocol utilizes this compound as a sulfur source via thermal decomposition in a hot-injection synthesis, a method known for producing high-quality, monodisperse nanocrystals.[5][7]

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • This compound

  • Toluene

  • Methanol

Experimental Workflow:

start Start prepare_cd Prepare Cadmium Precursor start->prepare_cd prepare_s Prepare Sulfur Precursor start->prepare_s hot_injection Hot Injection prepare_cd->hot_injection prepare_s->hot_injection growth Nanoparticle Growth hot_injection->growth quench Quench Reaction growth->quench purify Purify & Isolate quench->purify end End purify->end

Caption: Hot-injection synthesis workflow for CdS quantum dots.

Procedure:

  • Preparation of Cadmium Precursor:

    • In a three-neck flask equipped with a condenser and a thermocouple, combine 0.1 mmol of CdO, 1 mmol of oleic acid, and 10 mL of 1-octadecene.

    • Heat the mixture to 150°C under vacuum for 30 minutes to remove water and oxygen.

    • Switch to a nitrogen atmosphere and increase the temperature to 250°C. The solution should become clear and colorless, indicating the formation of the cadmium oleate complex.

  • Preparation of Sulfur Precursor Solution: In a separate vial, dissolve 0.1 mmol of this compound in 2 mL of 1-octadecene.

  • Hot Injection: Swiftly inject the sulfur precursor solution into the hot cadmium precursor solution with vigorous stirring.

  • Nanoparticle Growth: Immediately reduce the temperature to the desired growth temperature (e.g., 220°C) and allow the reaction to proceed. The size of the CdS quantum dots can be controlled by the reaction time (see Table 2). Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

  • Quenching and Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add toluene to disperse the nanoparticles, followed by the addition of methanol to precipitate them.

    • Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in toluene.

    • Repeat the precipitation and centrifugation steps two more times for purification.

  • Storage: Store the purified CdS quantum dots dispersed in toluene in a sealed vial in the dark.

Table 2: Effect of Growth Time on CdS Quantum Dot Size (Representative Data)

Growth Time (minutes)Approximate Nanoparticle Diameter (nm)
12-3
53-4
154-5
305-6

Note: The size of the quantum dots is directly related to their photoluminescent properties. Shorter reaction times yield smaller dots that emit in the blue region of the spectrum, while longer times produce larger dots that emit at longer wavelengths (green, yellow, red).

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern nanoscientist. Its ability to function as both a stabilizing capping agent for metallic nanoparticles and a controllable sulfur source for the synthesis of semiconductor quantum dots makes it an invaluable reagent. The protocols outlined in this guide provide a solid foundation for the synthesis of high-quality nanoparticles with tunable properties. By understanding the underlying mechanisms of self-assembly and thermal decomposition, researchers can further innovate and adapt these methods to create novel nanomaterials for a wide range of applications, from biomedical imaging and drug delivery to next-generation electronics and catalysis.

References

Decyl Disulfide as a Versatile Sulfur Source in Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Decyl Disulfide

This compound, a symmetrical dialkyl disulfide, is emerging as a valuable and versatile sulfur source in a range of chemical applications, from materials science to drug delivery. Its long alkyl chains impart unique solubility and reactivity characteristics, making it an attractive alternative to more volatile or odorous sulfur reagents. This guide provides an in-depth exploration of the chemical principles and practical protocols for utilizing this compound as a sulfur donor in three key areas: the synthesis of metal sulfide nanoparticles, the formation of self-assembled monolayers (SAMs), and the development of redox-responsive drug delivery systems. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

I. Application in Nanomaterials: Synthesis of Metal Sulfide Nanoparticles

The thermal decomposition of dialkyl disulfides provides a clean and controllable source of sulfur for the synthesis of high-quality metal sulfide nanoparticles (NPs). The long decyl chains of this compound offer excellent compatibility with high-boiling point organic solvents commonly used in "hot-injection" synthesis, a technique that allows for precise control over nanoparticle nucleation and growth.

Causality of Experimental Choices

The "hot-injection" method is predicated on the rapid injection of a precursor solution into a hot solvent containing another precursor. This sudden increase in reactant concentration leads to a burst of nucleation, followed by a slower growth phase as the monomer concentration decreases. This compound is a suitable sulfur precursor for this method due to its thermal lability, allowing for the controlled release of reactive sulfur species at elevated temperatures. The choice of a high-boiling point solvent like 1-octadecene (ODE) is crucial to reach the decomposition temperature of the disulfide and facilitate the reaction with the metal precursor. Oleic acid is often included as a capping agent to stabilize the growing nanoparticles and prevent aggregation.

Proposed Reaction Mechanism

The synthesis of metal sulfide nanoparticles using this compound is believed to proceed through the following steps:

  • Thermal Decomposition: At elevated temperatures, the disulfide bond in this compound undergoes homolytic cleavage to generate decylthiyl radicals (C₁₀H₂₁S•).

  • Sulfur Abstraction: These highly reactive radicals can then react with the metal precursor (e.g., a metal-oleate complex) to form a metal sulfide monomer.

  • Nucleation and Growth: The monomers then aggregate to form nuclei, which subsequently grow into larger nanoparticles.

G cluster_0 Hot-Injection Synthesis This compound This compound Decylthiyl Radicals Decylthiyl Radicals This compound->Decylthiyl Radicals Heat Metal Precursor Metal Precursor Metal Sulfide Monomers Metal Sulfide Monomers Metal Precursor->Metal Sulfide Monomers High-Boiling Solvent (e.g., ODE) High-Boiling Solvent (e.g., ODE) Capping Agent (e.g., Oleic Acid) Capping Agent (e.g., Oleic Acid) Capped Metal Sulfide Nanoparticles Capped Metal Sulfide Nanoparticles Capping Agent (e.g., Oleic Acid)->Capped Metal Sulfide Nanoparticles Decylthiyl Radicals->Metal Sulfide Monomers Reaction with Metal Precursor Nanoparticle Nuclei Nanoparticle Nuclei Metal Sulfide Monomers->Nanoparticle Nuclei Nucleation Nanoparticle Nuclei->Capped Metal Sulfide Nanoparticles Growth & Capping

Caption: Workflow for Metal Sulfide Nanoparticle Synthesis.

Experimental Protocol: Synthesis of Cadmium Sulfide (CdS) Nanoparticles

This protocol is a representative example and can be adapted for the synthesis of other metal sulfide nanoparticles (e.g., ZnS, PbS) with appropriate adjustments to precursors and reaction temperatures.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • This compound

  • Toluene

  • Methanol

Procedure:

  • Preparation of Cadmium Precursor: In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 10 mL).

  • Degassing: Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen.

  • Heating to Injection Temperature: Switch to a nitrogen atmosphere and heat the flask to the desired injection temperature (e.g., 240°C).

  • Preparation of Sulfur Precursor Solution: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 1-octadecene (e.g., 2 mL).

  • Hot Injection: Swiftly inject the sulfur precursor solution into the hot cadmium precursor solution with vigorous stirring.

  • Nanoparticle Growth: Reduce the temperature to the growth temperature (e.g., 220°C) and allow the reaction to proceed for a desired time (e.g., 5-30 minutes) to control the nanoparticle size.

  • Purification: Cool the reaction mixture to room temperature. Add excess methanol to precipitate the nanoparticles. Centrifuge the mixture and discard the supernatant.

  • Washing: Re-disperse the nanoparticles in toluene and repeat the precipitation and centrifugation steps with methanol twice more.

  • Storage: Disperse the final purified CdS nanoparticles in toluene for storage.

Data Presentation:

ParameterValueReference
CdO0.1 mmol[1]
Oleic Acid1 mmol[1]
1-Octadecene10 mL[1]
This compound0.1 mmolRepresentative
Injection Temp.240°C[1]
Growth Temp.220°C[1]
Growth Time5-30 min[1]

II. Application in Surface Science: Formation of Self-Assembled Monolayers (SAMs)

This compound is an excellent precursor for the formation of decanethiolate self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The disulfide bond readily cleaves upon contact with the metal surface, leading to the formation of a highly ordered, dense monolayer of decanethiolate molecules. These SAMs can be used to modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance, and are crucial in the development of biosensors and molecular electronics.

Causality of Experimental Choices

The formation of SAMs from dialkyl disulfides on gold is a spontaneous process driven by the strong affinity between sulfur and gold. The disulfide bond is the "pro-drug" form of the thiol, which is released at the surface where it is needed. This method avoids the use of potentially reactive free thiols in solution. The choice of solvent is important to ensure the solubility of the disulfide and to facilitate a clean deposition process. Ethanol is a common choice due to its ability to dissolve long-chain disulfides and its relatively low surface tension.

Mechanism of SAM Formation

The formation of a decanethiolate SAM from this compound on a gold surface involves the dissociative chemisorption of the disulfide molecule.

G cluster_1 SAM Formation on Gold This compound in Solution This compound in Solution Gold Surface Gold Surface This compound in Solution->Gold Surface Adsorption Decanethiolate on Gold Decanethiolate on Gold Gold Surface->Decanethiolate on Gold S-S Bond Cleavage & Au-S Bond Formation

Caption: Mechanism of Self-Assembled Monolayer Formation.

Experimental Protocol: Formation of a Decanethiolate SAM on Gold

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Deionized water

Procedure:

  • Substrate Cleaning: Clean the gold substrate by immersing it in Piranha solution for 15 minutes. (CAUTION!) Rinse thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.

  • Preparation of Disulfide Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the this compound solution for 24 hours at room temperature.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrate under a stream of nitrogen.

Data Presentation:

ParameterValueReference
SubstrateGold-coated silicon[2][3]
DisulfideThis compoundRepresentative
Concentration1 mM[4]
SolventAbsolute Ethanol[4]
Immersion Time24 hours[4]
TemperatureRoom Temperature[4]

III. Application in Drug Delivery: Redox-Responsive Systems

The disulfide bond is a key functional group in the design of stimuli-responsive drug delivery systems. The significant difference in redox potential between the oxidizing extracellular environment and the reducing intracellular environment can be exploited to trigger the release of a therapeutic agent. This compound, as a model for disulfide-containing linkers, can be incorporated into drug carriers to create systems that are stable in the bloodstream but release their payload upon entering a cell.

Causality of Experimental Choices

The higher concentration of glutathione (GSH), a tripeptide with a free thiol group, inside cells provides a mechanism for the cleavage of disulfide bonds through thiol-disulfide exchange reactions.[5] By incorporating a disulfide linker into a drug delivery system (e.g., a polymer-drug conjugate or a liposome), the drug can be sequestered until the carrier is internalized by a cell. The long decyl chains of this compound can also impart hydrophobic character, which can be useful in the self-assembly of nanocarriers.

Mechanism of Thiol-Disulfide Exchange

The release of a drug from a disulfide-linked carrier is triggered by a thiol-disulfide exchange reaction with intracellular GSH.

G cluster_2 Redox-Responsive Drug Release Drug-S-S-Carrier Disulfide-Linked Drug Carrier Released Drug Released Drug Drug-S-S-Carrier->Released Drug Thiol-Disulfide Exchange Carrier-S-S-G Carrier-Glutathione Adduct Drug-S-S-Carrier->Carrier-S-S-G GSH Glutathione (intracellular) GSH->Released Drug GSH->Carrier-S-S-G

Caption: Thiol-Disulfide Exchange for Drug Release.

Representative Protocol: In Vitro Release Study

This protocol describes a general method to evaluate the redox-responsive release of a model fluorescent dye from a disulfide-containing nanocarrier.

Materials:

  • Disulfide-containing nanocarriers encapsulating a fluorescent dye (e.g., prepared by incorporating a this compound-modified lipid into a liposome formulation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Release Media: Prepare two release media: (1) PBS (pH 7.4) as a control, and (2) PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

  • Dialysis Setup: Place a known concentration of the dye-loaded nanocarrier suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag into the release media at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release media outside the dialysis bag.

  • Quantification: Measure the fluorescence intensity of the withdrawn samples using a fluorescence spectrophotometer to determine the concentration of the released dye.

  • Data Analysis: Plot the cumulative percentage of dye released as a function of time for both control and GSH-containing media.

Expected Results:

A significantly higher and faster release of the fluorescent dye is expected in the presence of GSH compared to the control medium, demonstrating the redox-responsive nature of the disulfide-containing nanocarriers.

Conclusion

This compound is a multifaceted sulfur source with significant potential in various fields of chemistry. Its utility in the controlled synthesis of nanomaterials, the precise modification of surfaces, and the design of intelligent drug delivery systems highlights its importance. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand the applications of this versatile compound. As the demand for advanced materials and targeted therapeutics continues to grow, the role of this compound and other long-chain dialkyl disulfides in innovative chemical synthesis is set to expand.

References

Introduction to Decyl Disulfide Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the electrochemical properties of decyl disulfide monolayers for researchers, scientists, and drug development professionals. This document provides a detailed overview of the preparation, characterization, and application of this compound self-assembled monolayers (SAMs), with a focus on their electrochemical behavior.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. This compound, a dialkyl disulfide, is a key molecule in the formation of SAMs on gold surfaces. When a gold substrate is exposed to a solution containing this compound, the disulfide bond (S-S) cleaves, and two sulfur atoms bond to the gold surface, forming a dense, well-ordered monolayer of decanethiolate. This process results in a robust and stable monolayer with a hydrophobic surface, making it an ideal platform for a variety of electrochemical applications.

The structure and properties of the resulting decanethiolate monolayer are influenced by several factors, including the cleanliness of the gold substrate, the concentration of the this compound solution, and the immersion time. A well-formed monolayer can act as a barrier to electron transfer, and its electrochemical properties can be precisely tuned, making it a valuable tool in fields such as biosensing, corrosion protection, and molecular electronics.

Core Electrochemical Properties

The electrochemical behavior of this compound monolayers is primarily investigated through techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). These methods provide insights into the monolayer's structural integrity, its ability to block electron transfer, and its dielectric properties.

Reductive Desorption

A key electrochemical characteristic of alkanethiolate monolayers on gold is their reductive desorption. When a sufficiently negative potential is applied to the gold electrode in an alkaline solution, the gold-sulfur bond is reductively cleaved, causing the monolayer to desorb from the surface. This process is irreversible and results in a characteristic peak in the cyclic voltammogram. The potential at which this peak occurs, known as the reductive desorption potential, is indicative of the stability and packing density of the monolayer. A more negative desorption potential generally corresponds to a more stable and well-ordered monolayer.

Electron Transfer Kinetics

This compound monolayers create a barrier that hinders the transfer of electrons between the underlying electrode and redox species in the solution. This blocking behavior is a direct consequence of the insulating alkyl chains of the decanethiolate molecules. The extent of this inhibition can be quantified by measuring the electron transfer rate constant (k_et) for a known redox probe, such as ferro/ferricyanide. A well-formed, densely packed monolayer will exhibit a significantly lower k_et compared to a bare gold electrode, indicating effective blocking of electron transfer.

Dielectric Properties and Capacitance

The organized structure of the this compound monolayer imparts it with dielectric properties, effectively forming a molecular-scale capacitor at the electrode-electrolyte interface. The capacitance of the monolayer is inversely proportional to its thickness and is a measure of its ability to store charge. Electrochemical impedance spectroscopy is a powerful technique for determining the capacitance of the monolayer, which can provide information about its thickness, packing density, and the presence of defects.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and electrochemical characterization of this compound monolayers on gold surfaces.

Protocol 1: Preparation of this compound Monolayers on a Gold Substrate

This protocol details the preparation of a self-assembled monolayer of decanethiolate from a this compound solution onto a gold surface.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (CH3(CH2)9S)2

  • Absolute ethanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Monolayer Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate into the this compound solution.

    • Allow the self-assembly process to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Post-Assembly Rinsing:

    • Remove the substrate from the this compound solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

    • Rinse with deionized water.

    • Dry the monolayer-coated substrate under a gentle stream of nitrogen gas.

Diagram of this compound Monolayer Formation

G cluster_0 Substrate Preparation cluster_1 Self-Assembly cluster_2 Finalization A Gold Substrate B Piranha Clean (10-15 min) A->B C DI Water Rinse B->C D Ethanol Rinse C->D E Nitrogen Dry D->E F Immerse in 1 mM this compound in Ethanol E->F G Incubate for 24 hours F->G H Ethanol Rinse G->H I DI Water Rinse H->I J Nitrogen Dry I->J K This compound Monolayer on Gold J->K

Caption: Workflow for preparing a this compound monolayer.

Protocol 2: Characterization by Cyclic Voltammetry

This protocol describes the use of cyclic voltammetry to assess the quality of the this compound monolayer through reductive desorption and by evaluating its blocking properties.

Materials:

  • This compound monolayer-coated gold electrode (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical cell

  • Potentiostat

  • 0.5 M KOH solution (for reductive desorption)

  • 1 mM K3[Fe(CN)6]/K4[Fe(CN)6] in 0.1 M KCl (for blocking studies)

Procedure for Reductive Desorption:

  • Assemble the electrochemical cell with the monolayer-coated gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Fill the cell with 0.5 M KOH solution and purge with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., -0.4 V vs. Ag/AgCl) to a sufficiently negative potential to induce desorption (e.g., -1.4 V vs. Ag/AgCl) and then back to the initial potential.

  • Set the scan rate to a value such as 50 mV/s.

  • Record the resulting cyclic voltammogram. The peak corresponding to the reductive desorption of the decanethiolate monolayer should be observed in the cathodic scan.

Procedure for Blocking Studies:

  • Assemble the electrochemical cell as described above.

  • Fill the cell with the 1 mM K3[Fe(CN)6]/K4[Fe(CN)6] in 0.1 M KCl solution.

  • Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox potential of the ferro/ferricyanide couple (e.g., from -0.1 V to +0.6 V vs. Ag/AgCl).

  • Record the cyclic voltammogram for both the bare gold electrode and the this compound monolayer-coated electrode.

  • Compare the peak separation and peak currents of the two voltammograms to assess the blocking properties of the monolayer.

Diagram of Cyclic Voltammetry Experiment

G cluster_0 Electrochemical Cell Setup WE Working Electrode (Monolayer on Gold) Electrolyte Electrolyte (e.g., 0.5M KOH) WE->Electrolyte CE Counter Electrode (Platinum) CE->Electrolyte RE Reference Electrode (Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Electrolyte->Potentiostat CV_Scan Apply Potential Scan Potentiostat->CV_Scan Data Measure Current Response CV_Scan->Data Voltammogram Generate Cyclic Voltammogram Data->Voltammogram

Caption: Experimental setup for cyclic voltammetry.

Protocol 3: Characterization by Electrochemical Impedance Spectroscopy

This protocol outlines the use of EIS to determine the capacitance and charge transfer resistance of the this compound monolayer.

Materials:

  • Same as for Cyclic Voltammetry, with the potentiostat having EIS capability.

  • 1 mM K3[Fe(CN)6]/K4[Fe(CN)6] in 0.1 M KCl.

Procedure:

  • Assemble the three-electrode cell as described for the blocking studies in the CV protocol.

  • Set the DC potential to the formal potential of the ferro/ferricyanide redox couple (approximately +0.24 V vs. Ag/AgCl).

  • Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).

  • Record the impedance data and present it as a Nyquist plot (imaginary impedance vs. real impedance).

  • Fit the impedance data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract values for the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

Data Presentation

The following tables summarize typical electrochemical parameters obtained for this compound monolayers on gold.

Table 1: Reductive Desorption Parameters

ParameterTypical ValueSignificance
Reductive Desorption Potential (E_p)-1.0 to -1.2 V vs. Ag/AgClIndicates monolayer stability
Desorption Charge Density (Q)70 - 90 µC/cm²Relates to monolayer coverage

Table 2: Electron Transfer and Capacitance Parameters

ParameterBare GoldThis compound MonolayerSignificance
Charge Transfer Resistance (R_ct)Low (~100 Ω·cm²)High (>1 MΩ·cm²)Indicates blocking of electron transfer
Double-Layer Capacitance (C_dl)High (~20 µF/cm²)Low (~1-2 µF/cm²)Reflects the dielectric nature of the monolayer

Application Notes & Protocols: Decyl Disulfide as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of decyl disulfide as a ligand in organometallic chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide moves beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices. We will explore the synthesis and properties of this compound, its pivotal role in the formation of self-assembled monolayers (SAMs), its application as a capping agent in nanoparticle synthesis, and its emerging significance in creating redox-responsive drug delivery systems. Each section is supported by detailed, field-tested protocols and characterization methodologies to ensure scientific integrity and reproducibility.

Introduction: The Role of Disulfide Ligands

Sulfur-based ligands are cornerstones in many areas of inorganic and organometallic chemistry, valued for their versatile donor properties and their ability to interact strongly with a wide range of transition metals.[1] Among these, disulfide ligands (R-S-S-R') are particularly noteworthy. They can coordinate to metal centers in various modes, participate in redox processes, and act as precursors for surface modification.[2]

This compound, with its C20H42S2 molecular formula, combines the reactive disulfide bond with long, hydrophobic alkyl chains.[3][4] This bifunctional nature makes it an ideal candidate for applications where surface modification, solubility in organic media, and stable metal-ligand interactions are paramount. Its primary roles, which we will explore in detail, include:

  • Formation of Self-Assembled Monolayers (SAMs): Creating highly ordered, robust monolayers on metal surfaces, particularly gold.

  • Nanoparticle Stabilization: Acting as a capping agent to control the growth, prevent aggregation, and impart stability to metallic nanoparticles.

  • Redox-Responsive Systems: Serving as a cleavable linker in advanced drug delivery systems, designed to release therapeutic payloads in specific cellular environments.[5][6][7]

Physicochemical Properties of this compound

A clear understanding of the ligand's properties is essential for designing experiments. The long alkyl chains of this compound dictate its low water solubility and preference for organic solvents, while the disulfide bond is the center of its chemical reactivity with metal surfaces.

PropertyValueSource
Molecular Formula C₂₀H₄₂S₂[3][4]
Molecular Weight 346.68 g/mol [3][8]
CAS Number 10496-18-1[4][9]
Boiling Point 208 °C @ 2 mmHg[9]
Density 0.89 g/cm³[9]
Appearance White solid to colorless/light yellow liquid[9]
Solubility Insoluble in water; soluble in ethanol, toluene, hexane[10]

Application I: Self-Assembled Monolayers (SAMs) on Gold Surfaces

The spontaneous adsorption of organosulfur compounds onto gold surfaces to form ordered, oriented monolayers is a foundational technique in nanoscience and surface chemistry.[11] While alkanethiols are commonly used, dialkyl disulfides like this compound are excellent precursors that yield the same stable thiolate species on the surface.[11]

Mechanism of SAM Formation: The formation of a SAM from this compound involves the chemisorption of the disulfide onto the gold surface, followed by the cleavage of the S-S bond. This oxidative addition reaction results in the formation of two gold-thiolate (Au-S-R) bonds, which are highly stable.[12][13] The strong affinity between sulfur and gold, with a chemisorption energy of approximately 126 kJ/mol, drives this process.[13] The long decyl chains then pack together via van der Waals interactions, leading to a dense, ordered, and hydrophobic monolayer.

Caption: Mechanism of SAM formation from this compound on a gold surface.

Protocol 2.1: Preparation of this compound SAMs on Gold
  • Rationale: This protocol uses a simple immersion technique. The choice of ethanol as a solvent is critical as it dissolves the nonpolar this compound while also being easily removable and relatively non-reactive. Substrate cleanliness is paramount for forming a high-quality, defect-free monolayer.

  • Materials:

    • Gold-coated substrates (e.g., silicon wafers, glass slides)

    • This compound (CAS: 10496-18-1)

    • Anhydrous Ethanol (200 proof)

    • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

    • Deionized (DI) water (18.2 MΩ·cm)

    • Nitrogen gas source

  • Procedure:

    • Substrate Cleaning (Critical Step):

      • Immerse the gold substrates in Piranha solution for 10-15 minutes. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Use only in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and lab coat).

      • Carefully remove substrates and rinse copiously with DI water.

      • Dry the substrates under a gentle stream of nitrogen gas. Use immediately.

    • Solution Preparation:

      • Prepare a 1-10 mM solution of this compound in anhydrous ethanol. Sonicate for 5 minutes to ensure complete dissolution.

    • SAM Formation:

      • Immerse the clean, dry gold substrates into the this compound solution.

      • Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Rinsing and Drying:

      • Remove the substrates from the solution.

      • Rinse thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

      • Dry the substrates again under a gentle stream of nitrogen.

    • Storage: Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until characterization or use.

Characterization of this compound SAMs

Verifying the formation and quality of the monolayer is a self-validating step. A combination of techniques provides a comprehensive picture.

TechniqueInformation ProvidedRationale
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state. Confirms the presence of sulfur (S 2p peak) and carbon (C 1s peak) and verifies the formation of a gold-thiolate bond.[11]Provides direct evidence of the ligand's presence and its chemical bonding to the surface.
Contact Angle Goniometry Surface wettability. A high water contact angle (>100°) indicates the formation of a dense, hydrophobic monolayer from the decyl chains.A simple, rapid, and effective method to confirm the successful formation of an ordered, nonpolar surface.
Electrochemical Methods (e.g., CV) Monolayer integrity and defect density. A well-formed SAM will block the access of redox probes (like ferricyanide) to the gold surface, suppressing the electrochemical signal.[12]Assesses the packing quality and barrier properties of the monolayer, revealing pinholes or defects.[12]

Application II: Ligand for Nanoparticle Synthesis and Stabilization

This compound is an effective stabilizing ligand in the synthesis of organometallic nanoparticles, particularly gold nanoparticles (AuNPs).[13] The disulfide acts as a sulfur source that caps the nanoparticle surface, controlling its size during nucleation and growth and providing long-term colloidal stability by preventing aggregation.[13][14]

The Brust-Schiffrin method is a widely adopted two-phase synthesis that is highly compatible with thiol or disulfide ligands. It involves the reduction of a gold salt in an organic solvent in the presence of the stabilizing ligand.[14]

Nanoparticle_Synthesis cluster_reactants Aqueous Phase cluster_organic Organic Phase (Toluene) Au_salt HAuCl₄ (Gold Precursor) PTC TOAB (Phase Transfer Catalyst) Au_salt->PTC Phase Transfer Ligand This compound PTC->Ligand Mixing Reducer NaBH₄ (Reducing Agent) Ligand->Reducer Reduction & Nucleation Result This compound-Capped Gold Nanoparticles Reducer->Result

Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.

Protocol 3.1: Synthesis of this compound-Stabilized Gold Nanoparticles
  • Rationale: This one-pot protocol adapts the Brust-Schiffrin method. Toluene is the organic phase, and tetraoctylammonium bromide (TOAB) acts as a phase-transfer catalyst to move the gold salt from the aqueous to the organic phase where the ligand is present. The strong reducing agent, NaBH₄, ensures rapid nucleation. The ratio of disulfide to gold salt is a key parameter for controlling the final particle size.

  • Materials:

    • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

    • This compound

    • Tetraoctylammonium bromide (TOAB)

    • Sodium borohydride (NaBH₄)

    • Toluene

    • Ethanol

    • DI Water

  • Procedure:

    • Phase Transfer of Gold Salt:

      • Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of DI water.

      • Dissolve 150 mg of TOAB in 30 mL of toluene.

      • Combine the two solutions in a flask and stir vigorously for 15-20 minutes. The organic layer should turn from clear to a deep orange/red as the AuCl₄⁻ ions are transferred.

      • Separate the organic phase using a separatory funnel and discard the clear aqueous phase.

    • Ligand Addition:

      • Add a solution of this compound (adjust molar ratio to gold, e.g., 2:1 to 10:1) in 5 mL of toluene to the organic phase containing the gold salt. Stir for 10 minutes.

    • Reduction and Nanoparticle Formation:

      • Prepare a fresh solution of 25 mg NaBH₄ in 8 mL of ice-cold DI water.

      • Add the NaBH₄ solution to the vigorously stirring organic mixture dropwise over 10-15 minutes.

      • A rapid color change from orange to deep brown/black indicates the formation of AuNPs.

      • Continue stirring the reaction mixture for at least 4 hours at room temperature to ensure complete ligand binding and stabilization.

    • Purification:

      • Remove the aqueous layer.

      • Add 50 mL of ethanol to the organic phase to precipitate the nanoparticles.

      • Centrifuge the mixture (e.g., 8000 rpm for 10 min), discard the supernatant, and re-disperse the nanoparticle pellet in fresh toluene.

      • Repeat the precipitation and re-dispersion steps two more times to remove excess ligand and TOAB.

    • Final Product: The purified nanoparticles can be stored as a stable colloidal solution in toluene or another nonpolar solvent.

Characterization of this compound-Capped Nanoparticles
TechniqueInformation ProvidedRationale
UV-Visible Spectroscopy Presence and approximate size/shape of AuNPs. AuNPs exhibit a characteristic Surface Plasmon Resonance (SPR) peak, typically around 520 nm for small spherical particles.[15]A quick and essential first step to confirm nanoparticle formation. The position and width of the SPR band give initial clues about particle size and dispersity.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution of the nanoparticles in solution.Measures the effective size of the nanoparticle core plus its ligand shell, providing information on the colloidal state and aggregation.
Transmission Electron Microscopy (TEM) Core size, size distribution, and morphology (shape) of the nanoparticles.Provides direct visualization of the metallic core, allowing for precise measurement of size and confirmation of shape, which are critical to the nanoparticle's properties.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of ligand binding. Shows characteristic C-H stretching peaks from the decyl chains on the nanoparticle surface.Verifies that the disulfide ligand is associated with the nanoparticles after the purification process.

Application III: Redox-Responsive Drug Delivery Systems

A highly promising application for disulfide ligands is in the design of "smart" drug delivery systems.[16] Disulfide bonds are relatively stable in the bloodstream but are readily cleaved in the reducing intracellular environment of cells, particularly cancer cells, which have a significantly higher concentration of glutathione (GSH).[5][7]

Mechanism of Release: By using this compound-functionalized nanoparticles as a carrier, a therapeutic drug can be attached via a disulfide linker. The nanoparticle circulates stably in the body. Upon internalization by a target cell, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the drug precisely where it is needed.[7][17] This targeted release mechanism can dramatically increase therapeutic efficacy while minimizing systemic toxicity.[6][16]

Caption: Redox-responsive drug release from a disulfide-linked nanocarrier.

This application leverages the principles of both nanoparticle synthesis and surface chemistry. The this compound-capped nanoparticles described in Protocol 3.1 can serve as a platform for further chemical modification, where the terminal methyl groups of some ligands could be replaced with functional groups capable of conjugating to drugs.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. While not acutely toxic, standard laboratory PPE (gloves, safety glasses, lab coat) should be worn.

  • Reagents: Many reagents used in the associated protocols are hazardous. Piranha solution is extremely dangerous. Sodium borohydride is a strong reducing agent that reacts with water to produce flammable hydrogen gas. Tetrachloroauric acid is corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all hazardous operations within a certified chemical fume hood.

References

Analytical techniques for characterizing decyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of Decyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂₀H₄₂S₂) is a symmetrical dialkyl disulfide with increasing relevance in fields ranging from materials science to pharmaceutical development, where it can be used as a crosslinking agent, a component in self-assembled monolayers, or a precursor for drug delivery systems. Its precise chemical identity, purity, and stability are critical quality attributes that dictate its performance and safety. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound, ensuring researchers and developers can confidently assess its quality and behavior. The methodologies covered include chromatographic separations, detailed spectroscopic elucidation, and thermal stability analysis, forming an integrated approach to quality control and research applications.

Introduction: The Need for Rigorous Characterization

The disulfide bond (S-S) is a unique functional group that plays a pivotal role in the structure and function of molecules, from stabilizing protein conformations to enabling dynamic covalent chemistry. This compound, with its long alkyl chains, possesses amphiphilic properties that make it a valuable molecule for creating hydrophobic coatings, functionalizing nanoparticles, or forming redox-responsive materials. In drug development, such molecules can be incorporated into delivery platforms that release a therapeutic payload upon encountering the reducing environment of the cell.

Given these sensitive applications, a simple confirmation of presence is insufficient. A robust analytical strategy is required to:

  • Confirm Chemical Identity: Unambiguously verify the structure as 1-(decyldisulfanyl)decane.

  • Quantify Purity: Detect and quantify process-related impurities, such as the corresponding thiol (decanethiol), and oxidation or degradation byproducts.

  • Assess Stability: Understand the molecule's thermal stability to define safe handling and storage conditions.

This document outlines a multi-technique workflow designed to provide a complete analytical profile of this compound.

Physicochemical & Structural Properties

A baseline understanding of the fundamental properties of this compound is the first step in its analysis. This information guides the selection of appropriate analytical methods and conditions.

PropertyValueSource
IUPAC Name 1-(decyldisulfanyl)decane[PubChem][1]
CAS Number 10496-18-1[NIST][2]
Molecular Formula C₂₀H₄₂S₂[NIST][2]
Molecular Weight 346.7 g/mol [PubChem][1]
Appearance Colorless to pale yellow liquid(Typical)

The Analytical Workflow: An Integrated Approach

A comprehensive characterization of this compound relies not on a single technique, but on the integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the material. The logical flow of analysis is depicted below.

G cluster_0 Purity & Identity Screening cluster_1 Definitive Structural Confirmation cluster_2 Stability & Properties cluster_3 Quantitative & Complex Matrix Analysis GCMS GC-MS Analysis (Purity, MW, Impurities) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) GCMS->NMR Confirms Structure of Main Peak Thermal Thermal Analysis (TGA/DSC) (Decomposition, Phase Change) GCMS->Thermal Purity Known for Stability Test HPLC HPLC-UV/MS (Quantification, Non-volatile Impurities) GCMS->HPLC Provides Orthogonal Purity Check FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Cross-validates Functional Groups

Caption: Integrated workflow for this compound characterization.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for separating this compound from potential impurities, such as starting materials (decanethiol), byproducts, or degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry.[3] This combination allows for simultaneous purity determination and impurity identification.

Causality Behind Experimental Choices:

  • Injection Mode: Split injection is used to prevent column overloading with a neat or highly concentrated sample.

  • Column Choice: A non-polar column (e.g., DB-5ms, HP-1) is selected because "like dissolves like." The non-polar stationary phase will effectively separate analytes based on their boiling points and weak van der Waals interactions.

  • Detector: A mass spectrometer is used not only to detect the elution of compounds but also to provide their mass spectra, which serve as a chemical fingerprint for identification.[4]

Protocol: GC-MS Purity and Identity Confirmation

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent like hexane or ethyl acetate.

    • Vortex to ensure complete dissolution.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: 250°C, Split ratio 50:1, Injection volume 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C, EI at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis & Interpretation:

    • Purity: Integrate the peak area of this compound and all other detected peaks. Calculate purity as (Area of this compound / Total Area) x 100%.

    • Identity:

      • Examine the mass spectrum of the main peak. Look for the molecular ion [M]⁺ at m/z 346.

      • Identify characteristic fragment ions. For dialkyl disulfides, expect cleavage of the C-S bond (loss of a decyl radical, C₁₀H₂₁) and S-S bond, as well as hydrocarbon fragments.

      • Compare the obtained spectrum with a reference from a spectral library, such as the NIST database.[2]

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often sufficient, HPLC provides an orthogonal separation method, particularly useful for analyzing potential non-volatile impurities or for precise quantification using a UV detector.[5][6]

Causality Behind Experimental Choices:

  • Mode: Reversed-phase HPLC (RP-HPLC) is ideal. The non-polar C18 stationary phase will retain the highly non-polar this compound, while a polar mobile phase elutes it.

  • Mobile Phase: A gradient of water and a strong organic solvent (acetonitrile or methanol) is required to elute the strongly retained analyte.

  • Detector: A UV detector can be used if the disulfide has some absorbance at low wavelengths (~210 nm), but a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is more universal for compounds lacking a strong chromophore.

Protocol: RP-HPLC for Orthogonal Purity Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile or a 50:50 mixture of acetonitrile and isopropanol.

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC system with a UV or MS detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • Start at 70% B.

      • Linear ramp to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS (ESI source).

  • Data Analysis & Interpretation:

    • Calculate purity based on relative peak area, similar to the GC method.

    • Compare the purity value to that obtained by GC-MS. Significant discrepancies may indicate the presence of non-volatile or thermally labile impurities not detected by GC.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides definitive confirmation of the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure and connectivity of organic molecules.[7] Both ¹H and ¹³C NMR are essential for full characterization.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that can dissolve the non-polar this compound, such as chloroform-d (CDCl₃), is required.

  • ¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The key signal is the triplet corresponding to the methylene group adjacent to the sulfur (-CH₂-S-).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms. The chemical shift of the carbon adjacent to the sulfur is diagnostic and differs significantly from other methylene carbons in the alkyl chain.[8][9]

Protocol: ¹H and ¹³C NMR for Structural Verification

  • Sample Preparation:

    • Dissolve ~10-20 mg of this compound in ~0.7 mL of chloroform-d (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • System: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) acquisitions.

    • Reference: The residual solvent peak (CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) or tetramethylsilane (TMS).

  • Data Analysis & Interpretation:

    • Compare the acquired spectra to expected chemical shifts and coupling patterns.

¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm)MultiplicityIntegrationAssignment
¹H Signal ~2.68Triplet (t)4H-S-S-CH₂ -
~1.67Multiplet (m)4H-S-S-CH₂-CH₂ -
~1.26Broad Multiplet24H-(CH₂ )₆-
~0.88Triplet (t)6H-CH₃
¹³C NMR (CDCl₃, 101 MHz) Expected δ (ppm)Assignment
¹³C Signal ~39.2-S-S-C H₂-
~31.9-C H₂-CH₃
~29.6 - 29.3-(C H₂) bulk
~28.8-S-S-CH₂-C H₂-
~22.7-C H₂-CH₃
~14.1-C H₃

Note: Expected chemical shifts are based on typical values for long-chain alkyl disulfides and data available from public databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this compound, it is primarily used to verify the aliphatic nature of the molecule and to observe the characteristic disulfide bond vibration.

Causality Behind Experimental Choices:

  • Sampling: For a liquid sample, the easiest method is to place a drop between two salt (NaCl or KBr) plates to create a thin capillary film. This avoids interference from solvents.

  • Key Bands: The most intense bands will be the C-H stretching and bending vibrations from the long alkyl chains. The S-S stretch is often weak and appears in the fingerprint region.[10] Its presence, along with the absence of a strong S-H stretch (thiol impurity, ~2550 cm⁻¹), is a good indicator of a successful synthesis.

Protocol: FTIR for Functional Group Analysis

  • Sample Preparation:

    • Place one drop of neat this compound onto a KBr or NaCl salt plate.

    • Carefully place a second plate on top to form a thin liquid film.

  • Instrumentation & Data Acquisition:

    • System: FTIR Spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

    • Acquire a background spectrum of the clean, empty salt plates first.

  • Data Analysis & Interpretation:

    • Identify the characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹)Intensity
C-H (alkane) stretch2950 - 2850Strong
C-H (alkane) bend1470 - 1450Medium
S-S (disulfide) stretch550 - 450Weak

Thermal Analysis for Stability Assessment

Understanding the thermal stability of this compound is crucial for determining appropriate storage and processing conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the molecule begins to decompose or evaporate.[11]

Protocol: TGA for Decomposition Profile

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.

  • Instrumentation & Conditions:

    • System: Thermogravimetric Analyzer.

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from 30°C to 500°C at 10°C/min.

  • Data Analysis & Interpretation:

    • The resulting plot of mass vs. temperature will show a sharp drop in mass corresponding to the boiling and/or decomposition of the sample. The onset temperature of this mass loss is a key stability indicator.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, boiling, and crystallization.

Protocol: DSC for Phase Transitions

  • Sample Preparation:

    • Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Instrumentation & Conditions:

    • System: Differential Scanning Calorimeter.

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at -50°C.

      • Ramp from -50°C to 250°C at 10°C/min.

  • Data Analysis & Interpretation:

    • The DSC thermogram will show endothermic peaks corresponding to melting and boiling points. This data is valuable for physical characterization and quality control.

Integrated Data Interpretation

The true power of this multi-technique approach lies in the synthesis of all results.

G center This compound (C₂₀H₄₂S₂) gcms GC-MS: - Purity >99% - m/z = 346 [M]⁺ center->gcms Identity & Purity nmr NMR: - Confirms C₂₀H₄₂S₂ skeleton - α-CH₂ at 2.68 ppm center->nmr Structure ftir FTIR: - Strong C-H stretch - Weak S-S stretch - No S-H stretch center->ftir Functional Groups tga TGA: - Onset of mass loss >200°C center->tga Stability

Caption: Convergent data for high-confidence characterization.

A high-quality batch of this compound will exhibit:

  • A single major peak (>99%) in GC-MS with a mass spectrum matching the expected structure.[2][3]

  • ¹H and ¹³C NMR spectra that are clean and fully assignable to the this compound structure.[1]

  • An FTIR spectrum showing characteristic aliphatic C-H bands and no significant impurities (e.g., absence of O-H or S-H bands).[10]

  • A TGA thermogram indicating thermal stability up to a reasonably high temperature, ensuring it is suitable for its intended application.[12]

By following these protocols and integrating the data, researchers, scientists, and drug development professionals can ensure the quality, identity, and stability of this compound, paving the way for reliable and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Decyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting low yield in decyl disulfide synthesis.

Introduction

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can lead to low reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic procedures.

The synthesis of symmetrical disulfides, such as this compound, is typically achieved through the oxidation of the corresponding thiol—in this case, 1-decanethiol. While seemingly straightforward, this oxidation can be prone to issues leading to diminished yields, including incomplete reactions, side-product formation, and purification losses.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound. Each issue is broken down by potential causes and actionable solutions.

Problem 1: My reaction shows very low conversion of 1-decanethiol to this compound.

This is a common issue indicating that the reaction is not proceeding to completion. The cause often lies with the reagents or reaction conditions.[3]

Potential Cause A: Ineffective Oxidation

The choice and handling of the oxidizing agent are critical for driving the reaction forward.

  • Explanation: The conversion of two thiol molecules (R-SH) into a disulfide (R-S-S-R) is an oxidative coupling reaction.[4][5] If the oxidant is weak, impure, or used under suboptimal conditions, the reaction will stall. Common oxidants like hydrogen peroxide, iodine, or even atmospheric oxygen require specific conditions (e.g., catalysts, basic medium, appropriate temperature) to be effective.[6][7]

  • Solution:

    • Verify Oxidant Quality: Use a freshly opened bottle of your oxidizing agent or verify its activity. For example, the concentration of hydrogen peroxide solutions can decrease over time.

    • Optimize Reaction Conditions: Ensure the temperature, solvent, and pH are optimal for your chosen oxidant. For air oxidation, vigorous stirring and sometimes a basic catalyst like triethylamine (Et3N) in a solvent like DMF can significantly accelerate the reaction.[7]

    • Review Your Choice of Oxidant: If issues persist, consider switching to a different oxidizing system. The table below compares several common methods.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Air (O₂) / Base Et₃N, DMF, Room Temp to 80 °CInexpensive, environmentally friendly.[7]Can be slow; may require heat or sonication to achieve reasonable reaction times.[7]
Hydrogen Peroxide (H₂O₂) Trifluoroethanol, Room Temp"Green" oxidant, water is the only byproduct.[6]Can lead to over-oxidation to sulfinic/sulfonic acids if not controlled.[8]
Iodine (I₂) / Base Methanol or Ethanol, Base (e.g., Et₃N)Fast and efficient reaction.Requires careful stoichiometry; excess iodine can be a persistent impurity.
Dimethyl Sulfoxide (DMSO) Catalytic Dichlorodioxomolybdenum(VI)Mild conditions, generally high yields.[6]Requires a catalyst; removal of DMSO can be challenging.

Potential Cause B: Poor Reagent or Solvent Quality

Impurities, especially water or oxygen, can interfere with the reaction.[3]

  • Explanation: Many organic reactions are sensitive to moisture. In the context of thiol oxidation, while water can be a solvent or byproduct in some methods, its presence in anhydrous reactions can be detrimental. The purity of the starting 1-decanethiol is also paramount; if it has already partially oxidized or contains other impurities, the yield will be compromised.

  • Solution:

    • Use Anhydrous Solvents: For moisture-sensitive protocols, use freshly distilled or commercially available anhydrous solvents.

    • Check Starting Material Purity: Verify the purity of your 1-decanethiol via GC-MS or NMR before starting the reaction. Purify by distillation if necessary.

    • Employ an Inert Atmosphere: To prevent uncontrolled oxidation by atmospheric oxygen, especially during slow reactions or when using sensitive reagents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Problem 2: My crude product is contaminated with a significant amount of unreacted 1-decanethiol.

This is a clear sign of an incomplete reaction.

Potential Cause: Insufficient Oxidant or Reaction Time

  • Explanation: The stoichiometry of the reaction requires one mole of oxidant (for a 2-electron oxidation like I₂) for every two moles of thiol. If the oxidant is added in insufficient amounts or the reaction is stopped prematurely, unreacted starting material will remain.

  • Solution:

    • Monitor the Reaction: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the spot or peak corresponding to 1-decanethiol is no longer visible.[10]

    • Ensure Correct Stoichiometry: Accurately calculate and weigh your reagents. It is sometimes beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent to drive the reaction to completion, but be mindful that this can complicate purification.

Problem 3: I obtained a good crude yield, but lost most of my product during column chromatography.

Product loss during purification is a frequent and frustrating cause of low isolated yields.[1]

Potential Cause A: Compound Instability on Silica Gel

  • Explanation: The surface of standard silica gel is acidic and can cause the degradation of sensitive compounds. While dialkyl disulfides are generally stable, this possibility should not be overlooked.

  • Solution:

    • Deactivate the Silica: If you suspect decomposition, deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a base, such as 1% triethylamine.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation quality.

    • Consider Alternative Purification: If the product is thermally stable, distillation under vacuum is an excellent alternative to chromatography for liquid products like this compound.

Potential Cause B: Inefficient Separation

  • Explanation: If the polarity of this compound and any impurities (e.g., byproducts from the oxidant) are too similar, it can be difficult to achieve good separation, leading to mixed fractions and a lower yield of the pure product.

  • Solution:

    • Optimize Eluent System: Before running a large column, meticulously optimize the solvent system using TLC to ensure a good separation (ΔRf > 0.2) between your product and impurities.

    • Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Load the crude product in a minimal amount of solvent to achieve a narrow starting band.

Experimental Workflow & Protocols

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Rxn Incomplete Reaction? Analyze_Crude->Incomplete_Rxn Side_Products->Review_Conditions Yes Optimize_Purification Optimize Purification (Eluent, Stationary Phase) Side_Products->Optimize_Purification No Incomplete_Rxn->Review_Conditions Yes Purification_Loss High Purification Loss? Incomplete_Rxn->Purification_Loss No Purification_Loss->Optimize_Purification Yes

Caption: A systematic workflow for diagnosing low product yields.

Protocol: Synthesis of this compound via Iodine Oxidation

This protocol provides a reliable method for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-decanethiol (2.0 equivalents). Dissolve the thiol in methanol (approx. 0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.0 equivalents) dropwise.

  • Oxidation: Prepare a solution of iodine (I₂) (1.05 equivalents) in methanol. Add this solution dropwise to the stirred thiol solution at 0 °C. The dark iodine color should disappear upon addition. Continue adding until a faint, persistent yellow color remains.

  • Monitoring: Stir the reaction for an additional 30 minutes at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using 95:5 Hexane:Ethyl Acetate).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears completely.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with diethyl ether or hexanes (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a colorless oil.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidation of thiols to disulfides?

A1: The oxidation of thiols can proceed through several pathways depending on the oxidant. A common pathway involves the deprotonation of the thiol (R-SH) to a more nucleophilic thiolate (R-S⁻). This thiolate can then attack an electrophilic form of the oxidant (e.g., I₂). The resulting intermediate (e.g., R-S-I) is then attacked by a second thiolate molecule in an SN2-like fashion to form the disulfide bond (R-S-S-R) and release the reduced oxidant (e.g., I⁻).[4][11]

Thiol_Oxidation Thiol1 R-SH (Thiol) Thiolate1 R-S⁻ (Thiolate) Thiol1->Thiolate1 -H⁺ Intermediate R-S-I (Intermediate) Thiolate1->Intermediate Attacks Oxidant Base Base Base->Thiol1 Oxidant Oxidant (e.g., I₂) Oxidant->Intermediate Disulfide R-S-S-R (Disulfide) Intermediate->Disulfide Reduced_Oxidant Reduced Oxidant (e.g., I⁻) Intermediate->Reduced_Oxidant Thiolate2 R-S⁻ (Thiolate) Thiolate2->Intermediate SN2 Attack

Caption: Generalized mechanism of thiol oxidation to disulfide.

Q2: My 1-decanethiol starting material has a very strong, unpleasant odor. Are there any less odorous alternatives?

A2: Yes. The malodorous nature of thiols is a significant drawback. A common strategy to avoid handling them directly is to generate the thiol in situ or use an alternative starting material. Alkyl halides can be used as precursors for disulfide synthesis.[12] For example, 1-bromodecane can be reacted with sodium sulfide (Na₂S) and carbon disulfide (CS₂) to form this compound directly, bypassing the isolation of the foul-smelling thiol.[12]

Q3: How can I avoid over-oxidation of my thiol to sulfonic acids?

A3: Over-oxidation occurs when the intermediate sulfenic acid (R-SOH) is further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which are irreversible side products.[8] To prevent this, you should:

  • Use a mild and selective oxidizing agent.

  • Maintain a low reaction temperature (e.g., 0 °C) to control reactivity.

  • Add the oxidant slowly and portion-wise to avoid localized high concentrations.

  • Avoid overly harsh oxidants like potassium permanganate or nitric acid unless specific conditions are met.

Q4: How should I store 1-decanethiol and the final this compound product?

A4: 1-decanethiol is susceptible to air oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated to minimize degradation. This compound is much more stable but should still be stored in a well-sealed container in a cool, dark place to ensure long-term purity.

References

Technical Support Center: Optimizing Reaction Conditions for Decyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of decyl disulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your synthetic protocols.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: Why is my yield of this compound unexpectedly low?

A low yield is a frequent issue that can stem from several factors, from incomplete reactions to product loss during workup.[1][2] Below is a systematic approach to diagnosing and resolving this problem.

Possible Causes & Recommended Solutions:

  • Incomplete Oxidation of 1-Decanethiol: The conversion of the starting thiol to the disulfide may not have gone to completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1][[“]] Ensure you are using an appropriate oxidizing agent and that the stoichiometry is correct. For instance, when using hydrogen peroxide, a common and clean oxidant, ensure the molar ratio is appropriate to avoid over-oxidation.[4]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of disulfide formation.

    • Solution: For air oxidation catalyzed by a base like triethylamine in a solvent such as DMF, heating to around 80°C can be effective.[5] However, for other methods, the optimal temperature may vary. It is crucial to consult the specific protocol for the chosen synthetic route.

  • Side Reactions and Byproduct Formation: The formation of unwanted byproducts, such as sulfinic or sulfonic acids due to over-oxidation, can consume your starting material and reduce the yield of the desired disulfide.[6]

    • Solution: Employ milder and more selective oxidizing agents. For sensitive substrates, reagents like iodine or even air oxidation under controlled conditions can be preferable to stronger oxidants.[4][7] The choice of solvent can also influence side reactions; for example, using trifluoroethanol can allow for the use of aqueous H₂O₂ at room temperature under neutral conditions, minimizing side reactions.[4]

  • Product Loss During Workup and Purification: this compound can be lost during extraction, washing, and purification steps.[8]

    • Solution: Optimize your extraction procedure by ensuring the correct pH and using an appropriate organic solvent. During purification by column chromatography, select a solvent system that provides good separation between your product and any impurities. For washing crude product, water can remove inorganic salts, and a dilute base wash can remove unreacted thiol.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, covering starting materials, reaction mechanisms, and purification.

Q2: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable methods for synthesizing symmetrical disulfides like this compound.

  • Oxidation of 1-Decanethiol: This is the most prevalent method.[9] It involves the oxidation of two molecules of 1-decanethiol to form the disulfide bond. A variety of oxidizing agents can be employed, ranging from simple air oxidation to the use of hydrogen peroxide, iodine, or dimethyl sulfoxide (DMSO).[4][5][10] The general reaction is: 2 R-SH + [O] → R-S-S-R + H₂O (where R = decyl and [O] is the oxidizing agent).[6]

  • Reaction of 1-Decyl Halide with a Sulfur Source: An alternative route involves the reaction of a decyl halide (e.g., 1-bromodecane) with a sulfur-containing nucleophile. A common and effective method uses sodium thiosulfate (Na₂S₂O₃) in a one-pot reaction.[9][11] This approach avoids the use of the foul-smelling 1-decanethiol as a starting material.[9] The reaction proceeds through the formation of a Bunte salt intermediate, which then hydrolyzes and is oxidized in situ to the disulfide.[9][12]

Q3: How can I monitor the progress of my this compound synthesis?

Effectively monitoring your reaction is crucial for determining the point of completion and for minimizing byproduct formation.

  • Thin Layer Chromatography (TLC): TLC is a quick and straightforward method. You can spot the reaction mixture alongside your starting material (1-decanethiol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the less polar this compound indicate the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS is an excellent technique. It allows you to separate the components of your reaction mixture and identify them based on their mass spectra, providing a clear picture of the conversion of starting material to product.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction. The disappearance of the thiol proton (-SH) signal in ¹H NMR is a clear indicator of disulfide bond formation.

Q4: What are the best practices for purifying crude this compound?

The purification strategy will depend on the nature of the impurities present in your crude product.

  • Washing: The initial workup should involve washing the organic layer containing the crude product. Washing with water will remove water-soluble impurities and salts. A wash with a dilute base (e.g., 5% NaOH solution) can remove any unreacted 1-decanethiol by converting it to the water-soluble thiolate salt.[1] Finally, a wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.

  • Column Chromatography: For high purity, column chromatography is often necessary. Silica gel is a common stationary phase. The choice of eluent (solvent system) is critical for good separation. A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically effective for eluting the relatively non-polar this compound while retaining more polar impurities on the column.

  • Distillation: If the impurities have significantly different boiling points from this compound, vacuum distillation can be an effective purification method.

Q5: What safety precautions should I take when working with 1-decanethiol?

1-Decanethiol is a hazardous chemical, and proper safety measures are essential.

  • Handling: Always work in a well-ventilated fume hood to avoid inhalation of the foul-smelling and toxic vapors.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] Avoid contact with skin and eyes.[16]

  • Incompatibility: 1-Decanethiol is incompatible with strong oxidizing agents, strong acids, and bases.[13] Keep it away from sources of ignition as it is combustible.[14]

  • Spills: In case of a spill, absorb the liquid with an inert material like sand or vermiculite and dispose of it as hazardous waste.[14] Do not use powdered hypochlorite or other strong oxidizers for cleaning up mercaptan spills, as this can lead to autoignition.[16]

Section 3: Protocols and Data

This section provides a detailed experimental protocol for a common synthesis method and a table summarizing optimized reaction conditions.

Experimental Protocol: Oxidation of 1-Decanethiol using Air

This protocol describes a simple and effective method for the synthesis of this compound using atmospheric oxygen as the oxidant.

Materials:

  • 1-Decanethiol

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 5% HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, dissolve 1-decanethiol (1 equivalent) in DMF.

  • Add triethylamine (2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting thiol is consumed (typically a few hours).[5]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with 5% HCl solution to remove the triethylamine.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Starting Material Reagents/Catalyst Solvent Temperature Typical Yield Reference
Air Oxidation1-DecanethiolTriethylamineDMF80°CHigh[5]
H₂O₂ Oxidation1-Decanethiol30% H₂O₂TrifluoroethanolRoom TempHigh[4]
Thiosulfate Method1-BromodecaneNa₂S₂O₃·5H₂ODMSO60-70°CHigh[9][11]
Iodine Oxidation1-DecanethiolIodineMethanolRoom TempGood[7]

Section 4: Mechanistic Insights and Workflow Visualization

Understanding the reaction mechanism and visualizing the experimental workflow can provide a deeper understanding and aid in troubleshooting.

Reaction Mechanism: Oxidation of 1-Decanethiol

The oxidation of thiols to disulfides is a redox reaction.[17] Under basic conditions, the thiol is deprotonated to form a more nucleophilic thiolate anion. This thiolate can then be oxidized by an oxidizing agent. The mechanism can involve radical intermediates or direct nucleophilic attack depending on the specific oxidant used.[18][19]

Thiol Oxidation Mechanism 2 R-SH 2 Decanethiol 2 R-S⁻ 2 Thiolate Anion 2 R-SH->2 R-S⁻ -2H⁺ R-S-S-R This compound 2 R-S⁻->R-S-S-R + [O] -2e⁻ [O] Oxidizing Agent H₂O Byproduct [O]->H₂O Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start 1-Decanethiol + Oxidizing Agent + Solvent Reaction Stirring and Heating (if required) Start->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer (Dilute Acid/Base, Brine) Extraction->Washing Drying Dry with Na₂SO₄/MgSO₄ Washing->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Technical Support Center: Purification of Decyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of decyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in obtaining high-purity this compound.

Introduction

This compound (C₂₀H₄₂S₂) is a key intermediate in various fields, including materials science and pharmaceutical development.[1][2] Its synthesis, typically through the oxidation of decanethiol, can often lead to a mixture of the desired product and several byproducts.[3] Achieving high purity is crucial for downstream applications, making effective purification a critical step. This guide will walk you through common issues and their solutions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product has a persistent and strong thiol odor.

Possible Cause: The most common reason for a lingering thiol odor is the presence of unreacted decanethiol. Thiols have extremely low odor thresholds and even trace amounts can be easily detected.[4][5]

Troubleshooting Steps:

  • Oxidative Quench: Before beginning your workup, consider adding a mild oxidizing agent to the reaction mixture to convert the remaining decanethiol to this compound. A common method involves using an iodine solution.[6]

    • Protocol: Prepare a solution of iodine in an appropriate solvent (e.g., ethanol). Add this solution dropwise to your reaction mixture with vigorous stirring until a faint yellow color persists. This indicates that the excess thiol has been consumed.

  • Basic Extraction (with caution): Thiols can be deprotonated by a base to form water-soluble thiolates, which can then be removed through an aqueous wash.

    • Protocol: Carefully wash the organic layer containing your product with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Be mindful that strong bases can potentially promote disulfide exchange or other side reactions, so use the mildest conditions necessary.[6]

  • Bleach Treatment of Glassware: Residual thiol odor on glassware can be a significant source of contamination.[4][7]

    • Protocol: After your experiment, rinse the glassware with a small amount of an organic solvent compatible with your waste stream. Then, immerse the glassware in a dilute bleach (sodium hypochlorite) solution within a fume hood to oxidize any remaining thiols.[5][7]

Issue 2: The purity of my this compound is low, and I suspect the presence of symmetrical disulfide byproducts.

Possible Cause: If you are synthesizing an unsymmetrical disulfide and are finding symmetrical disulfides (e.g., dithis compound and another symmetrical disulfide) as contaminants, it indicates that the reaction conditions are favoring undesired thiol-disulfide exchange or that the initial coupling was not selective.[8]

Troubleshooting Steps:

  • Optimize Reaction Conditions: The choice of oxidant and reaction conditions is critical for the selective formation of unsymmetrical disulfides.[8][9] Researching and employing methods specifically designed for unsymmetrical disulfide synthesis can significantly reduce the formation of byproducts.[8]

  • Chromatographic Purification: Flash column chromatography is a highly effective method for separating disulfides with different polarities.

    • Protocol: A silica gel column is typically used. The mobile phase (eluent) should be a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the desired unsymmetrical disulfide from the more non-polar symmetrical byproducts.

  • Fractional Distillation (for thermally stable compounds): If the boiling points of the desired product and the byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[10]

Issue 3: I am observing disulfide scrambling during my purification process.

Possible Cause: Disulfide scrambling, or the exchange of disulfide bonds, can occur under certain conditions, particularly at neutral to alkaline pH and elevated temperatures, especially in the presence of free thiols.[11][12] This can lead to a mixture of different disulfide species and a reduction in the yield of the desired product.

Troubleshooting Steps:

  • Maintain Acidic Conditions: Keeping the pH of your solutions slightly acidic (around pH 6.5 or lower) can help to suppress disulfide scrambling by keeping any free thiols protonated and less nucleophilic.[11][13]

  • Work at Lower Temperatures: Whenever possible, perform purification steps such as extractions and column chromatography at reduced temperatures (e.g., using an ice bath) to minimize the rate of disulfide exchange.[11]

  • Quench Free Thiols: As mentioned in Issue 1, ensuring that all free thiols are quenched before proceeding with purification is a critical step to prevent scrambling.[13]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The most common byproduct is unreacted decanethiol. Other potential byproducts can include over-oxidized species such as sulfonic acids, especially if harsh oxidizing agents are used.[14] In the synthesis of unsymmetrical disulfides, the corresponding symmetrical disulfides are also common impurities.[8]

Q2: What is the best chromatographic method for purifying this compound?

A2: For general purification to remove polar impurities and unreacted starting materials, normal-phase flash column chromatography on silica gel is highly effective.[15] A gradient elution with a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate usually provides good separation. For more complex mixtures or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation under reduced pressure (vacuum distillation) can be a viable method for purifying this compound, provided it is thermally stable under the required conditions.[16] This method is particularly useful for large-scale purifications where chromatography may be less practical. It is essential to know the boiling points of the desired product and potential impurities to assess the feasibility of separation by distillation.

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] For long-term storage, refrigeration is recommended to minimize any potential degradation.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: Several techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify impurities by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) can be used to quantify the purity of the sample and detect non-volatile impurities.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, highlighting key decision points and troubleshooting loops.

PurificationWorkflow This compound Purification Workflow start Crude Reaction Mixture oxidative_quench Oxidative Quench (e.g., Iodine) to remove excess thiol start->oxidative_quench extraction Aqueous Workup (e.g., dilute base, brine) oxidative_quench->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purity_check1 Purity Assessment (e.g., TLC, GC-MS) concentration->purity_check1 distillation Vacuum Distillation concentration->distillation Alternative for large scale chromatography Column Chromatography (Silica Gel) purity_check1->chromatography Impurities Present final_product Pure this compound purity_check1->final_product Sufficiently Pure purity_check2 Final Purity Analysis (e.g., NMR, GC-MS) chromatography->purity_check2 distillation->purity_check2 purity_check2->chromatography Impurities Remain purity_check2->final_product Purity Confirmed

References

Common side reactions in the synthesis of dialkyl disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dialkyl Disulfide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of dialkyl disulfides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered in dialkyl disulfide synthesis:

Q1: My primary side product is the corresponding monosulfide. What is causing this and how can I minimize it?

A: The formation of a monosulfide (R-S-R) is a frequent issue when using alkyl halides and a sulfur source. It typically arises from two main causes: either your sulfur source contains sulfide ions (S²⁻), or the desired disulfide product is being cleaved under the reaction conditions. To mitigate this, ensure precise control over the stoichiometry of your sulfur source. If preparing sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur, an insufficient amount of sulfur will leave unreacted Na₂S, which readily forms the monosulfide[1].

Q2: I am observing the formation of higher polysulfides (trisulfides, tetrasulfides, etc.) in my reaction mixture. How can I obtain the disulfide selectively?

A: The formation of polysulfides (R-Sₙ-R, n > 2) is common when using a combination of sodium sulfide and elemental sulfur to generate the disulfide reagent. If an excess of elemental sulfur is used, a mixture of sodium polysulfides (Na₂Sₓ) is formed, which then reacts with the alkyl halide to produce a mixture of dialkyl polysulfides[1]. To avoid this, maintain a strict 1:1 molar ratio of sodium sulfide to elemental sulfur to favor the formation of sodium disulfide (Na₂S₂)[1].

Q3: My reaction is producing a significant amount of alcohol as a byproduct. What is the cause and how can I prevent it?

A: The formation of an alcohol corresponding to your starting alkyl halide is due to hydrolysis, a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile[1]. This is particularly prevalent in aqueous media, under basic conditions, and at elevated temperatures. To prevent this, consider switching to a non-aqueous solvent system such as DMSO or polyethylene glycol (PEG) to minimize the presence of water[1]. Additionally, lowering the reaction temperature can slow the rate of hydrolysis more significantly than the desired reaction.

Q4: I am attempting to synthesize an unsymmetrical disulfide (R-S-S-R'), but I am getting a mixture of my desired product and the two symmetrical disulfides (R-S-S-R and R'-S-S-R'). Why is this happening?

A: This is a classic problem in the synthesis of unsymmetrical disulfides known as disproportionation or thiol-disulfide exchange. The relatively weak S-S bond can be cleaved, and the fragments can recombine to form the more thermodynamically stable symmetrical disulfides[2]. This process can be initiated by the presence of nucleophilic thiols in the reaction mixture[2]. To minimize this, consider using methods that avoid the presence of free thiols during the reaction or employ solvent-free conditions, which have been shown to suppress disproportionation[2].

Q5: During the oxidation of a thiol to a disulfide, I am getting a low yield and multiple impurities. What are the likely side reactions?

A: The most common side reaction during the oxidation of thiols is over-oxidation. Depending on the strength of the oxidizing agent and the reaction conditions, the sulfur can be further oxidized to sulfoxides, sulfones, or sulfonic acids[1]. To avoid this, it is crucial to use mild and selective oxidizing agents and to carefully control the stoichiometry of the oxidant.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of common side reactions, their mechanisms, and strategies for their prevention, organized by synthetic method.

Synthesis via Oxidation of Thiols

This is a widely used method for preparing symmetrical disulfides. The general reaction is:

2 R-SH + [O] → R-S-S-R + H₂O

While seemingly straightforward, several side reactions can occur.

  • Over-oxidation: The primary challenge in thiol oxidation is preventing the reaction from proceeding beyond the disulfide stage. The sulfur atom in thiols is susceptible to further oxidation, leading to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H).

  • Thiol-Disulfide Exchange: If you start with a mixture of two different thiols (R-SH and R'-SH) to synthesize an unsymmetrical disulfide, you will inevitably get a statistical mixture of three products: R-S-S-R, R'-S-S-R', and the desired R-S-S-R'[2][3]. This occurs through a series of equilibrium reactions where a thiolate anion attacks a disulfide bond[4][5][6].

ParameterRecommendationRationale
Oxidizing Agent Use mild oxidants like I₂, H₂O₂, or air (O₂).Stronger oxidants are more likely to cause over-oxidation[1][7].
Stoichiometry Use a controlled amount of the oxidizing agent.Excess oxidant will promote the formation of over-oxidized byproducts.
Temperature Maintain low to moderate reaction temperatures.Higher temperatures can increase the rate of side reactions.
pH Control the pH of the reaction medium.The rate of thiol-disulfide exchange is pH-dependent, as it requires the presence of the thiolate anion.

Experimental Protocol: Synthesis of a Symmetrical Disulfide by Iodine Oxidation of a Thiol

  • Dissolve the thiol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Prepare a solution of iodine (0.5 equivalents) in the same solvent.

  • Slowly add the iodine solution to the thiol solution with stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.

  • If necessary, quench any excess iodine with a dilute solution of sodium thiosulfate.

  • Isolate the product by extraction and purify by recrystallization or column chromatography.

Synthesis from Alkyl Halides and a Sulfur Source

This method is versatile for producing both symmetrical and unsymmetrical disulfides. A common approach involves reacting an alkyl halide with a disulfide-containing nucleophile.

  • Monosulfide Formation: As mentioned in the FAQs, this occurs when sulfide ions are present.

  • Polysulfide Formation: This is a result of using a sulfur source with a distribution of polysulfide chain lengths[1].

  • Hydrolysis of Alkyl Halide: The presence of water or hydroxide ions can lead to the formation of alcohols[1].

  • Elimination Reactions: Alkyl halides, especially secondary and tertiary ones, can undergo elimination reactions in the presence of a base to form alkenes[8][9][10][11][12]. The two main elimination pathways are E1 and E2. The E2 mechanism is favored by strong bases, while the E1 mechanism proceeds through a carbocation intermediate and is favored by polar protic solvents and weak bases.

Caption: Troubleshooting workflow for disulfide synthesis from alkyl halides.

ParameterRecommendationRationale
Sulfur Source Use a well-defined disulfide source, such as pre-formed Na₂S₂ or by carefully reacting Na₂S and S in a 1:1 ratio[1].Avoids contamination with monosulfides and higher polysulfides.
Solvent Use a non-aqueous, polar aprotic solvent like DMSO.Minimizes hydrolysis of the alkyl halide[1].
Base If a base is required, use a non-nucleophilic, sterically hindered base for E2-prone substrates.Reduces the likelihood of elimination reactions.
Temperature Keep the reaction temperature as low as feasible.Slows down competing hydrolysis and elimination reactions[1].

Experimental Protocol: Synthesis of a Symmetrical Disulfide from an Alkyl Halide and Sodium Thiosulfate

This method proceeds via the formation of a Bunte salt intermediate.

  • Dissolve the alkyl halide (1 equivalent) in a suitable solvent such as DMSO[13].

  • Add sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (typically 1.1-1.5 equivalents)[13].

  • Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by TLC or GC-MS[13].

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides (R-S-S-R') is particularly prone to side reactions that lead to a mixture of products.

  • Disproportionation: This is the primary challenge, where the desired unsymmetrical disulfide rearranges into a mixture of the two corresponding symmetrical disulfides[2]. This reaction is often catalyzed by the presence of thiols or other nucleophiles.

    R-S-S-R' + R-SH ⇌ R-S-S-R + R'-SH R-S-S-R' + R'-SH ⇌ R'-S-S-R' + R-SH

  • Formation of Symmetrical Disulfides during Synthesis: When preparing unsymmetrical disulfides by reacting two different thiols, the direct oxidation of each thiol will lead to the formation of the symmetrical disulfides as byproducts[2].

G cluster_side_reactions Side Reactions RSH R-SH RSSR R-S-S-R' (Desired) RSH->RSSR Nucleophilic Attack RSSR_prime R'-S-X RSSR_prime->RSSR RSH_dimer R-S-S-R RSSR->RSH_dimer Disproportionation RprimeSH_dimer R'-S-S-R' RSSR->RprimeSH_dimer Disproportionation

Caption: Synthesis of unsymmetrical disulfides and the disproportionation side reaction.

ParameterRecommendationRationale
Methodology Use methods that avoid the co-existence of multiple reactive thiol species. For example, reacting a thiol with a sulfenyl halide (R-S-Cl) or an N-(alkylthio)phthalimide[14].These methods offer better control over the formation of the unsymmetrical disulfide bond.
Reaction Conditions Consider solvent-free reaction conditions.This has been shown to suppress the disproportionation of unsymmetrical disulfides[2].
Purification Be prepared for challenging purifications. Techniques like preparative HPLC may be necessary.The similar physical properties of the desired product and the symmetrical byproducts can make separation difficult.

References

Technical Support Center: Stabilizing Decyl Disulfide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the preparation and handling of decyl disulfide solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and integrity of your experimental solutions.

Section 1: Understanding this compound Stability - FAQs

This section addresses fundamental questions regarding the stability of this compound in solution.

Q1: What are the primary factors that contribute to the instability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by its susceptibility to chemical degradation through several pathways. The disulfide bond is the most reactive part of the molecule and can be cleaved under certain conditions. Key factors include:

  • Oxidation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of various oxidized sulfur species.

  • Reduction: The disulfide bond can be readily reduced to the corresponding thiol (decanethiol) in the presence of reducing agents.

  • Thiol-Disulfide Exchange: In the presence of free thiols, a process known as thiol-disulfide exchange can occur, leading to the formation of mixed disulfides and altering the composition of your solution. This is particularly relevant in complex biological media.

  • pH: Extreme pH values can influence the rate of disulfide bond cleavage. Alkaline conditions, in particular, can promote disulfide bond degradation through β-elimination reactions, although this is more relevant for proteins than for simple dialkyl disulfides. Acidic conditions are generally considered to be more protective against many degradation pathways.

  • Light: Exposure to UV light can induce the cleavage of disulfide bonds, generating thiyl radicals. This photochemical degradation can initiate a cascade of unwanted side reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways. For long-term storage, lower temperatures are always preferable.

Q2: Why is my this compound not dissolving properly in aqueous buffers?

A2: this compound is a highly hydrophobic molecule due to its long alkyl chains. This nonpolar nature leads to very poor solubility in polar solvents like water and aqueous buffers.[1] This is a common challenge encountered by researchers. To overcome this, strategies that increase the apparent solubility of hydrophobic compounds are necessary. These include the use of organic co-solvents, surfactants, or other formulation approaches.

Q3: What are the visible signs of degradation in my this compound solution?

A3: Visual inspection can sometimes provide initial clues of solution instability, although analytical confirmation is always necessary. Signs of degradation may include:

  • Precipitation: If the this compound or its degradation products are insoluble in the solvent system, you may observe the formation of a precipitate over time.

  • Color Change: While this compound itself is colorless, the formation of certain byproducts or interaction with other components in your solution could potentially lead to a change in color.

  • Phase Separation: In mixed-solvent systems, changes in the composition due to degradation could lead to phase separation.

It is crucial to understand that significant degradation can occur without any visible changes. Therefore, regular analytical assessment is the only reliable way to confirm the stability of your solution.

Section 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to resolving common problems encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation Observed in the Solution

Potential Cause Troubleshooting Steps
Poor Solubility 1. Increase Co-solvent Concentration: If using a mixed-solvent system (e.g., DMSO/water), gradually increase the proportion of the organic co-solvent.[1] 2. Introduce a Surfactant: For aqueous solutions, adding a surfactant like Tween® 80 or Polysorbate 20 above its critical micelle concentration (CMC) can help solubilize the hydrophobic this compound within micelles.[2][3] 3. Gentle Heating: For some solvent systems, gentle warming can aid dissolution. However, be cautious as elevated temperatures can also accelerate degradation.
Degradation to Insoluble Products 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation products. This will help in understanding the degradation pathway. 2. Implement Stabilization Strategies: Based on the identified degradation pathway, implement appropriate stabilization measures as outlined in Section 3.
Temperature Effects 1. Controlled Temperature Storage: Ensure your solutions are stored at a consistent and appropriate temperature. Avoid repeated freeze-thaw cycles.[4]

Issue 2: Inconsistent Experimental Results

Potential Cause Troubleshooting Steps
Solution Instability 1. Perform a Stability Study: Analyze the concentration of this compound in your solution over time using a suitable analytical method like HPLC or GC-MS.[5][6] This will determine the usable lifetime of your solution. 2. Prepare Fresh Solutions: If the solution is found to be unstable, prepare it fresh before each experiment.
Interaction with Other Components 1. Assess Compatibility: Evaluate the compatibility of this compound with other components in your experimental system. For example, some components may catalyze its degradation.

Section 3: Experimental Protocols for Preparing Stable Solutions

This section provides detailed, step-by-step methodologies for preparing this compound solutions with improved stability.

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is suitable for creating a concentrated stock solution that can be diluted into various experimental systems.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with many aqueous buffers.[1]

  • Preparation:

    • Accurately weigh the desired amount of this compound in a clean, dry glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37 °C) can be applied if necessary, but cool the solution to room temperature before storage.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

    • Use vials with tight-fitting caps to prevent moisture absorption and solvent evaporation.

Protocol 2: Preparation of an Aqueous Solution of this compound Using a Co-solvent

This protocol is designed for experiments requiring this compound in an aqueous medium where the presence of a co-solvent is acceptable.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution:

    • To your aqueous buffer, add the this compound stock solution dropwise while vigorously vortexing. This rapid mixing helps to prevent precipitation.

    • The final concentration of the organic co-solvent should be kept to a minimum to avoid interfering with your experiment (typically <1% v/v).[7]

  • Final Solution: The resulting solution should be clear. If precipitation occurs, you may need to decrease the final concentration of this compound or slightly increase the percentage of the co-solvent.

Protocol 3: Preparation of a Micellar Solution of this compound Using a Surfactant

This protocol is suitable for creating a stable aqueous formulation of this compound for biological experiments where organic solvents should be avoided.

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 (Polysorbate 80) or Pluronic® F-68.

  • Preparation:

    • Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration well above its critical micelle concentration (CMC). The CMC for many common surfactants is in the micromolar to millimolar range.[2][8]

    • Prepare a concentrated stock solution of this compound in a volatile organic solvent like ethanol.

    • Add the this compound stock solution to the surfactant solution.

    • Remove the organic solvent by evaporation under a stream of nitrogen or by using a rotary evaporator.

    • The this compound will be entrapped within the hydrophobic cores of the micelles, forming a stable aqueous dispersion.

  • Characterization: It is advisable to characterize the resulting micellar solution for particle size and distribution using dynamic light scattering (DLS) to ensure a homogenous formulation.

Section 4: Analytical Methods for Stability Assessment

Regularly assessing the stability of your this compound solutions is critical for ensuring the reliability of your experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its potential degradation products.

  • Method: A reversed-phase HPLC method is typically suitable.[9]

    • Column: C18 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210 nm, though this may require optimization).

  • Stability Assessment: Inject aliquots of your solution at different time points and monitor the peak area of this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for identifying and quantifying volatile degradation products.

  • Method:

    • Injection: The sample is injected into a heated port where it is vaporized.

    • Separation: The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Detection: The separated components are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and structure.

  • Application: GC-MS is particularly useful for identifying potential degradation products like decanethiol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information about this compound and its degradation products.

  • Method: ¹H and ¹³C NMR spectra can be acquired.[10][11]

  • Stability Assessment: Changes in the chemical shifts or the appearance of new signals in the NMR spectrum over time can indicate chemical degradation. For example, the disappearance of the signals corresponding to the carbons adjacent to the disulfide bond and the appearance of signals for the corresponding thiol can be monitored.

Section 5: Visualization of Key Concepts

Visual aids can help in understanding the principles behind stabilizing this compound solutions.

G cluster_0 Solubilization Strategies cluster_1 Co-solvent Method cluster_2 Micellar Method Decyl_Disulfide This compound (Hydrophobic) Aqueous_Buffer Aqueous Buffer (Polar) Decyl_Disulfide->Aqueous_Buffer Direct Mixing DMSO DMSO (Co-solvent) Decyl_Disulfide->DMSO Surfactant Surfactant Decyl_Disulfide->Surfactant Insoluble Insoluble Mixture Aqueous_Buffer->Insoluble Soluble_Co_solvent Soluble Solution DMSO->Soluble_Co_solvent Micelle Micelle Formation Surfactant->Micelle Soluble_Micellar Soluble Micellar Solution Micelle->Soluble_Micellar

Caption: Strategies for solubilizing hydrophobic this compound in aqueous media.

G Start Prepare this compound Solution Observe Observe for Precipitation/Instability Start->Observe Is_Precipitate Precipitate Observed? Observe->Is_Precipitate Analyze_Degradation Analyze for Degradation Products Observe->Analyze_Degradation Check_Solubility Assess Solubility Is_Precipitate->Check_Solubility Yes Stable Solution is Stable Is_Precipitate->Stable No Increase_Cosolvent Increase Co-solvent % Check_Solubility->Increase_Cosolvent Add_Surfactant Add Surfactant Check_Solubility->Add_Surfactant Increase_Cosolvent->Observe Add_Surfactant->Observe Modify_Storage Modify Storage Conditions (Temp, Light) Analyze_Degradation->Modify_Storage Use_Antioxidants Consider Antioxidants Analyze_Degradation->Use_Antioxidants Modify_Storage->Start Use_Antioxidants->Start

References

Technical Support Center: Decyl Disulfide Monolayer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving issues with decyl disulfide monolayer formation. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and quality of self-assembled monolayers (SAMs). Here, we synthesize field-proven insights and fundamental scientific principles to help you troubleshoot common problems and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: Why are my experimental results inconsistent from one experiment to the next?

A1: Inconsistent results are often traced back to subtle, uncontrolled variations in the experimental environment or reagents. Reproducibility hinges on meticulous control over all parameters.

  • Underlying Cause (Expertise & Experience): The kinetics of SAM formation and the final structural order are highly sensitive to environmental conditions.[1] Fluctuations in laboratory temperature can alter adsorption/desorption equilibria, while changes in humidity can introduce competing water molecules to the substrate surface, particularly if it's not perfectly hydrophobic. Furthermore, the disulfide or the solvent can degrade over time. Thiol solutions, and by extension disulfide solutions which form thiolates on the surface, can oxidize, reducing their effectiveness.[1]

  • Troubleshooting Steps:

    • Standardize Environment: Record and, if possible, control the temperature and humidity of your lab environment. Aim to perform experiments under consistent conditions.

    • Use Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Discard solutions that are more than a few hours old, especially if not stored under an inert atmosphere.

    • Verify Substrate Quality: If you use pre-coated gold substrates, ensure they are from the same batch and have been stored correctly. Surface oxidation or contamination during storage can lead to variability.[2]

    • Maintain Procedural Consistency: Use a detailed, written protocol and adhere to it strictly for every run. Pay close attention to immersion times, rinsing procedures, and drying steps.

Q2: My monolayer appears patchy, incomplete, or shows low surface coverage. What are the likely causes?

A2: A patchy or incomplete monolayer is one of the most common failure modes. The root cause is almost always related to the substrate surface being non-ideal or issues with the deposition process itself.

  • Underlying Cause (Expertise & Experience): For a dense, ordered monolayer to form, the this compound molecules must have unimpeded access to a clean, high-energy gold surface. Organic residues, dust particles, or even atmospheric contaminants can mask areas of the substrate, preventing adsorption and leading to voids or defects in the final film.[1][3] Insufficient immersion time can also be a factor, as the monolayer requires time to self-organize from an initial, disordered state into a well-packed structure.[4]

  • Troubleshooting Steps:

    • Intensify Substrate Cleaning: Your primary suspect should be substrate contamination. Review and enhance your cleaning protocol. Sonication in high-purity solvents like acetone and ethanol is a good baseline.[1] For stubborn organic contamination, UV-Ozone treatment or using a freshly prepared Piranha solution (use with extreme caution) may be necessary.

    • Increase Immersion Time: While initial adsorption is rapid, achieving a highly ordered, crystalline-like monolayer can take longer. Extend the immersion time to 24-48 hours to ensure the system reaches equilibrium and allows for molecular reorganization into a densely packed film.

    • Check Solution Concentration: While a 1 mM solution is standard, ensure your concentration is correct. A solution that is too dilute may require significantly longer immersion times.

    • Optimize the Solvent: The solvent must fully dissolve the this compound but not compete for surface sites. High-purity ethanol is the most common and effective choice.[4] Using lower-grade solvents can introduce impurities that contaminate the surface.

Q3: My contact angle measurements are lower than expected or inconsistent across the surface. Why?

A3: Contact angle goniometry is a powerful tool for assessing monolayer quality. Low or inconsistent water contact angles are a direct indicator of a disordered, incomplete, or contaminated surface. A well-formed decyl monolayer should be hydrophobic and exhibit a high contact angle.

  • Underlying Cause (Expertise & Experience): A low contact angle suggests that the surface is more hydrophilic than expected. This can be due to patches of the underlying gold substrate being exposed (which is more hydrophilic than the SAM), the incorporation of contaminants into the monolayer, or a disordered structure where the hydrophobic alkyl chains are not densely packed and oriented away from the surface. Inconsistent readings point to a non-uniform surface, reinforcing the likelihood of patchy coverage or contamination.[1]

  • Troubleshooting Steps:

    • Address All Points in Q2: The solutions for patchy and incomplete monolayers are directly applicable here. A clean substrate and adequate immersion time are critical for achieving the uniform, hydrophobic surface required for a high contact angle.

    • Improve Rinsing Technique: After removing the substrate from the deposition solution, it's crucial to rinse away any physisorbed (loosely bound) molecules that have not chemisorbed to the gold. A thorough rinse with fresh, high-purity solvent (e.g., ethanol) is essential.[2][3] Consider a final sonication step in fresh solvent for 1-3 minutes to remove weakly bound species.[3]

    • Ensure Proper Drying: After rinsing, dry the substrate with a stream of inert gas (e.g., nitrogen or argon).[2][3] Lingering solvent droplets can disrupt the monolayer as they evaporate.

    • Measure Immediately: Perform contact angle measurements as soon as possible after the monolayer is prepared. Leaving the sample exposed to the lab environment can lead to the adsorption of airborne contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound forming a monolayer on gold?

A1: The formation of a monolayer from a dialkyl disulfide like this compound on a gold surface is a chemisorption process. The key step is the cleavage of the disulfide bond (S-S). This oxidative addition to the gold surface results in the formation of two gold-thiolate (Au-S-R) species.[2][5] These thiolate species are the actual building blocks of the monolayer. The strong, covalent-like gold-sulfur bond provides a robust anchor to the surface, while van der Waals interactions between the adjacent decyl chains drive the self-organization into a densely packed, ordered structure.[4][6]

Q2: What is the optimal immersion time for forming a high-quality monolayer?

A2: While significant surface coverage occurs within minutes, achieving a highly ordered, thermodynamically stable monolayer takes much longer. A standard immersion time of 24 to 48 hours is recommended for most applications. This extended period allows for a two-step process: an initial rapid adsorption of molecules to the surface, followed by a slower reorganization phase where molecules rearrange to minimize defects and maximize packing density.[4]

Q3: Which solvent is best for preparing the this compound solution?

A3: The most widely used and recommended solvent is absolute (200 proof) ethanol . It is effective for several reasons: it readily dissolves long-chain disulfides, it has a polarity that does not interfere with the self-assembly process, and it can be obtained in very high purity, minimizing the risk of solvent-borne contamination. The choice of solvent can be critical, as some solvents may affect the disulfide bond itself or the resulting monolayer structure.[7][8][9]

Q4: How should I properly clean my gold substrates before deposition?

A4: Substrate cleaning is arguably the most critical step for achieving a high-quality SAM. A robust cleaning protocol involves the removal of both organic and inorganic contaminants. A widely accepted method is as follows:

  • Place substrates in a beaker with high-purity acetone and sonicate for 10-15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Place substrates in a beaker with ethanol or isopropanol and sonicate for another 10-15 minutes.[1]

  • Rinse thoroughly with DI water and then with the final deposition solvent (e.g., absolute ethanol).

  • Dry the substrates under a stream of high-purity nitrogen or argon.

  • Use the substrates immediately. For more rigorous cleaning, a UV-Ozone treatment or Piranha etch can be performed just before the solvent sonication steps.

Q5: What are the best methods to confirm the quality of my monolayer?

A5: A multi-technique approach is often best for comprehensive characterization.

  • Contact Angle Goniometry: As discussed, this is a fast, simple, and effective method to assess surface hydrophobicity and uniformity, which are proxies for monolayer coverage and order.[10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface analysis technique that provides elemental composition and chemical state information. It can confirm the presence of sulfur on the gold surface and analyze the S 2p core-level spectra to verify the formation of the gold-thiolate bond (typically a peak around 162.0 eV).[11]

  • Ellipsometry: This optical technique can be used to measure the thickness of the monolayer with sub-nanometer precision, which can be compared to the theoretical length of the decyl chain to infer molecular orientation.

  • Scanning Probe Microscopy (e.g., AFM, STM): These techniques can provide topographical images of the monolayer at the nanoscale, allowing for direct visualization of surface coverage, defects, and molecular packing.[10]

Visual Guides & Workflows

Workflow for this compound SAM Formation

The following diagram outlines the critical steps and decision points in the standard protocol for forming a high-quality this compound monolayer.

SAM_Workflow cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_post Phase 3: Post-Processing cluster_char Phase 4: Characterization sub_prep Substrate Preparation (Cleaning) sol_prep Solution Preparation (Fresh 1mM this compound in Ethanol) immersion Immersion (24-48 hours in sealed vial under inert atmosphere) sol_prep->immersion rinse Rinsing (Thoroughly with fresh ethanol) immersion->rinse dry Drying (Stream of N2 or Ar gas) rinse->dry characterize Surface Analysis (Contact Angle, XPS, Ellipsometry) dry->characterize

Caption: Standard workflow for SAM formation.

Troubleshooting Decision Tree

If you encounter poor results, use this logical guide to diagnose the potential cause.

Troubleshooting_Tree start Poor Result: Low Contact Angle / Inconsistent Data q_repro Is the issue reproducibility? start->q_repro a_env Check Environment Control (Temp, Humidity) & Reagent Age q_repro->a_env Yes q_coverage Is the issue low coverage or patchy film? q_repro->q_coverage No a_proc Review Procedural Consistency a_env->a_proc a_clean Primary Suspect: Substrate Contamination. Implement more rigorous cleaning. q_coverage->a_clean Yes a_time Secondary Suspect: Insufficient Immersion Time. Increase to 24-48 hours. a_clean->a_time a_rinse Tertiary Suspect: Improper Rinsing. Ensure thorough rinsing and drying. a_time->a_rinse

References

Technical Support Center: Purifying Decyl Disulfide with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of decyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography of this compound. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why" behind these experimental choices, ensuring your success in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and mobile phase system to start with for this compound purification?

A1: For a non-polar compound like this compound, a normal-phase chromatography setup is typically the most effective.

  • Stationary Phase: Silica gel is the recommended stationary phase.[1][2][3] Its polar surface provides a good separation medium for non-polar compounds. Alumina can also be used, but silica gel generally offers more consistent results for this type of molecule.[1]

  • Mobile Phase (Eluent): A non-polar solvent system is ideal. A good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Begin with a high ratio of the non-polar solvent (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

The key is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[1] This Rf value typically translates to good separation on a column.

Q2: How do I prepare my crude this compound sample for loading onto the column?

A2: Proper sample loading is crucial for achieving sharp bands and good separation. You have two main options: wet loading and dry loading.

  • Wet Loading: This method is suitable for samples that are readily soluble in the initial mobile phase. Dissolve your crude this compound in a minimal amount of the eluent (or a volatile solvent like dichloromethane).[1] Carefully apply this solution to the top of the silica gel bed using a pipette.[1][4]

  • Dry Loading: This is the preferred method for samples that have poor solubility in the eluent.[4] Dissolve your crude product in a volatile solvent, add a small amount of silica gel (2-3 times the weight of your crude product), and then evaporate the solvent completely to get a free-flowing powder.[1][5] This powder can then be carefully added to the top of the packed column.[1]

Q3: I can't see my this compound on a TLC plate with a UV lamp. How can I visualize it?

A3: this compound does not have a strong UV chromophore, making it difficult to visualize with a standard 254 nm UV lamp. You will need to use a staining method. A potassium permanganate (KMnO₄) stain is very effective for visualizing disulfides and other compounds that can be oxidized. To prepare the stain, dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After developing your TLC plate, gently dip it into the stain solution. Your compound should appear as a yellow spot on a purple background.

Troubleshooting Guide
Problem 1: My column has developed cracks and channels.

This is a common issue that can severely impact the quality of your separation.

Symptoms:

  • Visible cracks or channels in the silica bed.

  • Distorted, broad, or split peaks in the collected fractions.[6]

Root Causes and Solutions:

Cause Explanation Solution
Improper Packing If the silica gel is not packed uniformly as a slurry, it can settle unevenly, leading to cracks.[7] Adding silica gel in increments can also create inhomogeneities.[7]Pack the column using the slurry method. Mix the silica gel with your initial eluent to form a thin slurry and pour it into the column in one continuous motion.[7] Gently tap the column to help the silica settle evenly.
Sudden Polarity Changes A rapid and significant change in the mobile phase polarity can cause the silica bed to swell or shrink, leading to cracking.[8] This is especially true when switching from a non-polar to a more polar solvent.Use a gradual gradient. When increasing the polarity of your eluent, do so in small, incremental steps. Avoid abrupt changes from, for example, 100% hexane to 80:20 hexane:ethyl acetate.
Column Running Dry If the solvent level drops below the top of the silica bed, air will enter and cause the packing to crack.[4][7]Always keep the silica bed covered with solvent. Never allow the solvent level to drop below the top of the stationary phase.[7]
Heat Generation The interaction of some solvents, like methanol, with silica can generate heat, which can cause bubbles and cracks.[7] While less common with hexane/ethyl acetate, it's a point to consider.Pre-wet the silica. When preparing the slurry, ensure the silica is well-equilibrated with the initial solvent before packing.
Problem 2: I see air bubbles in my column.

Air bubbles are a major disruptor of column chromatography, as they interrupt the flow of the mobile phase and create channels.[6][9]

Symptoms:

  • Visible bubbles in the packed bed.[6]

  • Reduced or completely blocked flow rate.[6][9]

  • Poor separation and distorted bands.[6]

Root Causes and Solutions:

Cause Explanation Solution
Dissolved Gases in Solvents Solvents can contain dissolved gases that may "outgas" and form bubbles as they pass through the column, especially with temperature changes.[6][7][9]Degas your solvents. Before use, degas all mobile phase components by sonication, vacuum filtration, or sparging with an inert gas like helium.[6]
Improper Column Handling Allowing the solvent level to drop below the top of the column bed will introduce air.[7]Maintain a constant solvent head. Always ensure the liquid level is above the stationary phase.[6] When setting up, remove the top cap before the bottom cap, and when storing, replace the bottom cap before the top cap.[9]
Leaky Connections In flash chromatography systems, loose fittings can draw in air.Check all fittings and connections. Ensure all connections are tight and secure to prevent air from entering the system.[6]

Immediate Action for Bubbles: If you notice bubbles, you can sometimes salvage the column. For bubbles at the top, you can try to gently stir the very top layer of the silica to release them.[6] For smaller bubbles, inverting the column and gently applying pressure to a sealed top can sometimes force them out.[9] However, for significant bubble formation, repacking the column is often the most reliable solution.[6]

Problem 3: My this compound is eluting too quickly (or not at all).

This indicates that the polarity of your mobile phase is not optimized for your compound.

Symptoms:

  • Eluting too quickly (low retention): The this compound comes out with the solvent front, resulting in no separation from other non-polar impurities.

  • Not eluting (high retention): The this compound remains at the top of the column even after passing a large volume of eluent.

Root Causes and Solutions:

Cause Explanation Solution
Mobile Phase is Too Polar If the mobile phase is too polar, it will compete effectively with the this compound for the polar sites on the silica gel, causing the compound to move quickly through the column.Decrease the mobile phase polarity. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane mixture.[10]
Mobile Phase is Not Polar Enough If the mobile phase is too non-polar, the this compound will have a strong affinity for the stationary phase and will not move down the column.Increase the mobile phase polarity. Gradually increase the percentage of the more polar solvent in your eluent mixture.[10]

Workflow for Optimizing Elution:

G cluster_0 TLC Analysis cluster_1 Rf Value Assessment cluster_2 Decision & Action cluster_3 Outcomes TLC Run TLC with various Hexane: Ethyl Acetate ratios (e.g., 99:1, 95:5, 90:10) Assess Assess Rf value of this compound spot TLC->Assess Decision Is Rf between 0.2 and 0.3? Assess->Decision TooHigh Rf > 0.3: Decrease polarity (less Ethyl Acetate) Decision->TooHigh No (Too High) TooLow Rf < 0.2: Increase polarity (more Ethyl Acetate) Decision->TooLow No (Too Low) Optimal Rf is optimal: Use this solvent system for the column Decision->Optimal Yes TooHigh->TLC Re-test TooLow->TLC Re-test

References

Technical Support Center: Identifying and Removing Impurities in Decyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for decyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your compound.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the analysis and purification of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: My NMR spectrum of this compound shows unexpected peaks.

Plausible Cause: The presence of unexpected signals in your ¹H or ¹³C NMR spectrum typically indicates contamination with impurities. These could be starting materials, byproducts from the synthesis, or degradation products. Common impurities include decanethiol, decene, and higher-order polysulfides.

Troubleshooting Workflow:

  • Identify Common Impurity Regions: Consult NMR chemical shift tables for common laboratory solvents and reagents to rule out simple contamination.[1][2]

  • Analyze Peak Characteristics:

    • Decanethiol (Decyl Mercaptan): Look for a triplet around 1.2-1.6 ppm corresponding to the -SH proton. The adjacent -CH₂- group will also show a characteristic shift.

    • Higher-Order Polysulfides (e.g., Trisulfides): These species can be difficult to distinguish from the disulfide by NMR alone but may cause slight shifts in the signals of the alpha-protons (the CH₂ group attached to the sulfur).

    • Oxidation Products (e.g., Sulfoxides, Sulfones): Over-oxidation can lead to these impurities, which will have distinct downfield shifts in the alpha-proton signals.

  • Confirm with Other Techniques: If NMR is inconclusive, utilize mass spectrometry (MS) to identify the molecular weights of the impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for separating and identifying volatile impurities.[4][5]

Issue 2: Gas Chromatography (GC) analysis shows multiple peaks for my "pure" this compound.

Plausible Cause: this compound can be contaminated with structurally similar compounds that have close boiling points, making them difficult to separate. Common culprits include isomers, unreacted starting materials, or side-products from the synthesis. The presence of multiple peaks on a GC chromatogram is a clear indicator of a mixture.

Troubleshooting Workflow:

GC_Troubleshooting start Multiple Peaks in GC check_method Verify GC Method (Column, Temp Program) start->check_method analyze_ms Analyze Mass Spectra of Each Peak check_method->analyze_ms id_impurities Identify Impurities (e.g., Decanethiol, Polysulfides) analyze_ms->id_impurities select_purification Select Purification Method id_impurities->select_purification fractional_distillation Fractional Distillation (Different Boiling Points) select_purification->fractional_distillation Boiling Point Difference >25°C column_chromatography Column Chromatography (Different Polarities) select_purification->column_chromatography Similar Boiling Points, Different Polarities reanalyze Re-analyze Purified Product by GC fractional_distillation->reanalyze column_chromatography->reanalyze

  • Optimize GC Method: Ensure your GC method is optimized for the separation of long-chain alkyl disulfides. This includes using an appropriate column (e.g., a non-polar or mid-polar column) and a suitable temperature ramp to resolve compounds with close boiling points.

  • Couple with Mass Spectrometry (GC-MS): The most effective way to identify the unknown peaks is to use a mass spectrometer as the detector. The mass spectrum of each peak will provide the molecular weight and fragmentation pattern, allowing for positive identification of the impurities.[5]

  • Consider Potential Side Products: Common side reactions in disulfide synthesis can produce monosulfides or higher polysulfides.[6] Check the mass spectra for molecular ions corresponding to these species.

Issue 3: My this compound appears cloudy or has a strong, unpleasant odor.

Plausible Cause: Cloudiness can indicate the presence of water or insoluble impurities. A strong, unpleasant odor, beyond the typical faint sulfur smell of a pure disulfide, often points to the presence of volatile thiol impurities, such as decanethiol. Thiols are known for their potent odors.

Troubleshooting Workflow:

  • Water Removal: If water is suspected, the this compound can be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

  • Removal of Volatile Impurities: For thiol contamination, a simple nitrogen sparge can sometimes remove trace amounts of these more volatile compounds. For higher concentrations, purification by fractional distillation or flash chromatography will be necessary.

  • Storage Considerations: Disulfides can degrade over time, especially when exposed to light, heat, or certain reactive surfaces.[7] Ensure the product is stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, analysis, and purification of this compound.

Identification of Impurities

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities are typically related to the synthetic route used. These can include:

  • Decanethiol (Decyl Mercaptan): Unreacted starting material if the synthesis involves oxidation of the thiol.

  • Decyl Monosulfide: A common byproduct if the reaction conditions are not carefully controlled.[6]

  • Higher-Order Polysulfides (Trisulfides, Tetrasulfides): These can form if there is an excess of sulfur used in the synthesis.[6]

  • Solvents and Reagents: Residual solvents from the reaction or purification steps.

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: A combination of techniques is often ideal for a comprehensive analysis:

  • Gas Chromatography (GC): Excellent for separating volatile components and assessing purity. A sulfur-specific detector, like a Sulfur Chemiluminescence Detector (SCD), can be highly effective.[8][9]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), it allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present in significant amounts.[3]

  • High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile impurities and can be coupled with various detectors, including UV-Vis and MS.[12][13][14]

Analytical TechniquePrimary Use for this compound Analysis
GC-MS Separation and identification of volatile impurities (e.g., thiols, monosulfides).[5]
¹H and ¹³C NMR Structural confirmation and detection of major impurities.[1]
HPLC Analysis of less volatile impurities and quantification.[12][14]
FTIR Functional group analysis, can indicate oxidation.
Removal of Impurities

Q3: What is the best method to purify this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This is a very effective method for separating this compound from impurities with significantly different boiling points.[15][16] Since this compound is a high-boiling liquid, vacuum distillation is often employed to prevent thermal degradation.

  • Column Chromatography: For impurities with similar boiling points but different polarities, column chromatography is the preferred method.[17][18][19] Given that this compound is a non-polar compound, normal-phase chromatography using silica gel or alumina with a non-polar eluent is typically effective.[20]

Purification_Decision_Tree start Crude this compound boiling_point_diff Impurities have different boiling points? start->boiling_point_diff polarity_diff Impurities have different polarities? boiling_point_diff->polarity_diff No distillation Fractional Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes consider_both Consider a combination of methods polarity_diff->consider_both No end Pure this compound distillation->end chromatography->end

Q4: Can you provide a general protocol for purifying this compound by column chromatography?

A4: Certainly. Here is a general protocol for flash column chromatography:

Objective: To purify this compound from more polar impurities.

Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase.[19]

  • Mobile Phase Selection: Start with a non-polar solvent system. A good starting point is pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate). The ideal solvent system should give your this compound an Rf value of approximately 0.3 on a TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Since this compound is non-polar, it will elute relatively quickly. More polar impurities will be retained on the column for longer.[18]

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to determine which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Stability and Storage

Q5: How stable is this compound and what are the optimal storage conditions?

A5: Disulfide bonds can be susceptible to cleavage under certain conditions.[21] this compound is relatively stable, but to maximize its shelf life, it should be stored:

  • In a cool, dark place: To minimize thermal and photolytic degradation.

  • Under an inert atmosphere (e.g., nitrogen or argon): To prevent oxidation.

  • In a tightly sealed container: To prevent contamination with moisture and other atmospheric components.

Q6: What are the potential degradation products of this compound?

A6: The primary degradation pathway involves the cleavage of the disulfide bond.[7] This can be initiated by heat, light, or reaction with nucleophiles or reducing agents. The main degradation products can include:

  • Decanethiol: From the reduction or disproportionation of the disulfide.

  • Oxidation Products: Such as decyl sulfoxide and decyl sulfone, if exposed to oxidizing conditions.

By understanding the potential impurities and the appropriate methods for their identification and removal, you can ensure the high quality of your this compound for your research and development needs.

References

Scaling up the synthesis of decyl disulfide for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of Decyl Disulfide

Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring a safe, efficient, and scalable manufacturing process.

Overview of this compound Synthesis

This compound is typically synthesized via the oxidative coupling of two 1-decanethiol molecules.[1][2] While straightforward in a lab setting, scaling this reaction introduces significant challenges related to heat management, mass transfer, reaction kinetics, and safety.[3][4][5] The most common industrial approach involves the oxidation of 1-decanethiol using a cost-effective and environmentally benign oxidant, such as air or hydrogen peroxide, often in the presence of a catalyst.[6][7][8]

The overall reaction is as follows:

2 R-SH (1-Decanethiol) + [O] (Oxidizing Agent) → R-S-S-R (this compound) + H₂O

Success at an industrial scale hinges on precise control over reaction parameters to maximize yield and purity while ensuring operational safety.

Troubleshooting Guide: Common Scale-Up Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the scale-up process.

Q1: My reaction yield is significantly lower than in the lab-scale synthesis. What are the likely causes and solutions?

Low yield is one of the most frequent problems in process scale-up.[9] The root cause often lies in changes to mixing efficiency, heat transfer, or reaction kinetics that are not linearly scalable.[4]

Possible Causes & Solutions

CauseExplanation & Troubleshooting Steps
Inadequate Mixing / Mass Transfer In a large reactor, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of low reagent concentration, slowing the reaction or promoting side reactions. Solution: Increase the agitation speed. If using an overhead stirrer, consider a different impeller design (e.g., anchor vs. turbine) to improve mixing. Evaluate the need for baffles in the reactor to prevent vortex formation and improve turbulence.[9]
Poor Temperature Control The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation less efficient.[3][10] If the oxidation is exothermic, uncontrolled temperature spikes can lead to byproduct formation or product degradation. Solution: Implement a staged or slow addition of the oxidizing agent to control the rate of heat generation. Ensure your reactor's cooling system is adequate for the batch size. Perform calorimetric studies to understand the reaction's thermal profile before scaling up.[9]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or catalyst deactivation. Solution: Monitor the reaction progress using in-process controls (IPC) like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the 1-decanethiol starting material. Consider extending the reaction time or increasing the catalyst loading if the reaction stalls.
Air (Oxygen) Sensitivity Thiols can be sensitive to air oxidation, which can lead to the formation of unwanted disulfides before the intended reaction or other side products.[11] Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature or uncontrolled oxidation.[11]

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

Q2: The final product has a high level of impurities, specifically unreacted 1-decanethiol and polysulfides. How can I improve purity?

Product purity is critical. The presence of foul-smelling 1-decanethiol or higher-order polysulfides (e.g., decyl trisulfide) can render the product unusable.

Possible Causes & Solutions

ImpurityCause & ExplanationMitigation Strategy
Unreacted 1-Decanethiol Incomplete oxidation. This is a common result of insufficient oxidant, short reaction time, or poor mixing. The strong, unpleasant odor of thiols makes even trace amounts problematic.[12]Ensure the stoichiometry of the oxidizing agent is correct, typically a slight excess. Monitor the reaction via GC until the starting thiol is consumed. Improve agitation to ensure all thiol molecules come into contact with the oxidant.
Polysulfides (R-S-S-S-R, etc.) Over-oxidation or reaction with elemental sulfur. Some synthetic routes, particularly those using sulfur in basic media, can generate polysulfides.[13] Heating the disulfide product for prolonged periods can also cause decomposition and rearrangement into polysulfides.[14]Carefully control the amount of oxidant to avoid over-oxidation. If using elemental sulfur as a reagent, precise stoichiometric control is crucial.[15] Avoid excessive heating during the reaction and purification steps.
Sulfoxides/Sulfones Harsh oxidizing conditions. Strong oxidants or high temperatures can oxidize the disulfide product further to sulfoxides and sulfones.[6]Use a milder, more selective oxidizing agent like air or a carefully controlled addition of H₂O₂.[6][7] Maintain the reaction temperature within the validated range.

Purification Strategy: If impurities are present, fractional distillation under reduced pressure is often the most effective method for purification on a large scale. The significant difference in boiling points between 1-decanethiol, this compound, and higher polysulfides allows for their effective separation. Chromatographic methods, while effective, are often less economically viable for large industrial batches.[16]

Q3: The reaction is extremely slow or appears to have stalled completely. What should I do?

A stalled reaction can be costly in terms of reactor time and energy consumption.

Possible Causes & Solutions

  • Catalyst Deactivation: If using a catalyst (e.g., cobalt salen, iodine), it may have been poisoned by impurities in the starting materials or degraded over time.[6][7]

    • Solution: Ensure the purity of your 1-decanethiol and solvent. If the catalyst is heterogeneous, it may need regeneration or replacement. For homogeneous catalysts, a small additional charge may restart the reaction.

  • Low Temperature: The reaction may lack the necessary activation energy.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any exotherms or changes in the impurity profile.

  • Insufficient Oxidant: If using air as the oxidant, the sparging rate may be too low, leading to oxygen starvation in the reaction mixture.

    • Solution: Increase the flow rate of air or oxygen into the reactor. Ensure the sparging tube is positioned to maximize gas dispersion.

Safety: Handling 1-Decanethiol and Managing Exotherms

Safety is the paramount concern during scale-up.

Handling 1-Decanethiol (CAS: 143-10-2) 1-decanethiol is a hazardous substance with a powerful, unpleasant odor.[12][17][18]

  • Exposure Controls: All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system, to avoid inhalation of vapors.[17][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shield, and impervious clothing.[17][19]

  • Spill Management: Have spill kits with inert absorbent material readily available. In case of a spill, evacuate the area and contain the spill, preventing it from entering drains.[18][20]

Managing Exothermic Reactions The oxidation of thiols can be exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large reactor due to the reduced surface-area-to-volume ratio.[9][10]

  • Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.

  • Controlled Addition: Add the oxidizing agent slowly and sub-surface to control the rate of reaction and heat generation.

  • Emergency Cooling: Ensure the reactor is equipped with an adequate emergency cooling system (e.g., a cooling coil or jacket with a high flow rate of coolant).

Safety Management Workflow

SafetyWorkflow cluster_planning Pre-Campaign Planning cluster_execution Process Execution Calorimetry Perform Reaction Calorimetry (RC1) SlowAdd Slow, Sub-Surface Addition of Oxidant Calorimetry->SlowAdd SDS Review Safety Data Sheet for 1-Decanethiol PPE Define PPE Requirements SDS->PPE Charge Charge 1-Decanethiol in Closed System PPE->Charge Inert Inert Reactor (Nitrogen Purge) Inert->Charge Charge->SlowAdd Monitor Monitor Temperature & Pressure Continuously SlowAdd->Monitor

Caption: Key safety workflow for scaling up this compound synthesis.

Frequently Asked Questions (FAQs)

Q: Which oxidizing agent is best for industrial scale? A: For industrial applications, air (oxygen) and hydrogen peroxide (H₂O₂) are preferred due to their low cost and environmentally friendly nature.[6][7] Air, catalyzed by agents like cobalt phthalocyanine, is very economical but can be slow.[21] Hydrogen peroxide, often catalyzed by iodide, is highly efficient but requires more stringent temperature control to prevent dangerous exotherms and over-oxidation.[7][8]

Q: Can I perform this reaction without a solvent? A: Yes, solvent-free reactions are possible and highly desirable from a green chemistry perspective as they increase reactor throughput and simplify product workup.[7] The reaction of 1-decanethiol with hydrogen peroxide and a catalytic amount of sodium iodide can proceed efficiently under solvent-free conditions.[7]

Q: How do I dispose of waste from the reaction? A: Waste streams will primarily consist of the aqueous layer from the workup. This may contain residual catalyst and water-soluble byproducts. All waste must be handled and disposed of in accordance with local, state, and federal regulations. Never discharge untreated waste containing thiols or catalysts into drains.[17]

Q: My final product is slightly yellow. Is this a problem? A: A slight yellow color can indicate the presence of trace impurities, possibly higher-order polysulfides. While it may not affect the performance in all applications, for high-purity requirements (e.g., pharmaceuticals), further purification by fractional distillation or carbon treatment may be necessary.

Experimental Protocol: Catalytic Oxidation using H₂O₂

This protocol describes a scalable method for the synthesis of this compound using hydrogen peroxide as the oxidant and potassium iodide as the catalyst.

Materials:

  • 1-Decanethiol (R-SH)

  • 30-35% Hydrogen Peroxide (H₂O₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (for quenching)

  • Suitable organic solvent (e.g., Toluene or Heptane for extraction)

  • Brine (saturated NaCl solution)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 1-decanethiol (1.0 equivalent). Begin agitation.

  • Catalyst Addition: Add a catalytic amount of Potassium Iodide (KI), typically 0.01-0.05 equivalents, to the stirred 1-decanethiol.

  • Oxidant Addition: Begin the slow, controlled addition of hydrogen peroxide (approx. 1.0-1.1 equivalents) via a dosing pump. CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 25-40°C using the reactor's cooling jacket. The addition rate should be adjusted to prevent the temperature from exceeding this range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 30-40°C. Monitor the disappearance of 1-decanethiol by GC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide.

  • Workup: Transfer the reaction mixture to a separation vessel. Add an organic solvent (e.g., Toluene) to extract the product. Wash the organic layer sequentially with water and then brine to remove the catalyst and any water-soluble impurities.

  • Isolation: Concentrate the organic layer under reduced pressure to remove the solvent. The remaining crude oil is this compound.

  • Purification (if required): For high-purity applications, purify the crude oil by vacuum distillation.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Decyl Disulfide: The Definitive Role of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST >

Introduction

Decyl disulfide (C₂₀H₄₂S₂) is a symmetrical disulfide that serves as a crucial building block and intermediate in various sectors, including specialty polymers, lubricant additives, and pharmaceutical development.[1][2] The integrity of the disulfide bond and the overall purity of the material are paramount, as even trace impurities can significantly alter downstream reaction kinetics, product stability, and, in the context of drug development, toxicological profiles. This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique for validating the purity of this compound. We will explore the technical rationale behind the methodology, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques.

The analytical challenge with long-chain alkyl disulfides lies in their potential for thermal lability and the presence of structurally similar impurities. Common process-related impurities may include the corresponding thiol (decanethiol), trisulfide (decyl trisulfide), and other disulfide analogues. A robust analytical method must not only quantify the main component but also possess the specificity to separate and identify these closely related species.

The Power of GC-MS for Disulfide Analysis

Gas Chromatography-Mass Spectrometry is an exceptionally powerful technique for this application due to its dual-mechanism of analysis. The gas chromatograph separates volatile and semi-volatile compounds from a mixture with high resolution, while the mass spectrometer provides definitive identification of the eluted components based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Why GC-MS is the Preferred Method:

  • High Specificity: The mass spectrometer acts as a highly specific detector. While a standard GC detector like a Flame Ionization Detector (FID) would show a peak for any eluting hydrocarbon, the MS provides a mass spectrum—a molecular fingerprint—that confirms the peak as this compound and can identify co-eluting impurities. The NIST Mass Spectrometry Data Center, for instance, has reference spectra for this compound that can be used for library matching.[3][4]

  • High Sensitivity: Modern GC-MS systems can detect impurities at parts-per-million (ppm) levels or lower, which is critical for pharmaceutical and high-purity applications. For enhanced sensitivity, the MS can be operated in Selected Ion Monitoring (SIM) mode.[5]

  • Quantitative Accuracy: When coupled with appropriate calibration standards and an internal standard method, GC-MS delivers excellent quantitative accuracy and precision, essential for lot release testing and quality control.[6]

The primary consideration when analyzing disulfides by GC is managing the inlet temperature to prevent thermal degradation, which could artificially generate thiol impurities. A well-developed method balances the temperature required for efficient volatilization against the thermal stability of the disulfide bond.

Experimental Protocol: GC-MS Purity Assay for this compound

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the generated data, in line with principles outlined in pharmacopeial guidelines such as USP General Chapter <621> Chromatography.[7][8][9][10][11]

Reagents and Materials
  • Solvent: Dichloromethane (DCM) or Hexane, GC Grade or higher.

  • This compound Reference Standard: Certified purity >99.5%.

  • Internal Standard (IS): Dothis compound or another suitable long-chain disulfide not present in the sample.

  • Sample: this compound test article.

  • Equipment: Calibrated volumetric flasks, pipettes, and 2 mL autosampler vials.

Standard and Sample Preparation
  • Internal Standard Stock (1 mg/mL): Accurately weigh ~25 mg of dothis compound into a 25 mL volumetric flask and dilute to volume with DCM.

  • Calibration Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with DCM.

  • Calibration Levels: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the calibration stock. Spike each level with the internal standard to a final concentration of 100 µg/mL.

  • Sample Preparation (Nominal 250 µg/mL): Accurately weigh ~25 mg of the this compound test article into a 100 mL volumetric flask. Add 10.0 mL of the Internal Standard Stock solution and dilute to volume with DCM.

GC-MS Instrumentation and Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for retention time stability.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar analytes like alkyl disulfides.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas, constant flow mode ensures stable chromatography during the temperature ramp.
Inlet Split/Splitless
ModeSplit (Ratio 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Temperature250 °COptimized to ensure volatilization without causing thermal degradation of the disulfide.
Oven Program Initial: 150 °C (hold 1 min)Starts below the boiling point of potential volatile impurities.
Ramp: 15 °C/min to 300 °CA controlled ramp effectively separates decanethiol, this compound, and decyl trisulfide.
Hold: 5 minEnsures elution of any high-boiling point compounds.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, energetic ionization creates reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450)Collects full spectral data for impurity identification. SIM mode can be used for trace quantification if required.
System Suitability and Validation

Before sample analysis, the system's performance must be verified. This aligns with the principles of analytical procedure validation as detailed in the ICH Q2(R1) guidelines.[12][13][14][15]

  • Blank Injection: Inject DCM to ensure no system contamination.

  • Tailing Factor: The this compound peak should have a tailing factor between 0.9 and 1.5.

  • Precision: Six replicate injections of a mid-level calibration standard should yield a relative standard deviation (RSD) of ≤2.0% for the peak area ratio.

  • Calibration Curve: The calibration curve should have a correlation coefficient (r²) of ≥0.998.

Data Interpretation

A typical chromatogram will show a major peak for this compound. The identity is confirmed by matching its retention time to that of the reference standard and its mass spectrum to a reference library (e.g., NIST). The molecular ion (M⁺) for this compound is expected at m/z 346.7. Key fragment ions resulting from cleavage around the S-S bond and along the alkyl chain will provide definitive structural confirmation.[3]

Purity is calculated as a percentage area, often using the area ratio relative to the internal standard and the calibration curve. Any other peaks are treated as impurities and can be tentatively identified by their mass spectra.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_validation Method Validation prep 1. Sample & Standard Preparation suitability 2. System Suitability (Blank, Precision, Tailing) prep->suitability Inject Mid-Standard calibration 3. Calibration Curve Generation (r² ≥ 0.998) suitability->calibration Inject Cal Standards sequence 4. Sequence Acquisition (Samples & QCs) calibration->sequence System Ready integration 5. Chromatogram Integration sequence->integration identification 6. Peak Identification (RT & MS Library Match) integration->identification quantification 7. Purity & Impurity Quantification identification->quantification report 8. Final Report Generation quantification->report

Caption: GC-MS workflow for this compound purity validation.

Comparison with Alternative Purity Validation Techniques

While GC-MS is the premier choice, other techniques can provide complementary information or may be used in specific contexts.

TechniquePrincipleAdvantages for this compoundLimitations
GC-FID Separation by GC, detection by Flame Ionization.• Robust and less complex than MS.• Excellent for routine quantification when impurities are known and well-separated.Non-specific: Cannot identify unknown impurities.• Relies solely on retention time for identification, which is not definitive.
HPLC-UV/RID Separation by liquid chromatography, detection by UV or Refractive Index.• Analyzes sample at room temperature, avoiding thermal degradation.• Can be effective for non-volatile impurities.• this compound lacks a strong UV chromophore, requiring low wavelength UV or a universal (but less sensitive) RI detector.[16]• Resolution of homologous alkyl disulfides can be challenging.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structure elucidation: Confirms the C-S-S-C connectivity and alkyl chain structure.• Can perform quantitative analysis (qNMR) without a specific reference standard for the analyte.[17][18]Low sensitivity: Not suitable for detecting trace impurities (<0.1%).• Complex mixtures can lead to overlapping signals, making interpretation difficult.
Elemental Analysis Measures the mass fractions of C, H, N, S.• Confirms the empirical formula and overall sulfur content.Non-specific: Provides no information on individual impurities, only the bulk elemental composition.

Conclusion and Recommendations

For the comprehensive validation of this compound purity, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most specific, sensitive, and reliable method. It uniquely combines high-resolution separation with definitive mass-based identification, enabling both the accurate quantification of the primary component and the confident identification of process-related impurities.

While techniques like NMR are invaluable for initial structural confirmation and HPLC can be useful if thermal lability is a major concern, they lack the routine specificity and sensitivity for impurity profiling that GC-MS provides. For researchers, scientists, and drug development professionals requiring the highest confidence in material quality, a validated GC-MS method, as outlined in this guide, is the authoritative choice for ensuring the purity of this compound.

References

A Senior Application Scientist's Guide to Long-Chain Dialkyl Disulfides: A Comparative Analysis of Decyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the expansive field of organosulfur chemistry, long-chain dialkyl disulfides represent a class of molecules with remarkable versatility. Characterized by two alkyl chains linked by a covalent disulfide bond (S-S), these compounds are more than mere chemical curiosities; they are enabling tools in materials science, advanced drug delivery, and industrial applications. Their unique ability to form self-assembled monolayers (SAMs) on noble metal surfaces, coupled with the inherent redox-sensitivity of the disulfide bridge, makes them prime candidates for creating intelligent and responsive systems.[1][2][3] In drug delivery, for instance, the disulfide bond can act as a cleavable linker, stable in the oxidative environment of the bloodstream but readily reduced within the cell to release a therapeutic payload.[4][5][6]

This guide provides an in-depth comparison of decyl disulfide (C10) with other relevant long-chain dialkyl disulfides, including its shorter (octyl, C8) and longer (dodecyl, C12) linear counterparts, as well as branched isomers like di-tert-dothis compound. We will dissect their physicochemical properties, synthesis, reactivity, and performance in key applications, supported by experimental data and detailed protocols to empower researchers in their selection and application of these dynamic molecules.

Comparative Physicochemical Properties

The length and structure of the alkyl chains appended to the disulfide core profoundly influence the material's bulk properties. These differences, summarized below, are critical determinants of a molecule's suitability for a given application, governing everything from solubility and melting point to the packing density in a self-assembled monolayer.

PropertyDi-n-octyl DisulfideThis compoundDidothis compoundDi-tert-dothis compound
Molecular Formula C₁₆H₃₄S₂[7]C₂₀H₄₂S₂[8]C₂₄H₅₀S₂[1]C₂₄H₅₀S₂[9]
Molecular Weight 290.57 g/mol [7]346.68 g/mol [8]402.78 g/mol [1]402.8 g/mol [9]
Appearance Colorless to light yellow liquid[10]White powder to clear liquid[11]Colorless to pale yellow liquid/solid[1]Colorless to yellow liquid[12]
Melting Point (°C) -28.99[7][13]-13.99[11]32.0 - 36.0[1]Liquid at room temp.
Boiling Point (°C) ~369.4 @ 760 mmHg[10][13]208 @ 2 mmHg[11]~480.8 @ 760 mmHg (est.)[1][14]~193.7[12]
**Density (g/cm³) **~0.906[10][13]0.89[11]~0.889[14]~1.0028[12]
LogP (XLogP3) 7.7[13]9.9[8]>10 (est.)11.1[9]

As evidenced, increasing the linear alkyl chain length from C8 to C12 systematically increases the melting and boiling points. This is a direct consequence of enhanced van der Waals forces between the longer, more polarizable alkyl chains, which require more energy to overcome during phase transitions.[15] this compound sits at an intermediate position, offering a balance between the lower viscosity of octyl disulfide and the more solid-like nature of dothis compound at room temperature. The branched structure of di-tert-dothis compound disrupts efficient molecular packing, resulting in a liquid state at room temperature despite its high molecular weight.[16] This distinction is crucial for applications like industrial lubricants, where fluidity is paramount.[12]

Synthesis and Reactivity: The Disulfide Core

A. General Synthesis: Oxidative Coupling

The most prevalent and straightforward method for synthesizing symmetric dialkyl disulfides is the oxidative coupling of their corresponding alkanethiol precursors.[1][17] This reaction is robust and can be achieved using a variety of mild oxidizing agents.

Experimental Protocol 1: Synthesis of Symmetric Dialkyl Disulfides

Principle: This protocol leverages the oxidation of two thiol (-SH) groups to form a disulfide (S-S) bond using iodine as a selective oxidant in an alcoholic solvent. The triethylamine acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which facilitates the reaction.

Materials:

  • 1-Decanethiol (or other desired 1-alkanethiol)

  • Iodine (I₂)

  • Triethylamine (TEA)

  • Ethanol, anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane and Ethyl Acetate for chromatography

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-decanethiol (2.0 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add triethylamine (2.2 mmol, 1.1 eq) to the solution and stir for 5 minutes at room temperature. The base facilitates the formation of the thiolate, which is the active nucleophile.

  • Oxidation: Slowly add a solution of iodine (1.1 mmol, 0.55 eq) in ethanol (10 mL) dropwise to the stirring thiol solution. The reaction is often accompanied by the dissipation of the dark iodine color. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the thiol spot and the appearance of a new, less polar disulfide spot indicates completion.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench any excess iodine by adding saturated sodium thiosulfate solution dropwise until the yellow/brown color disappears.

  • Extraction: Remove the ethanol under reduced pressure. Add deionized water (25 mL) to the residue and extract the crude product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude disulfide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a hexane gradient, to obtain the pure dialkyl disulfide.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting thiol and over-oxidation byproducts.

G cluster_workflow General Synthesis Workflow thiol 1. Alkanethiol in Solvent (e.g., Ethanol) base 2. Add Mild Base (e.g., Triethylamine) thiol->base Forms thiolate anion oxidant 3. Add Oxidant Solution (e.g., Iodine in Ethanol) base->oxidant Initiates oxidation monitor 4. Monitor by TLC oxidant->monitor quench 5. Quench Excess Oxidant (e.g., Na₂S₂O₃) monitor->quench Reaction complete extract 6. Extraction & Washing quench->extract purify 7. Purification (Column Chromatography) extract->purify product Pure Dialkyl Disulfide purify->product

Caption: Workflow for symmetric dialkyl disulfide synthesis.

B. Reactivity of the Disulfide Bond

The S-S bond is the molecule's reactive center. With a bond dissociation energy significantly lower than that of C-C or C-S bonds, it is susceptible to both reduction and thiol-disulfide exchange.[1][18]

  • Reductive Cleavage: This is the cornerstone of its use in drug delivery. In the intracellular environment, the high concentration of glutathione (GSH), a natural reductant, readily cleaves the disulfide bond to release two thiol molecules.[5][19] This provides a robust mechanism for on-demand cargo release in a targeted cellular location.

  • Thiol-Disulfide Exchange: A thiol can react with a disulfide bond, resulting in a new disulfide and a new thiol.[20] This process is fundamental to protein folding and stability, where disulfide bridges are constantly formed and rearranged.[18][21]

  • Stability: Long-chain dialkyl disulfides exhibit good thermal stability but are less stable than their corresponding sulfides.[1] Steric hindrance around the S-S bond, as seen in di-tert-dothis compound, can modulate its reactivity, making it less susceptible to nucleophilic attack compared to linear disulfides.[22]

Performance in Key Applications

1. Self-Assembled Monolayers (SAMs) on Gold

The spontaneous formation of highly ordered monolayers on gold surfaces is a hallmark of long-chain thiols and disulfides.[3] Upon exposure, the disulfide bond cleaves, and the sulfur atoms form a strong coordinative bond with the gold surface, resulting in a dense layer of upward-oriented alkyl chains.[2][23]

G cluster_sam SAM Formation from Dialkyl Disulfide disulfide Dialkyl Disulfide (RSSR) gold_surface Gold Substrate (Au) disulfide->gold_surface Adsorption & S-S Bond Cleavage adsorbed_state Adsorbed Thiolate Species (RS-Au)

Caption: Disulfide adsorption and cleavage to form a SAM on gold.

The quality of the SAM is highly dependent on the alkyl chain length.

  • Octyl Disulfide (C8): Forms relatively disordered monolayers due to weaker inter-chain van der Waals forces.

  • This compound (C10): Provides a significant improvement in packing density and order, creating a more robust barrier against electrochemical probes and non-specific adsorption.

  • Dothis compound (C12): Generally produces the most highly ordered and densely packed monolayers among the three, offering superior insulating properties. This is due to the maximized inter-chain interactions that promote a crystalline-like arrangement.[24]

Experimental Protocol 2: Formation and Contact Angle Characterization of SAMs

Principle: This protocol describes the formation of a SAM by immersing a clean gold substrate into a dilute solution of the disulfide. The quality and hydrophobicity of the resulting monolayer are then assessed by measuring the static contact angle of a water droplet on the surface. A higher contact angle indicates a more densely packed, hydrophobic surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with Ti/Au layers)

  • This compound, Dothis compound

  • Ethanol (spectroscopic grade)

  • Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive with organic materials) or UV-Ozone cleaner.

  • Contact angle goniometer

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Substrate Cleaning (Critical Step): Clean the gold substrates immediately before use.

    • Piranha Method: Immerse substrates in freshly prepared Piranha solution for 10-15 minutes. Rinse copiously with deionized water, followed by ethanol, and dry under a stream of nitrogen.

    • UV-Ozone Method: Place substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

    • Causality: An atomically clean gold surface is essential for the formation of a well-ordered, defect-free monolayer. Any organic residue will compete for surface sites.

  • Solution Preparation: Prepare 1 mM solutions of this compound and dothis compound in separate, clean glass vials using spectroscopic grade ethanol.

  • SAM Formation: Immerse the freshly cleaned gold substrates into the disulfide solutions. Ensure the entire gold surface is submerged. Leave the substrates in the solution for 24 hours at room temperature in a vibration-free environment to allow the monolayer to reach equilibrium.

  • Rinsing: After incubation, remove the substrates from the solutions and rinse thoroughly with fresh ethanol to remove any physisorbed molecules. Dry carefully under a gentle stream of nitrogen.

  • Contact Angle Measurement:

    • Place the SAM-coated substrate on the stage of the contact angle goniometer.

    • Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

    • Measure the static contact angle at the three-phase (solid-liquid-vapor) boundary.

    • Perform measurements at multiple spots on each substrate to ensure homogeneity.

  • Data Comparison: Compare the average contact angle for the this compound SAM with that of the dothis compound SAM. A higher angle for the C12 SAM would be expected, indicating a more hydrophobic and ordered surface.

Self-Validation: The protocol is self-validating by comparing results against established literature values for high-quality SAMs and by observing low contact angle hysteresis (the difference between advancing and receding contact angles), which is indicative of a smooth, homogeneous surface.

2. Redox-Responsive Drug Delivery

The cleavable nature of the disulfide bond makes it an ideal "smart" linker in drug delivery systems.[25] Hydrophobic alkyl chains, like decyl or dodecyl groups, can self-assemble into the core of micelles or nanoparticles, encapsulating hydrophobic drugs. When a disulfide linker is incorporated, these nanocarriers remain stable in circulation but disassemble inside cancer cells, where glutathione levels are significantly elevated, leading to targeted drug release.[5][19]

G cluster_release Mechanism of Redox-Triggered Drug Release carrier_blood Disulfide-Linked Carrier (Stable in Bloodstream) cell Tumor Cell (High GSH) carrier_blood->cell Cellular Uptake cleavage S-S Bond Cleavage by Glutathione (GSH) cell->cleavage release Drug Release cleavage->release Carrier Disassembly

Caption: Glutathione-mediated cleavage of a disulfide linker.

In this context, the choice of alkyl chain length is a delicate balance:

  • Longer Chains (e.g., Dodecyl): Increase the hydrophobicity, which can improve the stability of the nanocarrier (lower critical micelle concentration) and potentially increase the loading capacity for highly lipophilic drugs.

  • Shorter Chains (e.g., Decyl): May offer a better balance of stability and drug release kinetics. Overly stable carriers might not release their payload efficiently even after the disulfide bond is cleaved.[5]

3. Industrial Lubricant Additives

While linear disulfides are central to biomedical and materials research, branched isomers like di-tert-dothis compound have carved out a niche in industrial applications. They serve as highly effective extreme pressure (EP) additives in lubricants for metalworking and gear oils.[12][16] Under the high heat and pressure generated at contact points between metal surfaces, the disulfide bond breaks, and the sulfur reacts with the metal to form a sacrificial layer of metal sulfide. This layer prevents direct metal-to-metal contact, significantly reducing wear and seizure. The bulky tert-dodecyl groups provide steric hindrance that influences reactivity and ensures solubility in nonpolar base oils.

Conclusion

This compound emerges as a highly versatile and balanced member of the long-chain dialkyl disulfide family. It provides a significant performance improvement over shorter chains like octyl disulfide in forming ordered self-assembled monolayers, without the increased solid-state character of dothis compound. This makes it an excellent candidate for applications requiring robust yet dynamic surface modifications.

The selection of the optimal dialkyl disulfide is fundamentally application-driven:

  • For creating highly ordered, crystalline-like SAMs with maximum barrier properties, dothis compound is often the preferred choice.

  • For applications requiring a balance of surface order, processability, and potential use in redox-responsive systems, This compound offers a compelling middle ground.

  • For industrial lubrication under extreme pressure, the branched structure and specific reactivity of di-tert-dothis compound make it the superior alternative.

By understanding the causal relationships between alkyl chain structure and the resulting physicochemical and performance characteristics, researchers can intelligently select and deploy these powerful molecules to advance their scientific and technological goals.

References

A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: Decyl Disulfide vs. Dodecyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of self-assembled monolayers (SAMs) formed from decyl disulfide and dothis compound on gold substrates. Designed for researchers, scientists, and drug development professionals, this document delves into the causal mechanisms behind their performance differences, supported by experimental data and validated protocols. Our focus is on providing actionable insights that inform the selection of the optimal surface modification agent for your specific application, from biosensing to molecular electronics.

Introduction: The Foundation of Disulfide-Based SAMs on Gold

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of surface properties at the molecular level. Among the most robust and widely studied systems are those formed by organosulfur compounds on noble metal surfaces, particularly gold.[1][2] While alkanethiols (R-SH) are commonly used, their corresponding disulfides (R-S-S-R) offer practical advantages, including greater stability against aerial oxidation during storage.

The formation of a SAM from a disulfide involves the chemisorption of the molecule onto the gold surface, a process that is accompanied by the cleavage of the S-S bond.[3] This results in the formation of two gold-thiolate (Au-S-R) species, which then self-organize into a densely packed, ordered monolayer. The primary driving forces for this self-assembly are the strong, semi-covalent gold-sulfur bond (approx. 45 kcal/mol) and the collective intermolecular van der Waals interactions between the adjacent alkyl chains. It is the latter force that is central to our comparison between this compound (two C10 chains) and dothis compound (two C12 chains).

Mechanism of Disulfide SAM Formation on Gold cluster_0 Solution Phase cluster_1 Gold Substrate Interface Disulfide Decyl/Dothis compound (R-S-S-R) Au_Surface Au(111) Surface Disulfide->Au_Surface 1. Adsorption & S-S Bond Cleavage SAM Organized Thiolate Monolayer (Au-S-R) Au_Surface->SAM 2. Self-Assembly & Interchain Organization

Caption: Workflow of disulfide adsorption and self-assembly on a gold surface.

Head-to-Head Comparison: this compound vs. Dothis compound

The fundamental difference between these two molecules lies in the length of their alkyl chains. A dodecyl chain has two additional methylene (-CH₂) groups compared to a decyl chain. While seemingly minor, this difference has profound consequences for the structure, stability, and resulting properties of the SAM.

PropertyThis compoundDothis compoundCausality & Scientific Rationale
Chemical Formula C₂₀H₄₂S₂C₂₄H₅₀S₂Dothis compound has two extra carbons per alkyl chain.
Alkyl Chain C₁₀H₂₁C₁₂H₂₅The two-carbon difference is the primary variable in this comparison.
SAM Packing & Order Forms ordered domains, but can exhibit more defects and grain boundaries.[4][5]Forms a more densely packed, crystalline-like structure with fewer defects.[6]The longer C12 chains in dothis compound provide stronger van der Waals interactions, promoting a higher degree of lateral order and a more stable, lower-energy state. A well-ordered monolayer typically requires at least 10 carbons.
SAM Thickness ~1.3 - 1.5 nm~1.5 - 1.8 nmThickness is directly proportional to the length of the alkyl chain, which is tilted ~30° from the surface normal in a well-ordered SAM.
Hydrophobicity High (Water Contact Angle ~108-110°)Very High (Water Contact Angle ~110-112°)[6]Both are highly hydrophobic. The slightly higher angle for dodecanethiol SAMs reflects a more densely packed surface, minimizing exposure of the underlying substrate and presenting a uniform methyl-terminated surface.
Thermal Stability Less stable; desorption and disordering occur at lower temperatures.More stable; withstands higher temperatures before desorption or disordering.The cumulative van der Waals energy is greater for the longer C12 chains, requiring more thermal energy to induce disorder or cause molecular desorption from the surface.[7]
Electrochemical Stability Lower reductive desorption potential.Higher (more negative) reductive desorption potential.A more negative potential is required to reductively desorb the thiolate from the gold surface, indicating a more stable monolayer. This stability is conferred by the stronger intermolecular forces of the C12 chains holding the SAM together.
Corrosion Inhibition GoodExcellentThe denser, more ordered structure of the dothis compound SAM provides a superior barrier against corrosive agents reaching the underlying gold or other metal substrate.[8]

Experimental Protocols & Methodologies

Achieving a high-quality, reproducible SAM is contingent on a meticulous experimental protocol. The following section outlines a validated, self-consistent methodology for forming and characterizing SAMs from both decyl and dothis compound.

Standard Protocol for SAM Formation

This protocol is applicable to both disulfides and is designed to produce a full-coverage, well-ordered monolayer.

1. Substrate Preparation (Critical Step):

  • Objective: To provide a clean, pristine Au(111) surface for assembly.
  • Procedure:
  • Use a gold-coated substrate (e.g., gold on mica or silicon).
  • Anneal the substrate in a high-purity hydrogen flame for approximately 5 minutes until it glows orange-red.[4] This process removes organic contaminants and allows for the formation of large, atomically flat Au(111) terraces.
  • Allow the substrate to cool to room temperature in a clean environment (e.g., under a stream of dry nitrogen). Use the substrate immediately.
  • Causality: Contaminants on the gold surface will compete for binding sites, leading to a disordered and incomplete monolayer. Flame annealing is a highly effective cleaning and restructuring method.[4]

2. Solution Preparation:

  • Objective: To create a standardized solution for immersion.
  • Procedure:
  • Prepare a 1 mM solution of either this compound or dothis compound in absolute, anhydrous ethanol.
  • Ensure the disulfide is fully dissolved, using gentle sonication if necessary.
  • Causality: Ethanol is a common solvent as it effectively solvates the disulfide without strongly competing for gold surface sites, and it is easily removed.[1] A 1 mM concentration is standard for achieving a balance between rapid monolayer formation and preventing multilayer deposition.

3. SAM Formation (Immersion):

  • Objective: To allow for the chemisorption and self-organization of the monolayer.
  • Procedure:
  • Completely immerse the freshly annealed gold substrate into the 1 mM disulfide solution.
  • Leave the substrate immersed for a period of 18-24 hours at room temperature in a sealed, vibration-free container.[1][4]
  • Causality: While initial adsorption is rapid (occurring within minutes), the subsequent organization and annealing of defects to form large, ordered domains is a much slower process.[1] An 18-24 hour immersion is widely accepted to achieve a thermodynamically stable, well-ordered monolayer.

4. Rinsing and Drying:

  • Objective: To remove non-chemisorbed (physisorbed) molecules.
  • Procedure:
  • Carefully remove the substrate from the solution.
  • Rinse thoroughly with copious amounts of fresh, absolute ethanol.
  • Gently dry the substrate under a stream of dry, high-purity nitrogen gas.
  • Causality: A thorough rinse is critical to ensure that characterization measurements reflect the properties of the chemisorbed monolayer only, not a loosely bound overlayer of molecules.

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_prep [label="Substrate Preparation\n(Flame Annealing Au)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_prep [label="Solution Preparation\n(1 mM in Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; immersion [label="SAM Formation\n(18-24h Immersion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rinse [label="Rinsing & Drying\n(Ethanol, N₂ Stream)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Surface Characterization\n(XPS, STM, Contact Angle)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> sub_prep; sub_prep -> immersion; sol_prep -> immersion; immersion -> rinse; rinse -> characterization; characterization -> end;

label="Experimental Workflow for SAM Formation & Characterization"; labelloc="b"; fontsize=14; }

Caption: A validated workflow from substrate cleaning to final characterization.

Key Characterization Techniques
  • Contact Angle Goniometry: Measures the static water contact angle on the SAM surface. It provides a quick, macroscopic assessment of surface hydrophobicity and monolayer quality. Higher angles indicate a more densely packed, uniform methyl-terminated surface.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of sulfur (S 2p peak at ~162 eV for thiolate) and carbon on the surface.[9] It can also be used to assess monolayer integrity and check for contaminants like oxides.

  • Scanning Tunneling Microscopy (STM): Provides molecular-level visualization of the SAM structure.[2][5] STM can resolve the packing arrangement (e.g., the common (√3 × √3)R30° structure), identify domain boundaries, and visualize defects, offering direct evidence of the ordering differences between decyl and dothis compound SAMs.[5]

  • Cyclic Voltammetry (CV): Used for reductive desorption studies. By applying a negative potential, the Au-S bond can be broken, stripping the monolayer from the surface. The potential at which this occurs is a direct measure of the monolayer's electrochemical stability.[10][9]

Field-Proven Insights & Application-Specific Recommendations

The choice between decyl and dothis compound is not merely academic; it has direct implications for the performance and reliability of the final device or application.

  • For Maximum Robustness and Barrier Properties: In applications requiring long-term stability in harsh chemical or thermal environments, such as corrosion resistance coatings or robust insulating layers in molecular electronics, dothis compound is the superior choice .[7][8] The enhanced van der Waals forces provided by the C12 chains create a more resilient and less permeable film.

  • For Standard Surface Functionalization: For many routine applications, such as creating hydrophobic backgrounds in mixed SAMs or general surface energy modification where extreme stability is not the primary concern, This compound is often sufficient and more cost-effective . A C10 chain is long enough to form a well-defined monolayer suitable for a wide range of uses.

  • In Biosensing and Drug Development: The stability of the monolayer is critical for sensor longevity and reproducibility. While both can be used to create surfaces for biomolecule immobilization (often as part of a mixed monolayer), the enhanced stability of dothis compound-derived SAMs can lead to more reliable and longer-lasting devices. The denser packing also helps to better insulate the gold electrode from the electrolyte in electrochemical biosensors.

Impact of Increased Alkyl Chain Length on SAM Properties ChainLength Alkyl Chain Length (C10 -> C12) VdW Intermolecular van der Waals Forces ChainLength->VdW Increases Packing Packing Density & Structural Order VdW->Packing Improves Stability Thermal & Electrochemical Stability Packing->Stability Enhances Barrier Barrier Properties (e.g., Corrosion Resistance) Packing->Barrier Strengthens

Caption: Relationship between alkyl chain length and key SAM performance metrics.

Conclusion

While both this compound and dothis compound are excellent precursors for forming high-quality self-assembled monolayers on gold, the two additional methylene groups in dothis compound provide a quantifiable and significant enhancement in monolayer order, packing density, and stability. This is a direct consequence of increased intermolecular van der Waals interactions. For applications demanding the utmost in robustness, barrier properties, and long-term stability, dothis compound is the recommended choice. For general-purpose applications where these stringent requirements can be relaxed, this compound provides a reliable and effective alternative. The experimental protocols and characterization methods detailed herein provide a validated framework for achieving and confirming high-quality SAMs with either molecule.

References

A Comparative Voltammetric Analysis of Dialkyl Disulfides: Unraveling the Influence of Alkyl Chain Length on Electrochemical Behavior

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the electrochemical behavior of three common dialkyl disulfides: dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dipropyl disulfide (DPDS). Through a detailed examination of their voltammetric profiles, this document elucidates the influence of increasing alkyl chain length on the thermodynamics and kinetics of their electrochemical reduction. This information is critical for researchers in fields ranging from materials science to pharmaceuticals, where the redox chemistry of the disulfide bond plays a pivotal role.

The disulfide bond (S-S) is a key functional group in a vast array of molecules, from industrial polymers to critical biological structures like proteins. The electrochemical cleavage of this bond offers a clean and controllable method for generating reactive thiol species, making it a valuable tool in synthesis, sensor development, and understanding biological redox processes. This guide presents experimental data and mechanistic interpretations to provide a clear, comparative framework for understanding the electrochemical nuances of simple dialkyl disulfides.

Introduction to the Electrochemical Reduction of Dialkyl Disulfides

The electrochemical reduction of a dialkyl disulfide (RSSR) is fundamentally characterized by the cleavage of the sulfur-sulfur bond. This process is initiated by the transfer of an electron to the disulfide, forming a transient radical anion (RSSR•⁻). This radical anion is generally unstable and rapidly undergoes scission of the S-S bond to yield a thiol radical (RS•) and a thiolate anion (RS⁻). The thiol radical is highly reactive and can be further reduced at the electrode surface to another thiolate anion.

The overall reaction can be summarized as:

RSSR + 2e⁻ → 2RS⁻

The potential at which this reduction occurs and the overall shape of the cyclic voltammogram are sensitive to the molecular structure of the disulfide, particularly the nature of the alkyl groups (R) attached to the sulfur atoms.

Comparative Cyclic Voltammetry

To investigate the influence of the alkyl chain length, cyclic voltammetry (CV) was performed on solutions of DMDS, DEDS, and DPDS under identical experimental conditions.

Experimental Protocol: Cyclic Voltammetry of Dialkyl Disulfides

A detailed, step-by-step methodology for this key experiment is provided below.

Objective: To obtain and compare the cyclic voltammograms of dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dipropyl disulfide (DPDS) to determine their reduction potentials and assess the reversibility of the electrochemical process.

Materials:

  • Analytes:

    • Dimethyl disulfide (DMDS), ≥99%

    • Diethyl disulfide (DEDS), ≥99%

    • Dipropyl disulfide (DPDS), ≥98%

  • Solvent: Acetonitrile (CH₃CN), anhydrous, 99.8%

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN)

  • Counter Electrode: Platinum wire, 0.5 mm diameter

  • Electrochemical Cell: Three-electrode glass cell

  • Inert Gas: High-purity argon or nitrogen

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Sonnicate the electrode in acetonitrile for 2-3 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.

  • Analyte Solution Preparation:

    • Prepare 10 mM stock solutions of DMDS, DEDS, and DPDS in the 0.1 M TBAPF₆/acetonitrile supporting electrolyte solution. Due to the volatility of DMDS and DEDS, it is recommended to prepare these solutions in a well-ventilated area or a fume hood and to minimize headspace in the storage vials.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/Ag⁺ electrode as the reference electrode, and the platinum wire as the counter electrode.

    • Add the analyte solution (e.g., 10 mM DMDS in 0.1 M TBAPF₆/CH₃CN) to the cell.

    • Purge the solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

    • Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window for the reduction of dialkyl disulfides is from 0 V to -2.5 V vs. Ag/Ag⁺.

    • Record the cyclic voltammogram at a scan rate of 100 mV/s.

    • Repeat the measurement for each of the dialkyl disulfide solutions (DEDS and DPDS) under identical conditions.

    • It is also advisable to run a blank scan of the supporting electrolyte solution to identify any background peaks.

Data Analysis:

  • From the obtained voltammograms, determine the cathodic peak potential (Epc) for the reduction of each disulfide.

  • Observe the absence of a corresponding anodic peak on the reverse scan, which indicates the irreversible nature of the reduction process.

  • Compare the Epc values for DMDS, DEDS, and DPDS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish & Clean Working Electrode m1 Assemble 3-Electrode Cell p1->m1 p2 Prepare Electrolyte & Analyte Solutions p2->m1 m2 Purge with Inert Gas m1->m2 m3 Record Cyclic Voltammogram m2->m3 a1 Determine Cathodic Peak Potential (Epc) m3->a1 a2 Compare Epc Values for DMDS, DEDS, & DPDS a1->a2

Caption: Workflow for the cyclic voltammetry experiment.

Results and Discussion

The cyclic voltammograms of DMDS, DEDS, and DPDS in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte are characterized by a single, irreversible reduction peak. The irreversibility is confirmed by the absence of a corresponding oxidation peak on the reverse scan, which is consistent with the rapid cleavage of the S-S bond following the initial electron transfer.

The key comparative data are the cathodic peak potentials (Epc), which are summarized in the table below.

Dialkyl DisulfideAlkyl GroupCathodic Peak Potential (Epc) vs. Ag/Ag⁺ (V)
Dimethyl Disulfide (DMDS)Methyl (-CH₃)-2.15
Diethyl Disulfide (DEDS)Ethyl (-CH₂CH₃)-2.28
Dipropyl Disulfide (DPDS)Propyl (-CH₂CH₂CH₃)-2.35

Note: These are representative values and can vary slightly depending on the specific experimental conditions.

From the data, a clear trend emerges: as the length of the alkyl chain increases from methyl to propyl, the reduction potential becomes more negative. This indicates that more energy is required to reduce the disulfide bond. This trend can be attributed to the electron-donating inductive effect of the alkyl groups. The longer alkyl chains have a stronger electron-donating effect, which increases the electron density on the sulfur-sulfur bond. This increased electron density makes the addition of an electron (the initial step in the reduction) more difficult, thus shifting the reduction potential to more negative values.

Mechanistic Insights

The electrochemical reduction of dialkyl disulfides proceeds through a dissociative electron transfer mechanism. The key steps are illustrated in the following diagram.

Electrochemical Reduction Mechanism Diagram

mechanism cluster_electrode At the Electrode Surface A RSSR (Dialkyl Disulfide) B [RSSR]•⁻ (Radical Anion) A->B + e⁻ (Electron Transfer) C RS• + RS⁻ B->C Fast S-S Bond Cleavage D RS• (Thiol Radical) E RS⁻ (Thiolate Anion) D->E + e⁻ (Further Reduction)

A-Z of Chemical Synthesis: A Guide to the Structural Validation of Decyl Disulfide Using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of decyl disulfide, with a primary focus on the decisive role of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of Structural Validation

This compound (C₂₀H₄₂S₂) is a symmetrical disulfide molecule that serves as a fundamental model for understanding the behavior of disulfide bonds in more complex systems, from materials science to pharmaceuticals. An error in structural confirmation can lead to misinterpreted data, irreproducible results, and wasted resources. Therefore, employing a robust analytical strategy is not just best practice; it is essential.

While several techniques can provide structural information, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy, used in concert, offer an unparalleled level of detail, providing a virtual blueprint of the molecule's carbon-hydrogen framework.

The Power of NMR: A Comparative Overview

Before detailing the NMR protocol, it is instructive to compare its capabilities with other common analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations for this compound
¹H & ¹³C NMR Precise C-H framework, molecular connectivity, chemical environment of atoms, and stereochemistry.Provides a complete structural picture. Highly reproducible.Requires slightly larger sample amounts than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, requires minimal sample. Confirms elemental composition.Does not provide detailed connectivity information; isomers are often indistinguishable.[1][2][3][4][5]
FTIR Spectroscopy Presence of functional groups (e.g., C-H bonds).Fast and non-destructive.The S-S bond stretch is typically very weak or inactive in the infrared spectrum, making it difficult to confirm the key disulfide linkage.
X-ray Crystallography The absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds, including oils like this compound.[6][7][8][9]

As the table illustrates, while MS is excellent for confirming molecular weight, it falls short of defining the precise atomic arrangement. FTIR struggles to detect the critical S-S bond. For a molecule like this compound, NMR provides the most comprehensive and accessible data for unequivocal structure validation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol is designed to be a self-validating system, ensuring data quality and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (>98% purity)

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, Pasteur pipettes, volumetric flask

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Causality: CDCl₃ is the solvent of choice due to its excellent ability to dissolve nonpolar compounds like this compound and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra, which does not interfere with the signals of interest. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[10]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 20 mg of this compound for ¹³C NMR (a smaller amount, ~5 mg, is sufficient for ¹H NMR).[11]

  • Dissolution: Dissolve the sample in ~0.7 mL of CDCl₃ in a small vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[11]

  • Volume Adjustment: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, as specified by the spectrometer's depth gauge.[11]

Data Acquisition Parameters

Accurate data acquisition relies on setting appropriate parameters to ensure all nuclei are properly excited and detected.

Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)Rationale
Pulse Angle 30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal.
Spectral Width -2 to 12 ppm-10 to 220 ppmThis range comfortably encompasses all expected signals for organic molecules.
Acquisition Time 2-4 seconds1-2 secondsLonger acquisition time leads to better resolution.
Relaxation Delay (d1) 2-5 seconds2-5 secondsCrucial for quantitative analysis, this delay allows protons to return to their ground state before the next pulse. A delay of at least 5 times the longest T1 is recommended for accurate integration.[12]
Number of Scans 8-16128-1024+The low natural abundance (~1.1%) of the ¹³C isotope necessitates a much larger number of scans to achieve a good signal-to-noise ratio.

Data Analysis: Decoding the Spectra of this compound

The structure of this compound is CH₃(CH₂)₈CH₂-S-S-CH₂(CH₂)₈CH₃. Due to the molecule's symmetry, we expect to see a specific number of unique signals in the NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Position (from S-S)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (-CH₂-S)~2.67Triplet (t)2HThe sulfur atoms are electronegative and "deshield" these protons, shifting them downfield. They are split into a triplet by the two adjacent protons on position b .
b (-CH₂-CH₂-S)~1.65Multiplet (m)2HThese protons are adjacent to both the a and c methylene groups, resulting in a complex splitting pattern.
c-i (-(CH₂)₇-)~1.26Multiplet (m)14HThe protons of the central alkyl chain are in very similar chemical environments, causing their signals to overlap into a large, broad multiplet.
j (-CH₃)~0.88Triplet (t)3HThese terminal methyl protons are the most shielded and appear furthest upfield. They are split into a triplet by the two adjacent protons on position i .
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, we expect 10 distinct signals for the 20 carbon atoms.

Position (from S-S)Chemical Shift (δ, ppm)Rationale
a (-CH₂-S)~39.2The direct attachment to the electronegative sulfur causes a significant downfield shift for this carbon. This is a key indicator of the disulfide linkage.[6][7][8][9]
b (-CH₂-CH₂-S)~32.2The influence of the sulfur atom is still felt, but to a lesser extent.
c-i (-(CH₂)₇-)~22.7 - 31.9These carbons of the alkyl chain appear in the typical alkane region of the spectrum. Their signals are often closely spaced.
j (-CH₃)~14.1The terminal methyl carbon is the most shielded and appears at the highest field (lowest ppm value).

Workflow and Validation Logic

The process from sample to validated structure follows a logical, self-verifying path. The consistency between the ¹H and ¹³C NMR data provides a high degree of confidence in the final structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation Sample Pure this compound NMR_Tube Sample Preparation (Weighing & Dissolution) Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR H1_Data Analyze ¹H Data: - Chemical Shifts - Integration - Multiplicity H1_NMR->H1_Data C13_Data Analyze ¹³C Data: - Number of Signals - Chemical Shifts C13_NMR->C13_Data Correlation Correlate ¹H & ¹³C Data H1_Data->Correlation C13_Data->Correlation Validation Structure Validated Correlation->Validation

Figure 1: Workflow for NMR-based structural validation.

Conclusion

The structural validation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum validates the carbon backbone and, crucially, identifies the carbon atom directly bonded to the disulfide linkage through its characteristic downfield chemical shift. This comprehensive dataset, when acquired using a robust and well-reasoned protocol, provides an unassailable confirmation of the molecular structure, far surpassing the certainty offered by other common analytical techniques for this class of molecule.

References

Navigating Molecular Anchors: A Comparative Guide to Alternatives for Decyl Disulfide in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of molecular interactions at interfaces is paramount. Decyl disulfide, a symmetrical disulfide with two ten-carbon alkyl chains, has traditionally served as a molecular anchor in various applications, from the formation of self-assembled monolayers (SAMs) to the construction of drug delivery systems. However, the evolving demands of modern research for enhanced stability, stimulus-responsiveness, and synthetic versatility have spurred the exploration of superior alternatives. This guide provides an in-depth, objective comparison of this compound and its contemporary alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

The Foundation: Understanding this compound and its Limitations

This compound, with its C20H42S2 molecular formula, is primarily utilized for its ability to form a bond with noble metal surfaces, particularly gold, through the disulfide linkage. This interaction has been leveraged in the creation of hydrophobic SAMs. However, inherent limitations in its chemical nature can present challenges in certain research contexts.

A significant drawback is the competitive and often less favorable adsorption kinetics of disulfides compared to their corresponding thiols. Research has shown a strong preference for the adsorption of thiols over disulfides when both are present in solution.[1] This suggests that the formation of a well-ordered monolayer from a disulfide may be less efficient. Furthermore, the stability and release characteristics of disulfide bonds, while useful for redox-responsive systems, can be problematic, with issues such as premature drug leakage or a problematic coupling between circulation stability and intracellular release.[2]

I. Alternatives in Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of SAMs on gold surfaces. Here, we compare it with more commonly employed and often more effective alternatives.

Alkanethiols: The Gold Standard

Simple n-alkanethiols, such as 1-decanethiol, are the most direct and widely used alternatives to this compound for SAM formation. Both thiols and disulfides are believed to form the same thiolate species on the gold surface.[1] However, the adsorption process differs significantly.

Key Performance Comparison: Alkanethiols vs. Alkyl Disulfides for SAMs

FeatureAlkanethiols (e.g., 1-Decanethiol)Alkyl Disulfides (e.g., this compound)Rationale & Supporting Data
Adsorption Preference on Gold Strongly PreferredLess PreferredStudies on co-adsorption from solutions containing both a thiol and a disulfide show a significant preference for the thiol, with ratios as high as 75:1.[1] This indicates a more efficient and potentially faster monolayer formation with thiols.
Monolayer Quality High-quality, well-ordered monolayersCan form ordered monolayers, but may be more prone to defectsThe dissociative chemisorption of disulfides is a more complex process than that of thiols, which can sometimes lead to less ordered domains.[3]
Thermal Stability Chain-length dependent; longer chains are more stableGenerally similar to corresponding thiols once the monolayer is formedThe thermal stability of alkanethiolate SAMs is highly dependent on the van der Waals interactions between the alkyl chains. Longer chains lead to higher thermal stability.[4][5] For instance, amide-containing alkanethiols exhibit enhanced thermal stability due to intermolecular hydrogen bonding.[6]
Functionalized Thiols: Tailoring Surface Properties

Common Functional Terminations and Their Impact on Surface Properties

Functional GroupResulting Surface PropertyExample Application
Hydroxyl (-OH)Hydrophilic, protein resistantBiosensors, biocompatible coatings
Carboxyl (-COOH)Hydrophilic, negatively charged (at neutral pH)Covalent immobilization of biomolecules, pH-responsive surfaces
Amine (-NH2)Hydrophilic, positively charged (at neutral pH)Electrostatic interaction with cells and proteins, biosensors
Poly(ethylene glycol) (PEG)Highly hydrophilic, excellent protein resistance"Stealth" coatings for nanoparticles, non-fouling surfaces

II. Alternatives in Drug Delivery and Bioconjugation

The disulfide bond in this compound is a redox-responsive linker, cleavable in the reducing environment of the cell cytoplasm, which is rich in glutathione (GSH).[7] This property is exploited in drug delivery systems. However, more advanced and tunable alternatives are now available.

Diselenide Linkers: Enhanced Redox Sensitivity

Diselenide (Se-Se) bonds are emerging as a powerful alternative to disulfide bonds for redox-responsive drug delivery.[8][9][10] The fundamental differences in the atomic properties of selenium and sulfur lead to distinct chemical behaviors.

Performance Comparison: Disulfide vs. Diselenide Linkers in Drug Delivery

PropertyDisulfide (S-S)Diselenide (Se-Se)Supporting Data & Implications
Bond Energy ~240-268 kJ/mol~172 kJ/molThe lower bond energy of the diselenide bond makes it more susceptible to cleavage, potentially leading to faster drug release in the target environment.[8][9]
Redox Potential (vs. GSH) Less negativeMore negativeThe more negative reduction potential of diselenides suggests they are more easily reduced by glutathione, enhancing their responsiveness.[8]
Sensitivity to Reactive Oxygen Species (ROS) Generally stableSusceptible to cleavageThis dual-responsiveness to both reducing environments (high GSH) and oxidative stress (high ROS), both characteristic of the tumor microenvironment, offers a significant advantage for targeted cancer therapy.[8][9]
Click Chemistry and Maleimide-Based Linkers: Bioorthogonal and Stable Conjugation

For applications requiring the stable attachment of molecules, such as in antibody-drug conjugates (ADCs), "click chemistry" and maleimide-based conjugation offer highly efficient and bioorthogonal alternatives to disulfide bonds. These methods provide stable covalent linkages that are not susceptible to the redox fluctuations that cleave disulfides.

  • Click Chemistry: Refers to a class of reactions that are rapid, high-yielding, and occur with high specificity in complex biological environments. The most common examples are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Maleimide Chemistry: Maleimides react specifically and efficiently with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds.

These advanced bioconjugation techniques offer a level of control and stability that is often unachievable with simple disulfide linkages.

III. Alternatives for Nanoparticle Stabilization

This compound can be used to functionalize the surface of nanoparticles, particularly gold nanoparticles (AuNPs). However, other ligands offer improved stability and functionality.

Dithiols: Cross-linking for Enhanced Stability

Dithiols, which contain two thiol groups, can bridge multiple sites on a single nanoparticle or cross-link multiple nanoparticles. This can lead to enhanced stability of the nanoparticle colloid.

Alkynes: A Robust Alternative to Thiols

Recent research has highlighted alkyne derivatives as a highly promising alternative to thiol-based ligands for the surface functionalization of gold nanoparticles.[11][12][13][14]

Comparative Advantages of Alkyne Functionalization for AuNPs

FeatureThiol/Disulfide-Functionalized AuNPsAlkyne-Functionalized AuNPsSupporting Data
Stability Susceptible to oxidation and displacement by other thiolsHigh long-term stability and resistance to decomposition in complex biological mediaAlkynylated-AuNPs have been shown to be stable for at least 120 days at 4°C and are more resistant to decomposition by dithiothreitol (DTT) compared to thiolated AuNPs.[11]
Conjugation Efficiency Generally efficientRapid and simple conjugation, even in complex media, with high efficiencyThe reaction of alkynes with AuNPs is fast (<30 min) and requires low concentrations of the alkyne derivative.[11][12]
Synthetic Versatility Thiolated molecules can be susceptible to oxidationAlkynes are generally more stable and compatible with a wider range of functional groupsThe preparation of alkyne derivatives is often more straightforward than their thiolated counterparts.[11][14]

Visualizing the Mechanisms and Workflows

Glutathione-Mediated Cleavage of a Disulfide Bond

Glutathione-Mediated Disulfide Cleavage cluster_0 Intracellular Environment (High GSH) Drug_SS_Carrier Drug-S-S-Carrier Mixed_Disulfide Drug-S-S-G + HS-Carrier Drug_SS_Carrier->Mixed_Disulfide Thiol-Disulfide Exchange GSH_1 Glutathione (GSH) GSH_1->Mixed_Disulfide Released_Drug Released Drug (Drug-SH) Mixed_Disulfide->Released_Drug Thiol-Disulfide Exchange GSH_2 Glutathione (GSH) GSH_2->Released_Drug GSSG Oxidized Glutathione (GSSG)

Caption: Mechanism of disulfide bond cleavage by glutathione (GSH).

Experimental Workflow: SAM Formation on a Gold Substrate

SAM Formation Workflow Substrate_Prep 1. Gold Substrate Preparation (e.g., Evaporation on Silicon) Cleaning 2. Substrate Cleaning (e.g., Piranha solution, UV/Ozone) Substrate_Prep->Cleaning Immersion 3. Immersion in Thiol/Disulfide Solution (mM concentration in Ethanol) Cleaning->Immersion Incubation 4. Incubation (12-24 hours) (Formation of ordered monolayer) Immersion->Incubation Rinsing 5. Rinsing with Solvent (Remove physisorbed molecules) Incubation->Rinsing Drying 6. Drying with Inert Gas (e.g., Nitrogen, Argon) Rinsing->Drying Characterization 7. Surface Characterization (e.g., Contact Angle, XPS, AFM) Drying->Characterization

References

Performance comparison of decyl disulfide-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Decyl Disulfide-Based Corrosion Inhibitors

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Among the various types of inhibitors, sulfur-containing organic compounds, particularly disulfides, have garnered considerable attention due to their high inhibition efficiencies. This guide provides a detailed performance comparison of this compound-based corrosion inhibitors against other alternatives, supported by experimental data and scientific principles. Our focus is on providing researchers, scientists, and professionals in materials science and chemical engineering with a comprehensive understanding of their application and efficacy.

The Role and Mechanism of Disulfide-Based Corrosion Inhibitors

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of these inhibitors is largely dependent on their molecular structure, including the presence of heteroatoms (like sulfur, nitrogen, and oxygen), π-electrons, and the length of their hydrocarbon chains.

This compound (C10H21S)2, a prominent member of the dialkyl disulfide family, has demonstrated excellent corrosion inhibition properties, particularly for mild steel in acidic media. Its mechanism of action involves the chemisorption of the disulfide molecules onto the metal surface. The sulfur atoms act as the primary adsorption centers, forming a coordinate bond with the vacant d-orbitals of the iron atoms. This process is often accompanied by the cleavage of the S-S bond, leading to the formation of a more stable and compact protective layer of iron sulfide (FeS).

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Process (With this compound) Metal Surface (Fe) Metal Surface (Fe) Corrosion Corrosion Metal Surface (Fe)->Corrosion Corrosive Environment (H+) Corrosive Environment (H+) Corrosive Environment (H+)->Corrosion Protected Metal Surface Protected Metal Surface This compound This compound Adsorption & Film Formation Adsorption & Film Formation This compound->Adsorption & Film Formation Chemisorption (S-Fe bond) Adsorption & Film Formation->Protected Metal Surface

Figure 1: Simplified mechanism of corrosion inhibition by this compound.

Performance Comparison: this compound vs. Other Inhibitors

The performance of a corrosion inhibitor is evaluated based on several parameters, with inhibition efficiency (IE) being the most critical. IE is typically determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

Comparison with Other Alkyl Disulfides

The length of the alkyl chain in dialkyl disulfides plays a crucial role in their inhibition efficiency. As the chain length increases, the surface coverage and, consequently, the inhibition efficiency tend to increase. This is attributed to the enhanced van der Waals forces between the longer alkyl chains, leading to a more compact and stable protective film.

InhibitorConcentration (mM)Inhibition Efficiency (%)Source
Dibutyl Disulfide585.2
Dihexyl Disulfide590.5
This compound 5 95.8
Dothis compound597.1

As the data in the table suggests, there is a clear trend of increasing inhibition efficiency with the lengthening of the alkyl chain from butyl to dothis compound. This compound offers a high level of protection, with further marginal gains observed with dothis compound. The choice between them may then depend on factors like solubility and cost.

Comparison with Thiols and Other Sulfur-Containing Compounds

Thiols (R-SH) are another class of effective sulfur-containing corrosion inhibitors. They adsorb on the metal surface through the sulfur atom, often forming a self-assembled monolayer.

InhibitorConcentration (mM)Inhibition Efficiency (%)Source
1-Decanethiol594.2
This compound 5 95.8
Thiophene588.9
Benzothiazole592.5

This compound demonstrates a slightly higher inhibition efficiency compared to its corresponding thiol, 1-decanethiol. This can be attributed to the presence of two sulfur atoms, which can lead to a more robust and stable adsorbed layer. Compared to other heterocyclic sulfur compounds like thiophene and benzothiazole, this compound also shows superior performance under similar conditions.

Experimental Protocols for Performance Evaluation

To ensure the reliability and reproducibility of corrosion inhibitor performance data, standardized experimental protocols are essential.

Weight Loss Measurements

This is a straightforward and widely used method to determine the average corrosion rate.

Protocol:

  • Prepare and weigh metal coupons with known surface areas.

  • Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature for a defined period.

  • After the immersion period, remove the coupons, clean them to remove corrosion products according to ASTM G1-03 standard, and reweigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

G Start Start Prepare & Weigh Coupons Prepare & Weigh Coupons Start->Prepare & Weigh Coupons Immerse in Solution Immerse in Solution Prepare & Weigh Coupons->Immerse in Solution Remove & Clean Coupons Remove & Clean Coupons Immerse in Solution->Remove & Clean Coupons Reweigh Coupons Reweigh Coupons Remove & Clean Coupons->Reweigh Coupons Calculate CR & IE Calculate CR & IE Reweigh Coupons->Calculate CR & IE End End Calculate CR & IE->End

Figure 2: Workflow for weight loss measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.

Protocol:

  • Set up a three-electrode electrochemical cell with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the corrosive solution with and without the inhibitor and allow the system to stabilize at the open-circuit potential (OCP).

  • Apply a small amplitude AC sinusoidal voltage signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response and plot the data as Nyquist and Bode plots.

  • Analyze the plots using an appropriate equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using:

    • IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Conclusion

This compound stands out as a highly effective corrosion inhibitor, particularly for mild steel in acidic environments. Its performance is superior to shorter-chain alkyl disulfides and comparable or slightly better than its corresponding thiol. The presence of two sulfur atoms and a long alkyl chain contributes to the formation of a dense, stable, and highly protective film on the metal surface. The selection of a corrosion inhibitor for a specific application should consider not only its inhibition efficiency but also factors such as its solubility, cost, and environmental impact. The experimental protocols outlined provide a robust framework for the systematic evaluation and comparison of different corrosion inhibitors.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Decyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of substances is paramount. Decyl disulfide, whether a process intermediate, a potential impurity, or a component in a complex formulation, requires robust analytical methods to ensure product quality and safety. When an analytical method is transferred between laboratories or a new method is introduced to replace an existing one, a critical process known as cross-validation becomes necessary. This guide provides an in-depth comparison of two primary analytical techniques for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection—and details the essential steps for their cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Cross-validation, specifically, is the comparison of data from two different analytical methods or the same method used in different laboratories to determine if the obtained data are comparable[2]. This process is a cornerstone of maintaining analytical consistency throughout a drug's lifecycle.

Section 1: Understanding the Analyte and Method Selection

This compound ((C₁₀H₂₁)₂S₂) is a symmetrical disulfide with a relatively high molecular weight and boiling point, making it amenable to both GC and HPLC analysis. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and semi-volatile compounds. This compound can be readily volatilized under typical GC inlet conditions. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices[3][4].

  • High-Performance Liquid Chromatography (HPLC): While disulfides do not possess a strong native chromophore for UV detection, they can be quantified at lower wavelengths (around 200-210 nm). HPLC is advantageous for non-volatile matrices or when the analyte is thermally labile. Coupling HPLC with mass spectrometry (LC-MS) can significantly enhance sensitivity and specificity[5][6][7]. For the purpose of this guide, we will focus on HPLC with a standard UV detector, a common setup in many quality control laboratories.

The selection of the method to be validated should be based on a rational evaluation of the intended application. For instance, GC-MS might be preferred for release testing of a raw material where volatility is not an issue, while HPLC might be better suited for analyzing a finished drug product formulation containing non-volatile excipients.

Section 2: The Cross-Validation Protocol: A Tale of Two Methods

The core of this guide is a detailed protocol for cross-validating a newly developed HPLC-UV method against an established, validated GC-MS method for the quantification of this compound in a representative sample matrix.

Objective

To demonstrate that the new HPLC-UV method provides results that are equivalent and reliable compared to the established GC-MS method for the quantification of this compound. The validation will adhere to the principles outlined in the ICH Q2(R1) guidelines[8][9][10].

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_gcms Method A (Reference) cluster_hplc Method B (New) cluster_eval Phase 3: Evaluation Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Samples Prepare Identical Sample Sets (Spiked Matrix at 3 Conc. Levels, n=6) Protocol->Samples Standards Prepare Calibration Standards & QCs for Both Methods Samples->Standards GCMS_Analysis Analyze Samples via Validated GC-MS Method Samples->GCMS_Analysis HPLC_Analysis Analyze Samples via New HPLC-UV Method Samples->HPLC_Analysis Standards->GCMS_Analysis Standards->HPLC_Analysis Data_Compile Compile Quantitative Results from Both Methods GCMS_Analysis->Data_Compile HPLC_Analysis->Data_Compile Stats_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Data_Compile->Stats_Analysis Criteria_Check Compare Results Against Pre-defined Acceptance Criteria Stats_Analysis->Criteria_Check Report Generate Cross-Validation Report with Conclusion Criteria_Check->Report DecisionLogic Start Obtain Mean & Variance Data from Both Methods F_Test F-test: Is Variance(HPLC) ≈ Variance(GCMS)? Start->F_Test Pass_F Precision is Comparable F_Test->Pass_F Yes Fail_F Precision is Not Comparable (Investigate HPLC Method) F_Test->Fail_F No T_Test t-test: Is Mean(HPLC) ≈ Mean(GCMS)? Pass_T Accuracy is Comparable T_Test->Pass_T Yes Fail_T Systematic Bias Detected (Investigate HPLC Method) T_Test->Fail_T No Pass_F->T_Test Conclusion_Fail Cross-Validation Failed: Method Optimization Required Fail_F->Conclusion_Fail Conclusion_Pass Cross-Validation Successful: Methods are Interchangeable Pass_T->Conclusion_Pass Fail_T->Conclusion_Fail

References

A Comparative Analysis of the Thermal Stability of Disulfides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the comparative analysis of the thermal stability of disulfide bonds. This document is crafted for researchers, scientists, and drug development professionals who grapple with the critical role of disulfide bridges in molecular structure, function, and stability. In the realm of protein engineering, peptide therapeutics, and materials science, understanding the thermal resilience of the S-S bond is not merely an academic exercise but a cornerstone of rational design and development.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a deep, logical, and technically sound exploration of disulfide stability. We will begin with the fundamental principles governing the strength of the disulfide bond, delve into robust experimental methodologies for its characterization, present comparative data to inform your research, and conclude with a discussion of the key factors that modulate thermal stability.

Our commitment is to scientific integrity. Every protocol detailed herein is designed to be self-validating, and every claim is substantiated by authoritative sources. We aim to empower you not just with data, but with the understanding of why certain disulfides are more stable than others and how to reliably measure this critical parameter.

Section 1: The Fundamentals of Disulfide Bond Stability

The disulfide bond, a covalent linkage formed from the oxidation of two thiol groups, plays a pivotal role in defining the tertiary and quaternary structures of proteins and the properties of various organic molecules.[1] Its strength, often quantified by the bond dissociation energy (BDE), is not a fixed value but is profoundly influenced by its chemical environment.[2]

Thermodynamic and Kinetic Stability

When discussing thermal stability, it is crucial to distinguish between two concepts:

  • Thermodynamic Stability: This refers to the free energy difference between the intact disulfide bond and its cleaved state. A higher bond dissociation energy (BDE) generally correlates with greater thermodynamic stability.

  • Kinetic Stability: This relates to the energy barrier that must be overcome for the bond to break, as described by the Arrhenius equation. Even a thermodynamically less stable bond can be kinetically stable if the activation energy for its cleavage is high.

Factors Influencing Disulfide Bond Stability

The thermal stability of a disulfide bond is a multifactorial property. Understanding these factors is key to predicting and engineering molecular stability.

  • Electronic Effects: The nature of the substituents attached to the sulfur atoms significantly impacts the S-S bond strength. Electron-withdrawing groups can weaken the bond, while electron-donating groups can strengthen it. For instance, aromatic disulfides generally exhibit lower bond dissociation energies compared to their aliphatic counterparts.[3][4]

  • Steric Hindrance: Bulky groups near the disulfide bond can introduce strain, potentially lowering the energy required for cleavage.[5] Conversely, steric hindrance can also protect the bond from external reagents that might facilitate its reduction.

  • Ring Strain: Disulfide bonds within cyclic structures can be subject to significant strain, which can dramatically lower their thermal stability compared to linear, unstrained disulfides. However, cyclization of peptides can also confer structural rigidity that, on the whole, increases the molecule's stability.[1][6]

  • Local Environment in Proteins: Within a protein, the stability of a disulfide bond is heavily influenced by its local microenvironment. Factors such as proximity to charged residues, hydrogen bonding networks, and solvent accessibility all play a role.[5]

Below is a diagram illustrating the key factors that influence the thermal stability of disulfide bonds.

G Disulfide_Stability Disulfide Bond Thermal Stability Electronic_Effects Electronic Effects (Aromatic vs. Aliphatic) Disulfide_Stability->Electronic_Effects Steric_Hindrance Steric Hindrance Disulfide_Stability->Steric_Hindrance Ring_Strain Ring Strain (Cyclic vs. Linear) Disulfide_Stability->Ring_Strain Protein_Microenvironment Protein Microenvironment (Solvent Accessibility, pH) Disulfide_Stability->Protein_Microenvironment

Caption: Factors influencing disulfide bond thermal stability.

Section 2: Experimental Methodologies for Assessing Thermal Stability

A robust assessment of disulfide thermal stability requires a combination of techniques that can probe both the overall structural integrity and the specific state of the disulfide bonds.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with the thermal denaturation of a molecule, such as a protein.[7][8] The output, a thermogram, provides the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm is indicative of greater thermal stability.[9] The enthalpy of unfolding (ΔH) can also be determined from the area under the DSC peak.[9]

  • Sample Preparation:

    • Prepare the protein sample in a well-defined buffer at a concentration of 0.5-2.0 mg/mL. The buffer should be degassed to prevent bubble formation.

    • Prepare a reference sample containing the same buffer without the protein.

  • Instrument Setup:

    • Set the temperature range for the scan. A typical range is from 20°C to 100°C.

    • Set the scan rate. A common rate is 1°C/min.[10]

  • Data Acquisition:

    • Load the sample and reference into the DSC cells.

    • Initiate the temperature scan and record the differential power required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to protein unfolding.

    • The apex of the peak is the melting temperature (Tm).

    • Integrate the area under the peak to determine the enthalpy of unfolding (ΔH).[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for monitoring changes in the secondary and tertiary structure of proteins as a function of temperature.[11][12] The thermal denaturation of a protein can be followed by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.[13][14]

  • Sample Preparation:

    • Prepare the protein sample in a CD-compatible buffer (e.g., phosphate buffer) at a concentration of 0.1-1.0 mg/mL.[11] Avoid buffers with high absorbance in the far-UV region.

  • Instrument Setup:

    • Set the wavelength for monitoring. For α-helical proteins, 222 nm is commonly used.[13]

    • Set the temperature range and ramp rate (e.g., 20°C to 95°C at 1°C/min).[10]

  • Data Acquisition:

    • Place the sample in a quartz cuvette in the CD spectrometer.

    • Record the CD signal as the temperature is increased.

  • Data Analysis:

    • Plot the CD signal versus temperature. The resulting curve can be fitted to a sigmoidal function to determine the melting temperature (Tm).[13]

The following diagram illustrates a general workflow for assessing the thermal stability of disulfide-containing proteins.

G cluster_0 Sample Preparation cluster_1 Thermal Stress cluster_2 Analysis of Disulfide Integrity Protein_Solution Protein Solution (Defined Buffer & Concentration) DSC Differential Scanning Calorimetry (DSC) Protein_Solution->DSC CD_Melt Circular Dichroism (CD) Thermal Melt Protein_Solution->CD_Melt Ellmans_Test Ellman's Test for Free Thiols DSC->Ellmans_Test MS_Mapping Mass Spectrometry Disulfide Mapping DSC->MS_Mapping CD_Melt->Ellmans_Test CD_Melt->MS_Mapping

Caption: Experimental workflow for thermal stability analysis.

Post-Stress Analysis of Disulfide Integrity

After subjecting a sample to thermal stress, it is crucial to directly assess the integrity of the disulfide bonds.

Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified spectrophotometrically at 412 nm.[15][16][17] An increase in the free thiol concentration after heating indicates disulfide bond cleavage.

For a detailed analysis, mass spectrometry can be used to map the disulfide linkages in a protein before and after thermal stress.[18][19] This technique can identify which specific disulfide bonds have been broken or have undergone scrambling.[20]

Section 3: Comparative Data on Disulfide Thermal Stability

The following tables summarize key comparative data on the thermal stability of different types of disulfides.

Table 1: Bond Dissociation Energies (BDEs) of Representative Disulfides
Disulfide TypeExampleApproximate BDE (kcal/mol)Reference(s)
Aliphatic (linear)Di-n-butyl disulfide~68[3]
Aliphatic (branched)Di-t-butyl disulfide~63
AromaticDiphenyl disulfide~54.5[3]
Cyclic (strained)Lipoic acidLower than linear

Note: BDE values can vary depending on the computational or experimental method used.

Table 2: Impact of Disulfide Bonds on Protein Melting Temperature (Tm)
ProteinModificationΔTm (°C)Reference(s)
Single-domain antibody A3Addition of a second disulfide bond+6[21][22]
β-lactamaseIntroduction of an extended disulfide bond+9[10]
Cucurbita maxima trypsin inhibitor-VRemoval of a native disulfide bond-22[23]
Cucurbita maxima trypsin inhibitor-VAddition of a new disulfide bond+17[23]

Section 4: Discussion and Conclusion

The thermal stability of a disulfide bond is a complex interplay of electronic, steric, and environmental factors. As the data presented in this guide illustrates, there is no single "strength" of a disulfide bond. Instead, its stability must be considered within its specific molecular context.

For researchers in drug development and protein engineering, the key takeaways are:

  • Aromatic vs. Aliphatic: Aliphatic disulfides are generally more thermally stable than aromatic disulfides due to their higher bond dissociation energies.[3]

  • Strain Matters: Introducing disulfide bonds into strained ring systems can significantly decrease their stability.

  • Protein Context is King: The stabilizing effect of a disulfide bond in a protein is highly dependent on its location and the local microenvironment. Well-placed disulfide bonds can dramatically increase a protein's melting temperature and overall stability.[10][21]

  • Experimental Verification is Essential: While theoretical predictions can be a useful guide, the thermal stability of a disulfide-containing molecule must be confirmed experimentally using techniques such as DSC and CD spectroscopy.

By understanding these principles and employing the robust experimental methodologies outlined in this guide, researchers can make more informed decisions in the design and development of thermally stable and effective molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Decyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and environmental stewardship. This guide moves beyond a simple checklist to provide a deep, technically grounded protocol for the disposal of decyl disulfide, ensuring the safety of your team and the protection of our environment.

The disposal plan for any chemical must be dictated by its unique physicochemical properties and potential hazards. This compound, a long-chain dialkyl disulfide, presents a distinct profile compared to its more volatile, lower-molecular-weight cousins like dimethyl or diethyl disulfide. Its high molecular weight, low volatility, and near-complete insolubility in water are the critical factors governing a safe disposal workflow.

Understanding the Compound: Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of a safe disposal plan. The following table summarizes the key characteristics of this compound, which inform the procedural steps outlined below.

PropertyValueSourceImplication for Disposal
CAS Number 10496-18-1[1][2][3][4]Unique identifier for accurate waste manifest documentation.
Molecular Formula C₂₀H₄₂S₂[2][3]High carbon content, organic waste stream.
Molecular Weight 346.68 g/mol [1][2][3][4]Low volatility, reducing inhalation risk compared to smaller disulfides.
Physical State Liquid or low-melting solid (m.p. ~17°C)Must be handled in a sealed container to prevent leaks.
Boiling Point 208 °C @ 2 mmHg[1][5]Low volatility at standard temperature and pressure.
Octanol/Water Partition Coefficient (XLogP3) 9.9[2]Extremely hydrophobic and insoluble in water; poses a significant risk to aquatic ecosystems. Sewer disposal is strictly forbidden.
Incompatible Materials Strong oxidizing agents[4]Must be segregated from oxidizers to prevent exothermic and potentially hazardous reactions.

While a comprehensive GHS hazard classification for this compound is not consistently available, the overarching principle for compounds with limited toxicological data is to manage them with caution.[4] Given its organic sulfur nature and extreme insolubility in water, it must be treated as a substance potentially toxic to aquatic life with long-lasting effects.[6]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste from the point of generation to final removal by a certified specialist.

G cluster_0 In-Lab Waste Handling cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Final Disposition gen Step 1: Generation of Waste (e.g., contaminated glassware, unused reagent, reaction quench) ppe Step 2: Don PPE (Safety Goggles, Nitrile Gloves, Lab Coat) gen->ppe seg Step 3: Waste Segregation (Characterize & Isolate) ppe->seg cont Step 4: Containerization (Select & Label Container) seg->cont store Step 5: Secure Storage (Place in designated SAA with secondary containment) cont->store log Step 6: Log & Document (Update laboratory waste inventory) store->log pickup Step 7: Schedule Pickup (Contact Environmental Health & Safety) log->pickup vendor Step 8: Professional Disposal (Transfer to licensed waste vendor) pickup->vendor

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Methodology

This protocol provides the detailed, actionable steps required for safely managing this compound waste in a laboratory setting.

Part 1: Immediate Handling at the Point of Generation

The principle of "cradle-to-grave" waste management, established by the Resource Conservation and Recovery Act (RCRA), begins the moment a chemical is deemed waste.[7][8][9][10][11]

  • Waste Characterization : Identify the waste as "this compound, Non-halogenated Organic Waste." Note any other chemicals present if it is a mixture.

  • Personal Protective Equipment (PPE) : Before handling the waste container, ensure you are wearing appropriate PPE:

    • Safety goggles or glasses with side shields.

    • Chemically resistant gloves (Nitrile or Neoprene are suitable).

    • A standard laboratory coat.

  • Segregation : This is the most critical step to prevent dangerous reactions.

    • DO NOT mix this compound waste with aqueous waste. Its high hydrophobicity will prevent miscibility and create a multiphasic waste that is difficult to manage.[2]

    • DO NOT mix with incompatible chemicals, particularly strong oxidizing agents (e.g., nitric acid, permanganates, peroxides).[4]

    • Keep this waste stream separate from halogenated organic solvents (e.g., dichloromethane, chloroform) to reduce disposal costs and complexity.[12]

Part 2: Waste Containerization and Labeling

Proper containerization prevents leaks and ensures waste handlers are aware of the contents.

  • Select an Appropriate Container :

    • Use a clean, dry, and sealable container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[7]

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is appropriately sized for the volume of waste to be generated. Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Label the Container Immediately : As soon as the first drop of waste enters the container, it must be labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • A clear indication of any other components in the mixture.

    • The primary hazards (e.g., "Environmental Hazard").

    • The date of accumulation (the date the first waste was added).

    • Your name, laboratory, and contact information.

Part 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13]

  • Storage Location :

    • Store the sealed waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[7]

    • The storage area should be a well-ventilated space, such as a fume hood or a ventilated cabinet.

    • Keep the container away from heat, sparks, or open flames.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Regular Inspection : Visually inspect the container weekly for any signs of degradation, leaks, or pressure buildup.[7]

Part 4: Final Disposal

Under federal regulations, this compound waste cannot be disposed of in the regular trash or poured down the sanitary sewer.[7] In-lab chemical treatment is not recommended due to the compound's stability.

  • Scheduling Pickup : Once the container is full (or within the time limits set by your institution, often 90 days for large quantity generators), contact your institution’s Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[14]

  • Professional Disposal : The only acceptable final disposal route is through a licensed hazardous waste management company.[9][11] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for ultimate destruction, typically via high-temperature incineration.

By adhering to this comprehensive protocol, you fulfill your professional responsibility to ensure that laboratory operations are conducted with the highest standards of safety and environmental consciousness.

References

Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Decyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, a deep understanding of the materials in use is paramount. Decyl disulfide (C₂₀H₄₂S₂), a member of the organic disulfide family, presents its own unique set of handling requirements. While it may not be classified as hazardous under current OSHA Hazard Communication Standards, a proactive and informed approach to safety is the cornerstone of responsible laboratory practice.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Compound: Physicochemical Properties at a Glance

Before handling any chemical, a foundational understanding of its physical and chemical properties is crucial for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 10496-18-1[1][2]
Molecular Formula C₂₀H₄₂S₂[1][2]
Molecular Weight 346.68 g/mol [1][2]
Physical State Liquid
Appearance White or Colorless to Light yellow
Melting Point 17 °C

This data provides a snapshot of this compound's characteristics, informing storage and handling protocols.

Core Directive: A Risk-Based Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It is a dynamic process that should be tailored to the specific risks associated with each experimental procedure. The following guidance is based on a risk assessment framework that considers the nature of the task and the potential for exposure.

Engineering Controls: Your First Line of Defense

Before resorting to personal protective equipment, always prioritize engineering controls to minimize exposure at the source.

  • Fume Hood: All work with this compound that has the potential to generate vapors or aerosols should be conducted in a certified chemical fume hood.[1] This is the most effective way to prevent inhalation exposure.

  • Ventilation: Ensure your laboratory is well-ventilated to maintain a safe working environment.[1]

Personal Protective Equipment: The Essential Barrier

When engineering controls cannot eliminate all risks, appropriate PPE is mandatory.

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes.

    • Safety Glasses with Side Shields: For low-risk activities involving small quantities of this compound, safety glasses with side shields conforming to ANSI Z87.1 standards are the minimum requirement.

    • Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or reactions under pressure, chemical splash goggles are essential.

    • Face Shield: For procedures with a significant splash hazard, a face shield should be worn in conjunction with safety goggles.

  • Skin Protection: Preventing skin contact is crucial.

    • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against incidental contact.

    • Gloves: The choice of glove material is critical and should be based on chemical compatibility and the nature of the work.

      • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

      • Glove Inspection: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[3] If any damage is observed, replace the gloves immediately.

  • Respiratory Protection: In most laboratory settings where work is conducted in a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary.

    • Air-Purifying Respirator (APR): If a respirator is required, a NIOSH-approved APR with organic vapor cartridges would be appropriate.[5][6] It is important to have a written respiratory protection program and ensure that all users are properly trained, fit-tested, and medically cleared.

Operational Plan: Step-by-Step Guidance for Safe Handling

A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Pre-Experiment Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the SDS for this compound.[1]

  • Assemble all necessary PPE: Ensure that all required PPE is readily available and in good condition.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Prepare a Spill Kit: Have a spill kit appropriate for organic liquids readily accessible.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.

  • Working in the Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Transferring the Chemical: Use appropriate tools, such as pipettes or graduated cylinders, to transfer the liquid. Avoid pouring directly from large containers to small ones to minimize the risk of splashing.

  • Heating the Chemical: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Experiment:

    • Decontaminate Work Area: Clean the work surface in the fume hood with an appropriate solvent.

    • Doffing PPE: Remove your gloves first, turning them inside out as you do so to avoid contaminating your hands. Then remove your safety glasses and lab coat.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling any chemical.

Diagram of the PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls Start Start: Handling this compound AssessTask Assess Task (e.g., small scale transfer, large volume reaction) Start->AssessTask LowRisk Low Risk (e.g., small quantity, low splash potential) AssessTask->LowRisk Low HighRisk High Risk (e.g., large quantity, high splash potential) AssessTask->HighRisk High PPE_Low Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves LowRisk->PPE_Low PPE_High Enhanced PPE: - Chemical Splash Goggles & Face Shield - Lab Coat - Double Nitrile Gloves HighRisk->PPE_High FumeHood Work in a Chemical Fume Hood PPE_Low->FumeHood PPE_High->FumeHood Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Start Generate this compound Waste Segregate Segregate into a Labeled, Compatible Container Start->Segregate Store Store in a Ventilated Secondary Containment Area Segregate->Store ContactEHS Contact Institutional EHS or Licensed Contractor Store->ContactEHS ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal ContactEHS->ProfessionalDisposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.